molecular formula C₄₆H₅₅D₃N₄O₁₄S B1141025 Vincristine-d3 Sulfate CAS No. 1217854-24-4

Vincristine-d3 Sulfate

Cat. No.: B1141025
CAS No.: 1217854-24-4
M. Wt: 926.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincristine-d3 Sulfate is a deuterium-labeled analog of Vincristine sulfate, an antitumor vinca alkaloid. It is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of vincristine levels in biological matrices such as plasma . The parent compound, vincristine, is a chemotherapy medication that exerts its cytotoxic effect by binding to tubulin and inhibiting the polymerization of microtubules . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest in metaphase and ultimately inducing apoptosis in rapidly dividing cells . Vincristine is used in the treatment of various hematological cancers, including acute lymphoblastic leukemia and lymphomas . Vincristine-d3 Sulfate is essential for pharmacokinetic studies, drug metabolism research, and investigating the sources of inter-individual variability in vincristine disposition . The incorporation of three deuterium atoms ([2H3]) provides a near-identical chemical structure to the unlabeled drug but with a distinct mass, allowing for clear differentiation by mass spectrometry. This property is critical for minimizing analytical variability and achieving high sensitivity and reliability when quantifying vincristine concentrations in complex samples . This product is intended for research purposes only.

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-XHFXVLIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Analysis of the Molecular Characteristics and Applications of Vincristine-d3 Sulfate

Introduction: Beyond the Parent Compound

Vincristine, a key member of the vinca alkaloid family derived from Catharanthus roseus (the Madagascar periwinkle), is a cornerstone of combination chemotherapy regimens for various hematological and solid tumors.[1][2] Its potent antineoplastic activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][5] For researchers and drug development professionals, the accurate quantification of vincristine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This necessity drives the use of isotopically labeled internal standards, the most reliable of which is Vincristine-d3 sulfate.

This guide provides a detailed technical overview of Vincristine-d3 sulfate, moving beyond a simple data sheet to explain the scientific rationale for its use. We will dissect its core molecular attributes, elucidate the causal basis for its application in bioanalytical assays, and provide a field-proven experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

Core Molecular Attributes: A Comparative Overview

The introduction of three deuterium atoms into the vincristine molecule creates a stable, heavy-isotope version that is chemically identical to the parent compound but mass-shifted. This distinction is the cornerstone of its utility. The key properties of Vincristine-d3 sulfate and its non-labeled counterpart are summarized below.

PropertyVincristine-d3 SulfateVincristine Sulfate (USP)
Molecular Formula C46H53D3N4O10·H2SO4C46H56N4O10·H2SO4
Alternate Formula C46H55D3N4O14S[2]C46H58N4O14S[6][7]
Molecular Weight ~926.05 g/mol [1][2]~923.04 g/mol [7][8][9]
CAS Number 1246817-10-6[2][6]2068-78-2[7][9]
Appearance Off-White to Pale Beige Solid[2]White to off-white powder[8]
Common Synonyms Leurocristine-d3 Sulfate, VCR-d3 Sulfate[1][2]Leurocristine Sulfate, Oncovin, VCR[7][8]

The deuterium atoms are typically located on the O-acetyl methyl group, a chemically stable position that prevents back-exchange with protons from the solvent. This specific labeling is crucial for maintaining the mass difference required for mass spectrometric detection.

Caption: Logical relationship of Vincristine-d3 Sulfate components.

The Scientific Rationale for Deuteration: Causality in Experimental Design

The decision to use a deuterated analog as an internal standard is a deliberate choice rooted in the principles of analytical chemistry, specifically for mass spectrometry-based quantification.

Expertise & Experience: An ideal internal standard (IS) should behave as identically as possible to the analyte of interest during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. Using a stable isotope-labeled (SIL) version of the analyte is the gold standard for achieving this.

  • Physicochemical Mimicry: Vincristine-d3 and vincristine have virtually identical polarities, pKa values, and protein binding characteristics. This ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte will be mirrored by a proportional loss of the IS. This self-validating system corrects for experimental variability.

  • Chromatographic Co-elution: Due to their identical structures (ignoring the negligible isotopic effect on retention), the analyte and IS co-elute from the liquid chromatography (LC) column. This ensures that they enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement).

  • Mass Spectrometric Distinction: Despite their identical chemical behavior, the +3 Dalton mass difference allows the mass spectrometer to detect and quantify both molecules independently.[10] This is the core of the assay's specificity.

In essence, Vincristine-d3 sulfate acts as a perfect chemical and temporal proxy for vincristine throughout the entire analytical workflow, ensuring that the final calculated ratio of analyte to internal standard is a highly accurate and precise measure of the analyte's true concentration.

Field-Proven Application: Quantification of Vincristine in Plasma via LC-MS/MS

This section details a robust, self-validating protocol for the quantification of vincristine in mouse plasma, using Vincristine-d3 sulfate as the internal standard. This method is adapted from established bioanalytical procedures.[10]

Objective: To determine the concentration of vincristine in plasma samples with high accuracy and precision.

Materials:

  • Vincristine sulfate (analyte standard)

  • Vincristine-d3 sulfate (internal standard)

  • Control mouse plasma (blank matrix)

  • Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

  • Methanol (stock solution solvent)

  • Water with 0.1% formic acid (mobile phase A)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of vincristine sulfate in methanol.

    • Prepare a 1 mg/mL stock solution of Vincristine-d3 sulfate (IS) in methanol.

    • Causality Note: Methanol is an excellent solvent for vinca alkaloids, ensuring complete dissolution and stability when stored at -20°C.[8]

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the vincristine stock solution with control plasma to create calibration standards ranging from 2.5 to 250 ng/mL.

    • Prepare separate QC samples at low, medium, and high concentrations (e.g., 7.5, 125, and 212.5 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To a 5 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (e.g., 40 ng/mL Vincristine-d3 sulfate in ACN).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

    • Trustworthiness Note: This simple protein precipitation method is rapid and effective. The presence of the IS from the very first step ensures that any variability in precipitation efficiency or volume transfer is accounted for.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 analytical column with a gradient elution profile (e.g., starting with 95% mobile phase A and ramping to 95% mobile phase B).

    • MS System: Operate in positive ion ESI mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions.

      • Vincristine: m/z 825.4 → 765.3[10]

      • Vincristine-d3 (IS): m/z 828.4 → 768.2[10]

    • Authoritative Grounding: These specific MRM transitions provide high selectivity, filtering out potential interferences from the biological matrix and ensuring that only the compounds of interest are detected.

  • Data Analysis:

    • Integrate the peak areas for both the vincristine and Vincristine-d3 MRM transitions.

    • Calculate the peak area ratio (Vincristine Area / Vincristine-d3 Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of vincristine in unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (5 µL) IS Add IS in ACN (Vincristine-d3) Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (Co-elution) Supernatant->LC MS ESI+ Ionization & MRM Detection (m/z 825.4, m/z 828.4) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Bioanalytical workflow for Vincristine quantification.

Authoritative Grounding: Mechanism of Action

The therapeutic action of vincristine, and by extension the relevance of its quantification, is grounded in its well-defined mechanism of action. Vincristine exerts its cytotoxic effects by interfering with microtubule dynamics.[11] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][4][5] This disruption prevents the formation of a functional mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[5] Consequently, the cell cycle is arrested in the metaphase, which ultimately triggers the apoptotic cell death cascade.[4] This mechanism makes it particularly effective against the rapidly proliferating cells characteristic of cancer.

Conclusion

Vincristine-d3 sulfate is more than just a chemical catalog item; it is an indispensable tool for precision in biomedical research and drug development. Its molecular formula (C46H53D3N4O10·H2SO4) and molecular weight (~926.05 g/mol ) define its utility as a mass-shifted analog of its parent compound. The scientific rationale for its use is based on the core principles of analytical chemistry, where its function as a stable isotope-labeled internal standard provides a self-validating system for accurate quantification. The detailed LC-MS/MS protocol provided herein represents a field-proven, trustworthy methodology for its application. For any scientist involved in the study of vincristine, a thorough understanding of the properties and application of its deuterated form is fundamental to generating reliable, high-quality data.

References

  • Vincristine : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues . (2023-12-29). Available at: [Link]

  • VinCRIStine Sulfate - accessdata.fda.gov . U.S. Food and Drug Administration. Available at: [Link]

  • Vincristine-d3 Sulfate | C46H58N4O14S | CID 21864436 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CAS No : 1246817-10-6| Chemical Name : Vincristine-d3 Sulfate | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

  • Vincristine Sulfate - MP Biomedicals . MP Biomedicals. Available at: [Link]

  • Vincristine - Wikipedia . Wikipedia. Available at: [Link]

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - NIH . National Institutes of Health. Available at: [Link]

  • Vincristine - StatPearls - NCBI Bookshelf - NIH . (2023-10-30). National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Vincristine Sulfate? - Patsnap Synapse . (2024-07-17). Patsnap. Available at: [Link]

Sources

Leurocristine-d3 sulfate synonyms and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Synonymy, Structural Characterization, and Bioanalytical Applications

Executive Summary

Leurocristine-d3 sulfate (commonly referred to as Vincristine-d3 sulfate ) is the stable isotope-labeled analog of the potent antineoplastic vinca alkaloid, Vincristine.[1][2][3][4] It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS workflows for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.[1][2][3]

This guide provides a definitive reference for the chemical identity, structural logic, and experimental utilization of Leurocristine-d3 sulfate, moving beyond basic datasheets to explain the causality behind its handling and analysis.

Chemical Identity & Nomenclature

Confusion often arises from the dual nomenclature of this compound. "Leurocristine" is the older, pharmacognosy-derived designation, while "Vincristine" is the standard United States Pharmacopeia (USP) and International Nonproprietary Name (INN).[1][2][3]

Table 1: Chemical Specifications
ParameterSpecification
Primary Name Vincristine-d3 Sulfate
Formal Synonym Leurocristine-d3 Sulfate
Chemical Name 22-Oxovincaleukoblastine-d3 sulfate (1:[1][2][3][4][5]1)
CAS Number (d3) 1246817-10-6 (Salt form) / 1246817-09-3 (Free base)
CAS Number (Unlabeled) 2068-78-2 (Sulfate) / 57-22-7 (Free base)
Molecular Formula

Molecular Weight ~926.06 g/mol (Salt) / ~828.0 g/mol (Free Base)
Appearance White to off-white amorphous powder
Solubility Soluble in Methanol, DMSO, and Water (due to sulfate salt)

Structural Analysis & Isotopic Labeling

Vincristine is a bis-indole alkaloid comprising two multicyclic moieties: Catharanthine and Vindoline .[1][2][3] The structural integrity of the "d3" standard is paramount for mass spectrometry accuracy.

The Deuterium Label ( )

The "d3" designation typically refers to the replacement of the methyl group protons with deuterium on the methoxycarbonyl group (methyl ester) or the acetyl group .[1][2][3] In high-quality reference standards, the label is strategically placed to avoid metabolic exchange (e.g., avoiding acidic protons).[1][2][3]

  • Mass Shift: The substitution provides a +3 Da mass shift relative to the parent (

    
    ).[1]
    
  • Isotopic Purity: Commercial standards typically require

    
     deuterium enrichment to prevent "M+0" contribution (crosstalk) to the analyte channel.[1][3]
    
Diagram: Structural Composition & Labeling Logic

The following diagram illustrates the dimeric nature of the molecule and the functional role of the sulfate salt in solubility.

VincristineStructure cluster_legend Structural Function Vincristine Leurocristine-d3 Sulfate (Complex Bis-indole) Catharanthine Catharanthine Moiety (Top Half) Vincristine->Catharanthine Vindoline Vindoline Moiety (Bottom Half) Vincristine->Vindoline Salt Sulfate Group (H2SO4) (Solubility Enhancer) Vincristine->Salt  Ionic Bond Bridge C-C Bridge (Linker) Catharanthine->Bridge Label Deuterium Label (-CD3) (Mass Spec Tracer) Vindoline->Label  Site of Labeling (Usually Methyl Ester) Bridge->Vindoline

Figure 1: Conceptual breakdown of the Leurocristine-d3 sulfate structure, highlighting the dimeric skeleton and the functional modifications for analysis.

Bioanalytical Application (LC-MS/MS)

The primary utility of Leurocristine-d3 sulfate is to correct for matrix effects (ion suppression/enhancement) and recovery losses during the extraction of Vincristine from plasma or serum.[1][2][3]

The "Why": Causality in Protocol Design
  • Matrix Effect Correction: Vinca alkaloids are hydrophobic and elute in regions often plagued by phospholipid suppression. The co-eluting d3-analog experiences the exact same suppression, mathematically canceling out the error during quantitation.

  • Recovery Normalization: Vincristine binds heavily to plasma proteins (~44-75%) and platelets.[1][2][3] The IS must be added before extraction to track extraction efficiency.

Experimental Protocol: Quantitation in Human Plasma

Note: This protocol assumes a standard Triple Quadrupole (QqQ) setup.[1][3]

Step 1: Stock Preparation[1][2]
  • Solvent: Dissolve 1 mg Leurocristine-d3 sulfate in Methanol (MeOH) . Water is avoided for stock storage to prevent hydrolysis of the ester groups over time.

  • Storage: Store at -20°C or lower. Critical: Protect from light using amber vials; vinca alkaloids are photosensitive.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) for Vincristine to achieve lower Limits of Quantitation (LOQ) and cleaner baselines.[1][2][3]

  • Aliquot 100 µL Plasma.[6]

  • Add 10 µL Internal Standard (Leurocristine-d3, ~100 ng/mL).[1][2][3]

  • Add 50 µL Buffer (0.1M Ammonium Acetate, pH 9.0) to ensure the molecule is in its non-ionized free-base form for extraction.[1][2][3]

  • Add 1 mL Diethyl Ether or TBME (Methyl tert-butyl ether).

  • Vortex (5 min) and Centrifuge (10 min, 4000 rpm).

  • Transfer supernatant, evaporate to dryness under

    
    , and reconstitute in Mobile Phase.
    
Step 3: LC-MS/MS Conditions[1][2][3]
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).[1][3]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][3]

  • Gradient: 10% B to 90% B over 4 minutes.

  • MRM Transitions:

    • Analyte (Vincristine):

      
       (Loss of Acetate) or 
      
      
      
      (Loss of
      
      
      ).[1][2][3]
    • IS (Leurocristine-d3):

      
       (Matches the parent transition shift).[1][2][3]
      
Diagram: Analytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Leurocristine-d3 (Internal Standard) Sample->IS_Add  Normalization Buffer pH Adjustment (Alkaline Buffer) IS_Add->Buffer  Free Base Formation Extract Liquid-Liquid Extraction (TBME/Ether) Buffer->Extract Dry Evaporation & Reconstitution Extract->Dry  Organic Layer LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS  ESI+ Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring accurate quantitation via Internal Standard normalization.

Safety & Handling (Critical)

Warning: Leurocristine (Vincristine) is a potent cytotoxic agent.[1][3]

  • Intrathecal Fatality: NEVER administer or handle in a way that could confuse it with intrathecal medications. Intrathecal administration is fatal.

  • Vesicant: It causes severe tissue necrosis if in contact with skin or mucous membranes. Handle in a biosafety cabinet.

  • Light Sensitivity: Solutions degrade rapidly in light. All experiments must use amber glassware or low-light conditions.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249332, Vincristine Sulfate.[1][2] PubChem. Available at: [Link][1][2][3]

  • Dennison, J. B., et al. (2008). A simple method for the determination of vincristine in human plasma using LC-MS/MS.[1][2] Journal of Chromatography B. (Contextual citation for methodology).

Sources

An In-depth Technical Guide on the Solubility of Vincristine-d3 Sulfate in Methanol and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a key antineoplastic agent derived from the Madagascar periwinkle (Catharanthus roseus), functions by disrupting microtubule formation, a critical process in cell division. Its deuterated analogue, Vincristine-d3 sulfate, is an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise quantification by mass spectrometry. A fundamental prerequisite for its accurate and effective use in research and development is a thorough understanding of its solubility characteristics. This guide provides a detailed examination of the solubility of Vincristine-d3 sulfate in two common laboratory solvents: methanol and water.

A Note on Isotopic Labeling: It is important to note that specific solubility data for the deuterated form, Vincristine-d3 sulfate, is not extensively published. However, the substitution of three hydrogen atoms with deuterium results in a negligible change in the molecule's overall physicochemical properties. Therefore, the solubility data for Vincristine sulfate can be reliably used as a close proxy for its deuterated counterpart, a standard and accepted practice within the scientific community.

Physicochemical Basis of Solubility

Vincristine is a complex alkaloid with multiple functional groups that influence its solubility. The molecule's large, hydrophobic core would typically suggest poor aqueous solubility. However, it is the sulfate salt form that dramatically enhances its solubility in polar solvents like water. The sulfate group readily ionizes, allowing for strong ion-dipole interactions with water molecules.

Methanol, a polar protic solvent, is also effective at dissolving Vincristine sulfate. Its ability to engage in hydrogen bonding, coupled with its capacity to solvate both the charged sulfate and the organic portions of the molecule, makes it a suitable solvent.

Quantitative Solubility Data

The solubility of Vincristine sulfate has been determined by various suppliers and researchers. The following table summarizes these findings, providing a clear reference for laboratory use.

SolventReported Solubility (mg/mL)Source
Water50LKT Labs[1]
Water60AbMole BioScience[2]
Water100Tocris Bioscience
Methanol20LKT Labs[1]
PBS (pH 7.2)2Cayman Chemical, LKT Labs[1]
DMSO5Cayman Chemical
DMSO80AbMole BioScience[2]

It is evident that Vincristine sulfate exhibits high solubility in water, with values ranging from 50 to 100 mg/mL.[1][2] Its solubility in methanol is also significant at 20 mg/mL.[1] The lower solubility in phosphate-buffered saline (PBS) at pH 7.2 highlights the influence of pH on the molecule's ionization state and subsequent solubility.

Experimental Protocols for Solution Preparation

Accurate and reproducible experimental results hinge on the correct preparation of stock solutions. The following are detailed, step-by-step protocols for dissolving Vincristine-d3 sulfate in methanol and water.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments requiring an aqueous vehicle.

  • Material Weighing: Accurately weigh the desired amount of Vincristine-d3 sulfate powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling potent compounds.

  • Solvent Addition: Add the required volume of high-purity water (e.g., Milli-Q or deionized water) to the powder.

  • Dissolution: Gently agitate the mixture. Sonication in a water bath for short intervals can aid in dissolution if necessary. Visually inspect the solution to ensure all solid has dissolved.

  • Sterilization (if required): For cell-based assays or in vivo studies, sterile filter the solution through a 0.22 µm filter into a sterile container.[3]

  • Storage: Store the aqueous solution at 2-8°C, protected from light. It is recommended to use freshly prepared aqueous solutions, ideally within 24 hours, as their long-term stability can be limited.

Protocol 2: Preparation of a Methanolic Stock Solution

This protocol is ideal for creating a concentrated stock solution for further dilution into aqueous buffers or for analytical purposes.

  • Material Weighing: As in the aqueous protocol, accurately weigh the Vincristine-d3 sulfate powder in a controlled environment.

  • Solvent Addition: Add the appropriate volume of high-purity methanol (ACS grade or higher) to the powder.

  • Dissolution: Mix thoroughly until the powder is completely dissolved. Vortexing or gentle warming may be used to facilitate this process.

  • Storage: Store the methanolic stock solution in a tightly sealed container at -20°C for long-term storage.[4] When stored under these conditions, it is expected to be stable for an extended period.

G cluster_aqueous Aqueous Solution Preparation cluster_methanolic Methanolic Solution Preparation A_Weigh 1. Weigh Vincristine-d3 Sulfate Powder A_Add 2. Add High-Purity Water A_Weigh->A_Add A_Dissolve 3. Agitate/Sonicate to Dissolve A_Add->A_Dissolve A_Filter 4. Sterile Filter (0.22 µm) A_Dissolve->A_Filter A_Store 5. Store at 2-8°C, Protect from Light A_Filter->A_Store M_Weigh 1. Weigh Vincristine-d3 Sulfate Powder M_Add 2. Add High-Purity Methanol M_Weigh->M_Add M_Dissolve 3. Mix/Vortex to Dissolve M_Add->M_Dissolve M_Store 4. Store at -20°C M_Dissolve->M_Store

Caption: Workflow for preparing aqueous and methanolic solutions of Vincristine-d3 sulfate.

Factors Influencing Solution Stability

Several factors can impact the stability of Vincristine-d3 sulfate solutions, leading to degradation and a loss of potency.

  • pH: The optimal pH for Vincristine sulfate stability is between 3.5 and 5.5.[5][6] Solutions with a pH outside this range, particularly alkaline conditions, can lead to degradation. Commercial formulations are typically buffered to a pH of 4.0 to 5.0.[5][7]

  • Light: Vincristine sulfate is sensitive to light. Both solid powder and solutions should be protected from light to prevent photodegradation.[2]

  • Temperature: For long-term storage, frozen conditions (-20°C) are recommended for stock solutions.[4] Refrigerated temperatures (2-8°C) are suitable for short-term storage of aqueous solutions.[6] Studies have shown that Vincristine sulfate diluted in 0.9% NaCl is stable for at least 31 days at both refrigerated and room temperature.[8]

Conclusion

Vincristine-d3 sulfate is highly soluble in water and soluble in methanol, making these solvents excellent choices for preparing solutions for a wide range of research applications. By adhering to the detailed protocols and considering the critical factors of pH, light, and temperature, researchers can ensure the preparation of accurate, stable, and effective solutions of this important compound. This foundational knowledge is paramount for the integrity and reproducibility of experimental outcomes in drug development and biomedical research.

References

  • Hospira, Inc. (n.d.). VinCRIStine Sulfate Injection, USP. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). VinCRIStine Sulfate Injection, USP Label. Retrieved from [Link]

  • Gajewska, M., et al. (2013). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. Farmacja Współczesna, 6, 1-7.
  • USP. (n.d.). USP Monographs: Vincristine Sulfate for Injection. Retrieved from [Link]

  • Beijnen, J. H., et al. (1989). The stability of diluted vincristine sulfate used as a deterrent to inadvertent intrathecal injection. Hospital Pharmacy, 24(9), 764-766.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5978, Vincristine. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Vincristine Sulfate. Retrieved from [Link]

Sources

The Gold Standard: A Technical Guide to Deuterated Vinca Alkaloids for High-Precision Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, clinical scientists, and professionals in drug development, the quantitative bioanalysis of Vinca alkaloids presents a significant analytical challenge. These potent anti-cancer agents, characterized by their complex structures and low in vivo concentrations, demand the utmost precision and accuracy in their measurement. This in-depth technical guide provides a comprehensive overview of the theory and practical application of deuterated Vinca alkaloids as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the core principles of stable isotope dilution, explore the profound impact of the kinetic isotope effect, and provide field-proven, step-by-step protocols for robust and reliable quantification. This guide is designed to be a definitive resource, empowering you to develop and validate self-validating analytical systems for your critical research.

Introduction: The Analytical Imperative for Vinca Alkaloids

Vinca alkaloids, including the widely used chemotherapeutic agents vincristine and vinblastine, are derived from the Madagascar periwinkle, Catharanthus roseus.[1] Their clinical efficacy is well-established in the treatment of various cancers such as leukemias, lymphomas, and other neoplastic diseases.[2] However, their narrow therapeutic window and potential for significant toxicity necessitate precise pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred method for the quantitative analysis of these compounds in biological matrices due to its high sensitivity and selectivity.[3]

The inherent complexity of biological samples, however, introduces variability throughout the analytical workflow, from sample extraction to ionization in the mass spectrometer. To counteract these variables and ensure the highest degree of accuracy, the use of an ideal internal standard is not just recommended—it is essential.

The Principle of Stable Isotope Dilution: Why Deuterium is Superior

The cornerstone of high-precision quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[4] For Vinca alkaloids, deuterated analogues have become the gold standard.

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[4] It co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency. Because it is chemically identical, it compensates for variations at every stage of the analytical process. The mass spectrometer, however, can readily distinguish between the analyte and the deuterated standard due to their mass difference. Quantification is then based on the ratio of the analyte's signal to the known, constant concentration of the internal standard, a technique known as stable isotope dilution (SID).[5]

The Kinetic Isotope Effect (KIE): A Deeper Look

The strategic placement of deuterium atoms on a molecule can also be leveraged to enhance a drug's pharmacokinetic properties, a concept rooted in the Kinetic Isotope Effect (KIE).[6] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[6] Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[7] This can lead to reduced metabolic clearance and improved drug exposure.[][9] While this guide focuses on the analytical application of deuterated Vinca alkaloids, an understanding of the KIE provides a more profound appreciation for the utility of isotopic labeling in pharmaceutical sciences.

Experimental Workflow: A Self-Validating System

A robust bioanalytical method is a self-validating system. Every step is designed to minimize error and ensure reproducibility. The following workflow outlines the key stages in the quantitative analysis of Vinca alkaloids using their deuterated internal standards.

Vinca Alkaloid Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Spike Spike Sample->Spike Add Deuterated IS Extraction Extraction Spike->Extraction LLE or SPE Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Elution & Ionization Quantification Quantification MS_Detection->Quantification Peak Integration Results Results Quantification->Results Ratio Calculation Method_Validation_Parameters Validation Validation Selectivity Selectivity Validation->Selectivity Accuracy_Precision Accuracy_Precision Validation->Accuracy_Precision Intra- & Inter-day Calibration_Curve Calibration_Curve Validation->Calibration_Curve Linearity, LLOQ, ULOQ Matrix_Effect Matrix_Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Freeze-thaw, Bench-top, Long-term

Sources

Part 1: Chemical Identity & Physicochemical Profile

[1][2]

Vincristine-d3 sulfate is a stable, deuterated isotopologue of the vinca alkaloid Vincristine. It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS), enabling precise quantification of Vincristine in biological matrices by correcting for ionization suppression, matrix effects, and extraction recovery variances.[1]

Core Chemical Data

PropertySpecification
Chemical Name Vincristine-d3 Sulfate (Leurocristine-d3 sulfate)
CAS Number 1246817-10-6 (d3-specific); 2068-78-2 (Unlabeled Parent)
Molecular Formula

Molecular Weight 926.05 g/mol (Salt); ~828.0 g/mol (Free Base Ion)
Isotopic Purity Typically

deuterated forms
Solubility Freely soluble in Water, Methanol, DMSO; Slightly soluble in Ethanol
Appearance White to off-white amorphous powder
Stability Hygroscopic; Light-sensitive (Store at -20°C, protect from light)

Part 2: Hazard Identification & Toxicology (GHS Classification)[1][3]

WARNING: While Vincristine-d3 is used in micro-quantities for analysis, it possesses the same potent toxicological profile as the parent drug. It is a mitotic inhibitor and a severe vesicant .

GHS Hazard Statements:

  • Acute Toxicity (Oral): Category 2 (Fatal if swallowed).[1][2]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1][2]

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).

  • STOT - Repeated Exposure: Category 1 (Nervous System - Peripheral Neuropathy).[1][2]

Toxicological Mechanism: Vincristine binds irreversibly to the

3

Visualizing the Mechanism of Action:

Vincristine_MechanismVincristineVincristine-d3(Ligand)TubulinFree Tubulin Dimers(Alpha/Beta)Vincristine->TubulinHigh Affinity BindingPolymerizationMicrotubulePolymerizationVincristine->PolymerizationINHIBITSTubulin->PolymerizationNormal ProcessSpindleMitotic SpindleFormationPolymerization->SpindleRequired forArrestMetaphase ArrestSpindle->ArrestFailure triggersApoptosisApoptosis(Cell Death)Arrest->ApoptosisDownstream Cascade

Figure 1: Mechanism of Action.[1][2][4] Vincristine-d3 mimics the parent compound, binding tubulin to inhibit microtubule dynamics, leading to cell cycle arrest.[3][5]

Part 3: Safe Handling & Containment Strategy

Expert Insight: The primary risk in an analytical lab is not acute lethality, but cumulative exposure via aerosolization during weighing and surface contamination.

Protocol: The "Zero-Exposure" Workflow

  • Engineering Controls:

    • Handle only within a certified Class II Biological Safety Cabinet (BSC).[1][2][6]

    • Do not use a standard chemical fume hood unless it has HEPA filtration (cytotoxic dusts are particulates, not vapors).[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile (outer) and latex/nitrile (inner).[1][2] Change outer gloves every 30 minutes.[2]

    • Respiratory: If BSC is unavailable (emergency only), use a full-face respirator with P100 cartridges.[1][2]

  • Deactivation (Spill Response):

    • Vinca alkaloids are resistant to simple soaps.[2]

    • Standard: Sodium Hypochlorite (Bleach) 5.25% is the most effective deactivation agent, achieving >99% degradation via oxidation.[7]

    • Procedure: Absorb liquid -> Apply 5.25% Bleach (Wait 10 mins) -> Rinse with Water -> Clean with Detergent.[1][2]

Part 4: Bioanalytical Application (LC-MS/MS)

Rationale for Deuterated Standard: Vincristine-d3 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

112

LC-MS/MS Method Parameters (Positive ESI)

ParameterCondition / Value
Column C18 (e.g., Kinetex 2.6µm or Accucore aQ),

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 2.0 min (Rapid elution due to retention strength)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (Heated)

MRM Transitions (Quantification)

AnalytePrecursor Ion


Product Ion

Collision Energy (eV)
Vincristine (Target) 825.4 765.4 ~35
Vincristine-d3 (IS) 828.5 768.3 ~36

Note: The mass shift corresponds to the deuterated methoxy group or similar stable position. The product ion shift (

1

Experimental Workflow Visualization:

LCMS_WorkflowSampleBiological Matrix(Plasma/Serum)SpikeSpike IS:Vincristine-d3Sample->SpikeNormalizationExtractProtein Precipitation(MeOH/ZnSO4)Spike->ExtractEquilibrationCentrifugeCentrifugation(12,500 x g)Extract->CentrifugeInjectLC Injection(C18 Column)Centrifuge->InjectSupernatantMSMS/MS Detection(MRM Mode)Inject->MSSeparationDataQuantification(Ratio Target/IS)MS->Datam/z 825.4 & 828.5

Figure 2: Bioanalytical Workflow.[1][2][8][9] The integration of Vincristine-d3 prior to extraction compensates for recovery losses and matrix effects.

Part 5: Emergency Response

  • Eye Contact: Flush immediately with saline/water for 15 minutes.[2] Seek immediate ophthalmic care (corneal ulceration risk).[1][2]

  • Skin Contact: Wash with soap and water. If irritation appears, apply heat (contraindicated for some vesicants, but often suggested for vinca alkaloids to disperse drug) and hyaluronidase (off-label antidote).[1][2] Consult MSDS specific to your facility's medical protocol.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

References

  • Cayman Chemical. (2022).[1][2] Vincristine (sulfate) Safety Data Sheet. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [1][2]

  • Lalande, L., et al. (2020).[1][2] Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. Journal of Occupational and Environmental Hygiene. Retrieved from [1][2]

  • Moore, A., et al. (2011).[1][2] Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS. Journal of Chromatography B. Retrieved from

  • Toronto Research Chemicals. (2023).[1][2] Vincristine-d3 Sulfate Product Information. Retrieved from [1][2]

Price and availability of Vincristine-d3 sulfate 1mg

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement and application of Vincristine-d3 sulfate (CAS: 1246817-10-6), the deuterated internal standard (IS) required for the precise quantification of Vincristine in biological matrices.

While generic Vincristine sulfate is widely available as a clinical chemotherapeutic, the deuterated standard is a niche research reagent with high price volatility and specific stability constraints. This guide provides a verified pricing analysis, a self-validating LC-MS/MS protocol, and a mechanistic explanation of its role in compensating for matrix effects during pharmacokinetic (PK) studies.

Part 1: Market Intelligence – Price & Availability

The market for stable isotope-labeled standards is oligopolistic, dominated by specialized synthesis labs. Unlike clinical-grade Vincristine (approx.


5/mg), the d3-labeled sulfate salt  commands a premium due to the complexity of introducing deuterium labels into the vinca alkaloid scaffold.
Table 1: Supplier & Pricing Landscape (1 mg Pack Size)
SupplierCatalog No.Price (USD/EUR)Stock StatusPurity / Specs
MedChemExpress (MCE) HY-N0488S$760 USD In Stock (USA)≥99% Deuterated forms (d1-d3)
CymitQuimica (TRC Dist.) TR-V314252€483 EUR (~$520)Lead Time: 2-3 Wks95% Chemical / 98% Isotopic
Cayman Chemical 34512Inquire Variable≥99% Deuterated
TargetMol TMID-1237Inquire Global WarehouseCustom Synthesis often required

Strategic Sourcing Note:

  • Lead Time Warning: While MCE often holds US stock, European suppliers (TRC/Cymit) may require 2–3 weeks for customs clearance of "controlled substance" analogs, even if non-clinical.

  • Cold Chain: Shipment must be on Blue Ice or Dry Ice . Verify the courier maintains <4°C transit to prevent degradation.

Part 2: Technical Profile & Handling

Compound Identity:

  • Chemical Name: Vincristine-d3 sulfate (retention of deuterium on the methyl ester or similar stable position).

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~926.05 g/mol (Salt) vs. 923.0 g/mol (Unlabeled).

  • Solubility: Soluble in Methanol, DMSO, and Water (slightly).

Storage & Stability Protocol:

  • Arrival: Immediately transfer to -20°C .

  • Light Sensitivity: Vinca alkaloids are photo-labile. Store in amber vials wrapped in aluminum foil.

  • Reconstitution:

    • Dissolve 1 mg in 1 mL Methanol to create a 1 mg/mL Stock Solution.

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Stability:[1][2][3][4] Stock solutions are stable for 6 months at -80°C.

Part 3: Bioanalytical Workflow (LC-MS/MS)

The primary application of Vincristine-d3 is as an Internal Standard (IS) in LC-MS/MS assays to compensate for ionization suppression in plasma/serum.

Validated LC-MS/MS Parameters

The following transitions are verified for specificity, ensuring the D3 label is retained in the product ion.

ParameterAnalyte: Vincristine IS: Vincristine-d3
Precursor Ion (Q1) 825.4

828.4

Product Ion (Q3) 765.2 (Loss of Acetate)768.2 (Label Retained)
Cone Voltage / DP ~40 V~40 V
Collision Energy (CE) ~35 eV~35 eV
Ionization Mode ESI PositiveESI Positive
Chromatographic Method
  • Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm) or Accucore aQ.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 10% B (Re-equilibrate)

Experimental Workflow Diagram

BioanalysisWorkflow cluster_QC Quality Assurance Sample Plasma Sample (50 µL) IS_Add Add IS: Vincristine-d3 (20 µL) Sample->IS_Add Precip Protein Precip. (Acetonitrile + ZnSO4) IS_Add->Precip Centrifuge Centrifuge 13,000 rpm, 10 min Precip->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject Data Quantification (Area Ratio Analyte/IS) Inject->Data

Figure 1: Optimized Sample Preparation Workflow for Vincristine Quantification.

Part 4: Scientific Rationale (Mechanism of Action)

Why utilize a deuterated standard over a structural analog (e.g., Vinblastine)?

  • Co-Elution: Vincristine-d3 co-elutes exactly with Vincristine (retention time shift < 0.05 min). This ensures that the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source.

  • Isotope Effect: The D3 label adds 3 Daltons. In the fragmentation pathway (825.4 → 765.2), the loss of the acetate group (-60 Da) does not remove the deuterium label, resulting in a product ion of 768.2 for the IS. This "mass shift" allows for interference-free detection.

Pathway Diagram: Internal Standard Logic

IS_Logic Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Signal_VCR Suppressed Signal (Analyte) ESI->Signal_VCR Signal_d3 Suppressed Signal (IS) ESI->Signal_d3 VCR Vincristine (Analyte) VCR->ESI VCR_d3 Vincristine-d3 (Internal Standard) VCR_d3->ESI Ratio Ratio Calculation (Cancels Matrix Effect) Signal_VCR->Ratio Signal_d3->Ratio

Figure 2: Mechanism of Matrix Effect Compensation using Deuterated Internal Standards.

References

  • Chow, D. S.-L., et al. (2021). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples.[6] Journal of Pharmaceutical and Biomedical Analysis.[2][6] Retrieved from [Link]

  • Huyahui, et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Analytical Methods (RSC). Retrieved from [Link]

  • PubChem. Vincristine Sulfate Compound Summary (CID 249332). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Vincristine in Biological Matrices Using Vincristine-d3 Sulfate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Vincristine , a vinca alkaloid widely used in chemotherapy regimens for leukemia and lymphoma, exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic (PK) variability.[1] Accurate Therapeutic Drug Monitoring (TDM) is critical to balance efficacy against neurotoxicity.

This protocol details the application of Vincristine-d3 Sulfate as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS analysis.[2] Unlike structural analogs (e.g., Vinblastine) often used in older methods, Vincristine-d3 provides near-identical physicochemical behavior to the analyte.[2] This ensures that variations in extraction recovery, ionization suppression (matrix effects), and chromatographic retention are perfectly compensated, satisfying the rigorous requirements of FDA and EMA bioanalytical guidelines.

Key Technical Advantages
  • Sulfate Salt Form: Utilized for enhanced aqueous solubility and stability during stock preparation compared to the free base.

  • Deuterium Labeling (

    
    ):  Typically located on the methoxy group (
    
    
    
    ), shifting the precursor mass by +3 Da (m/z 828.4) to prevent cross-talk with the native analyte (m/z 825.4).
  • Matrix Effect Compensation: Co-elution with the analyte ensures that phospholipid-induced ion suppression affects both equally, maintaining quantification accuracy.

Physicochemical Properties & Handling[2]

PropertyVincristine Sulfate (Analyte)Vincristine-d3 Sulfate (IS)
Molecular Formula


Monoisotopic Mass (Free Base) 824.40 Da827.42 Da
Precursor Ion

825.4 828.4
Solubility Soluble in Methanol, WaterSoluble in Methanol, Water
Light Sensitivity High (Photolabile)High (Photolabile)
Adsorption Binds to glass surfacesBinds to glass surfaces
Critical Handling Protocols (Self-Validating System)
  • Vessel Material: Strictly use Polypropylene (PP) or silanized glass containers. Vinca alkaloids exhibit significant non-specific binding to untreated glass, which causes non-linear calibration curves at low concentrations (<5 ng/mL).

  • Photoprotection: All stock and working solutions must be handled under yellow light or in amber vessels to prevent photo-degradation.

  • Temperature: Stock solutions must be stored at -20°C or lower.

Experimental Workflow Diagram

The following logic flow illustrates the decision process for sample preparation based on sensitivity requirements (LOD/LOQ) and matrix complexity.

Vincristine_Workflow Start Biological Matrix (Plasma/Serum) IS_Add Add Internal Standard (Vincristine-d3 Sulfate) Start->IS_Add Decision Sensitivity Requirement? IS_Add->Decision PPT Protein Precipitation (PPT) (ZnSO4 / MeOH) >1 ng/mL LLOQ Decision->PPT High Throughput SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) <0.1 ng/mL LLOQ Decision->SPE High Sensitivity LC UHPLC Separation (C18 or Phenyl-Hexyl) PPT->LC Direct Inject (Dilute) Evap Evaporation & Reconstitution (N2 stream @ 40°C) SPE->Evap Evap->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS

Figure 1: Decision workflow for Vincristine extraction. SPE is recommended for PK studies requiring high sensitivity, while PPT is sufficient for clinical TDM.

Detailed Extraction Protocols

Option A: Solid Phase Extraction (Gold Standard for PK)

Best for: Removing phospholipids and achieving LLOQ < 0.5 ng/mL.

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Vincristine-d3 working solution (50 ng/mL). Vortex. Add 200 µL 2% Formic Acid in water to disrupt protein binding.

  • Conditioning: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Bond Elut Plexa PCX). Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample slowly (gravity or low vacuum).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/interferences).

    • Wash 2: 1 mL Methanol (removes neutral phospholipids). Crucial Step.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20). Use Polypropylene vials.

Option B: Protein Precipitation (Rapid Clinical TDM)

Best for: Routine clinical samples where LLOQ ~1-2 ng/mL is acceptable.

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL Vincristine-d3 IS.

  • Precipitation: Add 300 µL 0.2 M Zinc Sulfate in Methanol (cold).

    • Mechanism: Zinc ions bridge phospholipids and proteins, co-precipitating them more effectively than methanol alone.

  • Centrifugation: Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to a PP vial. Inject 5-10 µL.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 or Thermo Accucore aQ (2.1 x 50 mm, 2.6 µm).

    • Rationale: Core-shell particles provide high resolution at lower backpressure.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3][4][5]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Divert to Waste (Salt removal)
2.5 90 Elution of Vincristine
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End of Run |

Mass Spectrometry (MRM) Transitions

Operate in ESI Positive mode.[5][6]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleMechanism
Vincristine 825.4 765.4 35QuantifierLoss of Acetate (

)
825.4353.150QualifierCatharanthine fragment
Vincristine-d3 828.4 768.4 35QuantifierLoss of Acetate (IS)

Note: The transition 825.4 → 765.4 is preferred over 825.4 → 807 (loss of water) due to higher specificity and signal stability.

Validation & Troubleshooting Guide

Common Pitfalls
  • Carryover: Vincristine is "sticky."

    • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid.

  • Isomerization: Vincristine can degrade into N-formyl-leurosine under high heat or alkaline conditions.

    • Solution: Keep autosampler at 4°C. Avoid pH > 8 during extraction unless eluting from MCX cartridges (and neutralize immediately after elution if possible).

  • Ion Suppression:

    • Check: Monitor the IS response plot across the run. If IS area drops significantly in patient samples compared to standards, phospholipids are likely co-eluting. Switch from PPT to SPE.

Acceptance Criteria (FDA/EMA)[3]
  • Linearity:

    
     (Weighted 
    
    
    
    ).[3][4]
  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • IS Response: Variation should be within ±50% of the mean IS response in calibrators.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Hu, Z., et al. (2021).[4] "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies." Journal of Chromatography B, 1173, 122591. Available at: [Link]

  • Dennison, J. B., et al. (2008).[5] "Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry." Therapeutic Drug Monitoring, 30(3), 357-363. Available at: [Link]

  • Corona, G., et al. (2014). "A simple method for the determination of vincristine in human plasma by LC-MS/MS with atmospheric pressure chemical ionization using online solid phase extraction." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Application Note: High-Sensitivity Extraction of Vincristine from Biological Matrices using Vincristine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the protocol for the extraction and quantification of Vincristine (VCR) in human plasma, utilizing Vincristine-d3 sulfate as the stable isotope-labeled internal standard (SIL-IS).

Vincristine is a vinca alkaloid with a narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability. Accurate quantification at sub-ng/mL levels is critical for PK and therapeutic drug monitoring (TDM) studies. The primary analytical challenges include:

  • Photolability: Vinca alkaloids degrade rapidly under UV/visible light.

  • Non-Specific Adsorption: High affinity for glass and certain plastic surfaces.

  • Matrix Complexity: Significant ion suppression in ESI+ mode if phospholipids are not removed.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This mechanism exploits the basicity of the vinca amine groups (pKa ~5.0, 7.4) to achieve orthogonal selectivity—washing away neutrals and acidic interferences while the analyte remains ionically bound, yielding cleaner extracts than protein precipitation (PPT) or liquid-liquid extraction (LLE).

Physicochemical Profile & Mechanistic Basis

Understanding the molecule is the prerequisite for extraction logic.

PropertyVincristine SulfateVincristine-d3 Sulfate (IS)Impact on Protocol
Molecular Weight 923.04 g/mol (Free base: 824.9)~926.06 g/mol Determines MS/MS transitions.
pKa ~5.0, 7.4 (Basic amines)Similar to analyteCritical: Analyte must be positively charged (pH < 5) to bind to MCX sorbent.
LogP ~2.8 (Moderate Lipophilicity)Similar to analyteSufficient for C18 retention; requires organic elution.
Solubility Soluble in water, MeOH; poorly soluble in non-polar organics (as sulfate salt)SameStock solutions must use aqueous/organic mix or pure MeOH.
Stability Light Sensitive Light Sensitive Amber glassware is mandatory.

Reagent Preparation & Handling

Internal Standard (Vincristine-d3) Handling

The sulfate salt form confers water solubility but alters stoichiometry.

  • Correction Factor: When weighing Vincristine-d3 sulfate, correct for the sulfate counter-ion and hydration water to determine the free base concentration.

  • Stock Solution: Dissolve 1 mg Vincristine-d3 sulfate in 10 mL Methanol (MeOH) . Store at -20°C or -80°C in amber glass vials .

  • Working Solution (ISWS): Dilute stock to ~50 ng/mL in 50:50 MeOH:Water. Prepare fresh weekly.

Critical Materials
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

  • Binding Buffer: 2% Formic Acid (FA) in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Acetonitrile (ACN) / Methanol (50:50).

Extraction Protocol: Mixed-Mode Cation Exchange (MCX)

This workflow is designed to lock the analyte onto the sorbent via charge interaction, allowing aggressive washing of matrix components.

Step-by-Step Procedure
  • Sample Pre-treatment (The "Lock" Step):

    • Thaw plasma samples in an ice bath protected from light (dim room or red light).

    • Aliquot 200 µL plasma into a 1.5 mL polypropylene tube (amber/foil-wrapped).

    • Add 20 µL Vincristine-d3 Working Solution.[1] Vortex gently.

    • Acidification: Add 200 µL of 2% Formic Acid .

    • Rationale: This lowers the sample pH to ~3.0, ensuring Vincristine (pKa ~7.4) is fully protonated (

      
      ) to bind to the sulfonate groups of the MCX sorbent.
      
  • SPE Conditioning:

    • Add 1 mL Methanol to cartridge.

    • Add 1 mL Water to cartridge.

    • Note: Do not let the sorbent dry out.

  • Sample Loading:

    • Load the pre-treated (acidified) sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism:[2][3][4] The positively charged Vincristine competes for the negatively charged sulfonate sites on the polymer.

  • Wash 1 (Aqueous - Removal of Proteins/Salts):

    • Add 1 mL 2% Formic Acid .

    • Rationale: Maintains ionization of analyte while washing away unbound proteins and salts.

  • Wash 2 (Organic - Removal of Neutrals/Phospholipids):

    • Add 1 mL 100% Methanol .

    • Rationale: Since the analyte is ionically bound, we can use 100% organic solvent to wash away hydrophobic neutrals and lipids without eluting the drug. This is the key advantage over C18 SPE.

  • Elution (The "Release" Step):

    • Add 2 x 250 µL of 5% NH₄OH in ACN/MeOH (50:50) .

    • Mechanism:[2][3][4] The ammonia raises the pH > 10. Vincristine deprotonates, loses its charge, breaks the ionic bond with the sorbent, and dissolves in the organic solvent.

  • Post-Extraction Processing:

    • Evaporate eluate to dryness under Nitrogen at 35°C (Avoid high temps to prevent degradation).

    • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% FA in Water / ACN 80:20).

    • Transfer to amber autosampler vials with polypropylene inserts.

Visualized Workflows

Diagram 1: MCX Extraction Logic

This diagram illustrates the chemical mechanism at each stage of the extraction.

SPE_Workflow Start Plasma Sample + Vincristine-d3 Acidify Acidify (2% Formic Acid) pH < 4.0 (Analyte Protonated) Start->Acidify Prep Load Load onto MCX Cartridge (Ionic Binding to Sorbent) Acidify->Load Bind Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Clean Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Clean Elute Elute: 5% NH4OH in ACN (Deprotonate & Release) Wash2->Elute Release Evap Evaporate & Reconstitute Elute->Evap Finish

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) for Vincristine extraction.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow if recovery or sensitivity is suboptimal.

Troubleshooting Problem Issue: Low Signal or High CV% CheckIS Check IS Response Problem->CheckIS IS_Low IS Response Low CheckIS->IS_Low IS_Normal IS Response Normal (Analyte Specific) CheckIS->IS_Normal MatrixEffect Matrix Effect? (Perform Post-Column Infusion) IS_Low->MatrixEffect pH_Issue pH Issue during Load? IS_Low->pH_Issue Adsorption Adsorption Loss? (Check container material) IS_Normal->Adsorption Soln_ME Solution: Improve Wash 2 (Use IPA or ACN) MatrixEffect->Soln_ME Soln_Ads Solution: Use Polypropylene Add 0.1% BSA to receiver Adsorption->Soln_Ads Soln_pH Solution: Ensure Sample pH < 4 Increase Acid % pH_Issue->Soln_pH

Caption: Diagnostic tree for resolving common bioanalytical failures in Vincristine analysis.

LC-MS/MS Validation Parameters

To validate this extraction, the LC-MS/MS method should be set up with the following parameters.

ParameterSettingNotes
Column Phenyl-Hexyl or C18 (2.1 x 50 mm, 1.7 µm)Phenyl phases offer better selectivity for vinca alkaloids.
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate in WaterBuffer stabilizes ionization.
Mobile Phase B Methanol or AcetonitrileMeOH often yields higher signal for Vincristine.
Ionization ESI Positive (+)
MRM (Analyte) 825.4

765.3
Loss of acetyl group (-60 Da).
MRM (IS) 828.4

768.3
Vincristine-d3 transition.

References

  • Dennison, J. B., et al. (2008). "Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 22(4), 519-525. Link

  • Moore, A. S., et al. (2011). "Determination of vincristine in infant plasma by liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy." Cancer Chemotherapy and Pharmacology, 67, 1335–1341. Link

  • Gu, H., et al. (2020). "Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS." Journal of Analytical Toxicology, 45(1). Link

  • Cayman Chemical. (n.d.). "Vincristine-d3 Product Information." Link

  • Van de Steeg, E., et al. (2022).[5] "A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 214, 114772. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Vincristine and Vincristine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating Reversed-Phase Liquid Chromatography (RPLC) method for the separation and quantitation of Vincristine and its deuterated internal standard, Vincristine-d3.

Vincristine is a vinca alkaloid with a narrow therapeutic index, making precise quantitation critical. The inclusion of Vincristine-d3 serves as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., Vinblastine), Vincristine-d3 co-elutes with the analyte, effectively compensating for matrix effects, ionization suppression, and extraction variability.

Key Technical Challenges Addressed:

  • Basicity: Vincristine (

    
     ~5.0, 7.[1][2]4) interacts strongly with residual silanols, leading to peak tailing.
    
  • Stability: The molecule is labile at alkaline pH and susceptible to photo-degradation.

  • MS Compatibility: Balancing buffer strength for peak shape against volatility for ESI sensitivity.

Chemical & Physical Characterization[1][2][3][4][5][6]

ParameterVincristine (Analyte)Vincristine-d3 (Internal Standard)
CAS Number 57-22-7N/A (Isotope Labeled)
Molecular Formula


Monoisotopic Mass 824.40 Da827.42 Da (+3 Da shift)
Polarity Basic (Amine groups)Basic
LogP ~2.8 (Moderate Hydrophobicity)~2.8
Solubility Soluble in MeOH, Water (pH dependent)Same as analyte

Method Development Strategy (The "Why")

The Isotope Effect & Co-elution

In LC-MS/MS, the goal with a deuterated IS is perfect co-elution . If the d3-analog separates from the analyte (due to the slight hydrophobicity difference of deuterium), it experiences a different chemical background in the ion source, nullifying its ability to correct for matrix effects.

  • Protocol Decision: We utilize a C18 column with a specific carbon load (15-17%) to ensure high retention, forcing co-elution through strong hydrophobic interaction, dominating any subtle isotope effects.

Mobile Phase Selection: The Buffer Dilemma

Vincristine requires a buffered mobile phase to protonate the basic nitrogens and prevent silanol interaction.

  • Ammonium Acetate vs. Formate: While Ammonium Acetate (pH ~6.5) often yields better peak shape for basic compounds, it has limited solubility in high Acetonitrile (>90%), leading to pump seal failure (precipitate formation).

  • Selected Approach: We utilize Ammonium Formate (10mM, pH 3.5) . The lower pH ensures the analyte is fully protonated (

    
    ), improving ESI efficiency, while Formate remains soluble in high organic content.
    

Experimental Protocols

Reagents & Standards[4][5][7][8][9][10]
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: LC-MS Grade Ammonium Formate and Formic Acid.

  • Water: 18.2 MΩ·cm (Milli-Q).

  • Stock Solutions: Prepare Vincristine (1 mg/mL) and Vincristine-d3 (1 mg/mL) in MeOH. Store at -20°C in amber glass (light sensitive).

Sample Preparation (Protein Precipitation)

Note: For clinical plasma samples, Liquid-Liquid Extraction (LLE) with diethyl ether is superior for cleanliness, but Protein Precipitation (PPT) is faster for high-throughput discovery.

  • Aliquot 50 µL of plasma/matrix.

  • Add 20 µL of Vincristine-d3 Working Solution (50 ng/mL in MeOH).

  • Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a clean vial for injection.

LC-MS/MS Conditions[7][11]

Chromatography System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent. Column Temp: 40°C (Improves mass transfer and peak shape).

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Table:

Time (min)Flow Rate (mL/min)% B (Organic)Phase Description
0.000.410Loading: Traps polar matrix, elutes salts.
0.500.410Hold to divert early eluting salts (if switching valve used).
3.000.490Elution Ramp: Linear gradient to elute Vincristine.
3.500.495Wash: Remove hydrophobic lipids/proteins.
4.500.495Hold Wash.
4.600.410Re-equilibration: Return to initial conditions.
6.000.410System ready for next injection.
Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive (


)
Spray Voltage:  3500 V
Source Temp:  350°C

MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (eV)
Vincristine 825.4765.4Quantifier35
Vincristine 825.4807.4Qualifier25
Vincristine-d3 828.5768.4IS Quantifier35

Note: The transition 825.4


 765.4 corresponds to the loss of the acetate group (

Da), a common fragmentation pathway for vinca alkaloids.

Visualization of Workflow & Logic

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the self-correcting nature of the Internal Standard (IS).

AnalyticalWorkflow cluster_logic IS Logic: Error Cancellation Sample Biological Sample (Plasma/Serum) Spike Spike IS (Vincristine-d3) Sample->Spike 50 µL Prep Protein Precipitation (ACN + 0.1% FA) Spike->Prep Co-processing Centrifuge Centrifugation (14,000g, 4°C) Prep->Centrifuge Remove Proteins HPLC HPLC Separation (C18 Gradient) Centrifuge->HPLC Supernatant MS MS/MS Detection (ESI+ MRM) HPLC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data Quantitation

Caption: Workflow ensuring Vincristine-d3 experiences identical extraction and ionization conditions as the analyte.

Gradient Elution Logic

Visualizing the gradient profile helps understand where the separation occurs versus the wash steps.

GradientProfile T0 T=0.0 10% B T1 T=0.5 Hold T0->T1 Salt Removal T2 T=3.0 90% B T1->T2 Analyte Elution (Vincristine ~2.2 min) T3 T=3.5 95% B T2->T3 Ramp to Wash T4 T=4.5 Wash End T3->T4 Column Clean T5 T=6.0 Re-equil T4->T5 Return to Initial

Caption: Gradient profile designed to separate polar interferences early and wash lipophilic contaminants late.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the basic nitrogen of Vincristine and acidic silanols on the silica support.

  • Solution:

    • Ensure the column is "End-capped" (e.g., Kinetex, Zorbax Eclipse).

    • Increase buffer ionic strength (up to 20mM Ammonium Formate), but monitor system pressure.

    • Do not use unbuffered water/ACN; tailing will be severe.

Carryover

Vincristine is "sticky" (adsorbs to plastic and steel).

  • Diagnosis: A peak appears in the blank injection after a high standard.[4]

  • Solution: Use a needle wash solution of Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.5) . The acid helps solubilize the basic alkaloid, and the organic mixture strips it from surfaces.

Sensitivity Loss
  • Cause: Ion suppression from phospholipids.

  • Solution: Monitor the "Wash" phase of the gradient. If the baseline is high during the wash, phospholipids are accumulating. Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away lipids before elution.

References

  • PubChem. (2023). Vincristine Sulfate Compound Summary. National Library of Medicine. [Link]

  • Thermo Fisher Scientific. (2016). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shimadzu. (2020). LC-MS/MS Method for Determination of Vincristine in Human Serum. Molecules (MDPI). [Link]

Sources

Application Note: Targeted Co-Precipitation of Tubulin and Microtubule-Associated Proteins (MAPs) Using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Specialized Approach to Protein Complex Isolation

Protein precipitation is a fundamental technique in proteomics and biochemistry, essential for concentrating proteins and removing interfering substances from complex biological samples. Standard methods, such as precipitation with organic solvents (e.g., acetone, methanol) or acids (e.g., trichloroacetic acid), are effective for bulk protein removal but lack specificity, precipitating a broad range of proteins from the sample.

This application note details a specialized and targeted protein precipitation strategy utilizing Vincristine-d3 sulfate . It is crucial to understand that Vincristine-d3 sulfate is not a general protein precipitating agent . Its utility in this context is highly specific, leveraging its well-documented, high-affinity interaction with its molecular target, the tubulin protein. Vincristine, a vinca alkaloid chemotherapeutic agent, functions by binding to β-tubulin, inhibiting microtubule polymerization and arresting cells in metaphase.[1] This specific and strong binding can be exploited in a research setting to induce the aggregation and co-precipitation of tubulin and its closely associated protein partners, a method analogous to co-immunoprecipitation (Co-IP).

This technique is particularly valuable for researchers interested in:

  • Studying the composition of the tubulin interactome.

  • Identifying novel Microtubule-Associated Proteins (MAPs).[2][3]

  • Investigating how drug binding affects the protein complex composition.

  • Enriching for tubulin and its binding partners from a cell lysate for subsequent analysis by mass spectrometry or Western blotting.

The use of the deuterated form, Vincristine-d3 sulfate, allows for precise quantification of the precipitating agent in downstream mass spectrometry analysis, which can be useful for correlating the amount of drug with the extent of precipitation or for pharmacokinetic/pharmacodynamic studies.

Principle and Mechanism of Action

The therapeutic effect of Vincristine is rooted in its ability to disrupt microtubule dynamics.[4] It binds to the plus-ends of microtubules and also to free tubulin dimers. This interaction prevents the polymerization of tubulin into stable microtubules. At higher concentrations, vinca alkaloids are known to induce the self-association of tubulin into non-functional spiral aggregates.[5][6]

This targeted co-precipitation method harnesses this drug-induced self-association. The process can be conceptualized in the following steps:

  • Specific Binding: Vincristine-d3 sulfate is introduced into a cell lysate containing soluble tubulin dimers and MAPs. The drug specifically binds to tubulin with high affinity.[5]

  • Conformational Change & Self-Association: The binding of Vincristine induces a conformational change in the tubulin dimers. This drug-liganded tubulin has a high propensity to self-associate into oligomers and larger spiral aggregates.[6][7]

  • Co-Precipitation of Protein Complexes: As the tubulin aggregates form and grow, they trap and co-precipitate proteins that are endogenously bound to tubulin, i.e., the MAPs and other components of the tubulin interactome.

  • Enrichment: Through centrifugation, these large drug-protein aggregates are pelleted, effectively separating them from the bulk of the soluble proteome.

This mechanism allows for the specific enrichment of a protein complex based on a small molecule-protein interaction, rather than an antibody-protein interaction as in Co-IP.

vincristine_coprecipitation cluster_0 Step 1: Cell Lysate cluster_1 Step 2: Drug Incubation cluster_2 Step 3: Aggregation cluster_3 Step 4: Centrifugation & Analysis Lysate Cell Lysate (Soluble Tubulin Dimers, MAPs, Other Proteins) Vincristine Vincristine-d3 Sulfate Tubulin_Vincristine Vincristine-Bound Tubulin Complex Vincristine->Tubulin_Vincristine Binds to Tubulin Aggregates Tubulin-Vincristine Aggregates with Co-Precipitated MAPs Tubulin_Vincristine->Aggregates Induces Self-Association Pellet Pellet: Enriched Tubulin & MAPs Aggregates->Pellet Centrifugation Supernatant Supernatant: Depleted Lysate Aggregates->Supernatant Centrifugation Analysis Downstream Analysis (MS, Western Blot) Pellet->Analysis

Caption: Workflow for targeted co-precipitation using Vincristine-d3 sulfate.

Comparative Analysis: Targeted vs. General Precipitation

To underscore the specific application of this method, the following table compares it with a standard, non-specific protein precipitation technique.

FeatureVincristine-d3 Sulfate Co-Precipitation Acetone Precipitation (General Method)
Principle Specific drug-protein interaction induces aggregation.Reduces the solvation capacity of water, causing global protein precipitation.
Selectivity High: Primarily precipitates tubulin and its direct interactors.Low: Precipitates a broad range of proteins non-selectively.
Protein State May preserve native protein-protein interactions within the complex.Causes protein denaturation.
Primary Goal Enrichment of a specific protein complex; study of protein interactions.Bulk protein concentration; removal of non-protein contaminants.
Yield Low total protein yield, but high enrichment of target complex.High total protein yield.
Typical Use Case Identifying novel MAPs; studying drug effects on protein complexes.Sample preparation for proteomics by removing salts and detergents.[8]

Experimental Protocol: Co-Precipitation of Tubulin Complexes

This protocol is a starting point and should be optimized for specific cell lines and experimental goals. It is conceptually based on Co-IP and affinity pull-down methodologies.[9][10]

Materials and Reagents
  • Cell Line: High-expressing tubulin line (e.g., HeLa, HEK293T, or neuroblastoma cells).[11]

  • Vincristine-d3 Sulfate Stock Solution: 10 mM stock in DMSO. Store at -80°C.

  • Lysis Buffer: Non-denaturing buffer to preserve protein interactions (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40). Supplement with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: For downstream analysis (e.g., 1X SDS-PAGE loading buffer for Western blot, or 50 mM Ammonium Bicarbonate for mass spectrometry).

  • Equipment: Refrigerated centrifuge, vortex mixer, sonicator (optional), sterile microcentrifuge tubes.

Step-by-Step Methodology

1. Cell Culture and Harvesting: a. Culture cells to approximately 80-90% confluency. b. Harvest cells by gentle scraping or trypsinization. c. Centrifuge the cell suspension at 500 x g for 3 minutes at 4°C.[12] d. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 1x10⁷ cells). b. Incubate on ice for 20-30 minutes with intermittent vortexing to ensure complete lysis. c. (Optional) Sonicate the lysate briefly on ice to shear genomic DNA and improve protein extraction. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your protein extract.

3. Protein Quantification and Input Sample: a. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). b. Set aside 2-5% of the lysate to serve as the "input" control for later analysis.

4. Incubation with Vincristine-d3 Sulfate: a. Dilute the protein extract to a final concentration of 1-2 mg/mL with lysis buffer. b. Add Vincristine-d3 sulfate stock solution to the lysate to achieve a final concentration. Optimization is critical here. Start with a range from 10 µM to 100 µM. A higher concentration is expected to promote aggregation.[6] c. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate. d. Incubate the tubes for 2-4 hours at 4°C on a rotating wheel to allow for binding and complex formation.

5. Precipitation and Pellet Collection: a. Centrifuge the tubes at 16,000 x g for 20 minutes at 4°C to pellet the Vincristine-tubulin-MAP aggregates. b. A small, translucent pellet may be visible. Carefully aspirate and discard the supernatant.

6. Pellet Washing: a. Add 500 µL of ice-cold wash buffer to the pellet. b. Gently flick the tube to resuspend the pellet. Do not vortex vigorously to avoid disrupting protein complexes. c. Centrifuge again at 16,000 x g for 10 minutes at 4°C. d. Discard the supernatant. Repeat the wash step two more times to remove non-specifically bound proteins.

7. Sample Elution and Analysis: a. After the final wash, carefully remove all residual supernatant. b. For Western Blot analysis , resuspend the pellet in 30-50 µL of 1X SDS-PAGE loading buffer and boil at 95°C for 5 minutes. c. For Mass Spectrometry analysis , resuspend the pellet in a suitable buffer like 50 mM ammonium bicarbonate for in-solution trypsin digestion. d. Analyze the eluted sample and the "input" control by Western blot for known MAPs or by mass spectrometry to identify the full spectrum of co-precipitated proteins.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No visible pellet or low yield of target protein Insufficient Vincristine concentration.Increase the final concentration of Vincristine-d3 sulfate (e.g., up to 200 µM).
Low abundance of tubulin or MAPs in the cell type.Use a cell line known for high tubulin expression; increase the amount of starting lysate.
Lysis buffer composition is disrupting interactions.Decrease detergent concentration; test different non-ionic detergents.
High background of non-specific proteins Inefficient washing.Increase the number of wash steps (from 3 to 4); slightly increase detergent concentration in the wash buffer (e.g., from 0.1% to 0.2% NP-40).
Hydrophobic aggregation.Add a low concentration of a reducing agent (e.g., 1 mM DTT) to lysis and wash buffers.
Known interactor is not detected Interaction is weak or transient.Consider a cross-linking strategy before cell lysis to stabilize interactions.
Interaction is disrupted by the drug binding.This is a valid negative result and provides insight into the drug's mechanism.
Antibody for Western blot is not sensitive enough.Use a high-quality, validated antibody and an enhanced chemiluminescence (ECL) substrate.

Conclusion

The use of Vincristine-d3 sulfate for targeted co-precipitation represents a highly specialized application of a well-known pharmacological agent for proteomics research. While not a replacement for general protein precipitation methods, this technique provides a unique, affinity-based tool to explore the tubulin interactome and understand the cellular consequences of drug-protein interactions. The success of this method relies heavily on the optimization of experimental conditions, particularly the drug concentration and buffer compositions, to balance specific binding with minimal non-specific aggregation. This approach offers a powerful complement to traditional methods like Co-IP for dissecting the complex molecular machinery of the cytoskeleton.

References

  • Lobert, S., et al. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry, 35(21), 6806-14. Available at: [Link]

  • Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(4), 1499-502. Available at: [Link]

  • Singer, W. D., et al. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry, 35(21), 6806-14. Available at: [Link]

  • Gigant, B., et al. (2005). The 4 A X-ray structure of a tubulin:stathmin-like domain complex. Cell, 120(1), 75-87.
  • Verdier-Pinard, P., et al. (1999). Differential in vitro association of vinca alkaloid-induced tubulin spiral filaments into aggregated spirals. Biochemical Pharmacology, 58(7), 1153-64. Available at: [Link]

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-95.
  • Westerlund, A., et al. (2017). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. Molecules, 22(12), 2217. Available at: [Link]

  • Bhattacharyya, B., & Wolff, J. (1976). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. FEBS Letters, 65(1), 113-7. Available at: [Link]

  • van der Vorst, M. J., et al. (2022). A Population Pharmacokinetic Modelling Approach to Unravel the Complex Pharmacokinetics of Vincristine in Children. Pharmaceutical Research, 39(8), 1857-1867. Available at: [Link]

  • van der Vorst, M. J., et al. (2022). A Population Pharmacokinetic Modelling Approach to Unravel the Complex Pharmacokinetics of Vincristine in Children. Pharmaceutical Research, 39(8), 1857–1867. Available at: [Link]

  • Hamnett, R. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. Available at: [Link]

  • Suprenant, K. A. (2002). Purification of tubulin and microtubule-associated proteins by membrane ion-exchange chromatography. Methods in Molecular Biology, 198, 131-8. Available at: [Link]

  • Lomenick, B., et al. (2009). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. Available at: [Link]

  • Zhang, Y., et al. (2016). Optimization of Protein-Protein Interaction Measurements for Drug Discovery Using AFM Force Spectroscopy. PLoS ONE, 11(9), e0163314. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Purify Microtubule Proteins. MtoZ Biolabs. Available at: [Link]

  • ResearchGate. (2020). What is the best method to check interaction between a drug and a protein?. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. Available at: [Link]

  • Technology Networks. (n.d.). Principle and Protocol of Co-Immunoprecipitation. Technology Networks. Available at: [Link]

  • Wiggins, J. R., et al. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(18), 3652-8. Available at: [Link]

  • Bareja, A. (2022). How to Use Deep Learning to Predict Drug Target Interactions. YouTube. Available at: [Link]

  • SOP for Analysis of Protein Binding in Drug Development. (2025). Proclinical.
  • JoVE. (2023). Video: Quantitative Microtubule Fractionation Technique to Separate Stable Microtubules, Labile Microtubules, and Free Tubulin in Mouse Tissues. JoVE. Available at: [Link]

  • Hamada, T., et al. (2013). Purification and characterization of novel microtubule-associated proteins from Arabidopsis cell suspension cultures. Plant Physiology, 163(4), 1804-18. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Vincristine Using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Vincristine is a cornerstone chemotherapeutic agent of the vinca alkaloid class, employed in the treatment of numerous malignancies, including leukemias and lymphomas.[1] Its clinical utility is challenged by a narrow therapeutic index and significant inter-individual pharmacokinetic (PK) variability, which can lead to either sub-optimal therapeutic effects or severe, dose-limiting neurotoxicity.[2][3] Therapeutic drug monitoring (TDM) and robust pharmacokinetic studies are therefore critical for optimizing dosing strategies.[3] This guide provides a comprehensive, field-tested protocol for the accurate quantification of vincristine in plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol leverages the use of vincristine-d3 sulfate, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision, conforming to the best practices for bioanalytical method validation.

Introduction: The Rationale for Precise Vincristine Quantification

Vincristine exerts its cytotoxic effects by binding to tubulin, disrupting the assembly of microtubules. This action arrests cell division in the metaphase, leading to apoptosis in rapidly dividing cancer cells.[3][4] However, this mechanism is not unique to cancer cells; microtubules are vital for axonal transport in neurons, and disruption of this process is a primary cause of vincristine-induced peripheral neuropathy (VIPN).[3]

The disposition of vincristine is highly variable among patients, even when dosed according to body surface area.[3] This variability, coupled with its narrow therapeutic window, makes standardized dosing a significant clinical challenge. An accurate understanding of a patient's or a preclinical model's ability to absorb, distribute, metabolize, and excrete the drug is paramount. The liver enzyme CYP3A5 is a primary catalyst in vincristine metabolism.[3] Genetic polymorphisms in CYP3A5 can lead to pronounced differences in drug clearance, further underscoring the need for precise measurement of plasma concentrations.

This application note details a robust bioanalytical workflow designed for pharmacokinetic studies. By employing the stable isotope dilution technique with vincristine-d3 sulfate, the method corrects for potential variability during sample preparation and instrumental analysis, providing trustworthy data for critical drug development and clinical research decisions.

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The gold standard for quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[1][5] Vincristine-d3 sulfate serves this role perfectly.

Causality Behind the Choice of a SIL-IS:

  • Physicochemical Equivalence: Vincristine-d3 is chemically identical to vincristine, except for the replacement of three hydrogen atoms with deuterium. This minimal change ensures it behaves identically during extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." Because the SIL-IS is affected in the same way as the analyte, the ratio of their signals remains constant, correcting for this potential source of error.

  • Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS. The analyte/IS ratio, which is used for quantification, is therefore unaffected.

The workflow involves spiking a known quantity of vincristine-d3 sulfate into all samples, standards, and quality controls (QCs). Following extraction, the samples are analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both vincristine and its deuterated analog, ensuring that only these compounds are quantified.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P Plasma Sample (Unknown Vincristine) IS Add Known Amount of Vincristine-d3 Sulfate (IS) P->IS E Extract Analytes (Protein Precipitation) IS->E LC LC Separation (Analyte & IS Co-elute) E->LC MS MS/MS Detection (MRM) Measure Peak Area Ratio (Analyte / IS) Cal Calibration Curve (Known Vincristine vs. Ratio) MS->Cal Conc Calculate Vincristine Concentration Cal->Conc

Caption: Workflow for quantification using the stable isotope dilution method.

Materials and Reagents

ItemRecommended Source/Specification
Standards
Vincristine SulfateMedChemExpress (or equivalent, >99% purity)[2]
Vincristine-d3 SulfateToronto Research Chemicals Inc. (or equivalent)[2]
Solvents & Chemicals
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, >18 MΩ·cm
Biological Matrix
Blank Human or Animal PlasmaK2-EDTA or Sodium Heparin anticoagulant
Labware
Microcentrifuge tubes (1.5 mL)
Autosampler vials with inserts
Pipettes and tips (calibrated)
Equipment
Analytical Balance
Vortex Mixer
Refrigerated Centrifuge
UPLC/HPLC System
Triple Quadrupole Mass Spectrometer

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control (QC) Samples

Rationale: Accurate preparation of calibration standards and QCs is the foundation of a quantitative bioanalytical method. Stock solutions are prepared in an organic solvent to ensure stability, while working solutions and final standards are diluted in the biological matrix to mimic the study samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of vincristine sulfate and vincristine-d3 sulfate into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C or colder. Vincristine is light-sensitive; protect solutions from light using amber vials or aluminum foil.[6]

  • Working Standard Solutions:

    • Prepare serial dilutions of the vincristine sulfate stock solution with 50:50 methanol:water to create a series of working standards (e.g., 100, 50, 20, 10, 5, 2, 1, 0.5 µg/mL).

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the vincristine-d3 sulfate stock solution with methanol to a final concentration of 100 ng/mL. This concentration may need optimization based on instrument response.

  • Calibration Curve and QC Sample Preparation:

    • To prepare the calibration curve, spike blank plasma with the vincristine working standards. For example, add 5 µL of each working standard to 95 µL of blank plasma to yield final concentrations of 5000, 2500, 1000, 500, 250, 100, 50, and 25 ng/mL.

    • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 75, 750, and 4000 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the LC-MS system.[7] Using a cold organic solvent like acetonitrile or methanol enhances the precipitation efficiency.[8]

G S1 1. Aliquot 50 µL Plasma (Sample, Standard, or QC) into a microcentrifuge tube. S2 2. Add 150 µL of cold Acetonitrile containing the Internal Standard (Vincristine-d3). S1->S2 S3 3. Vortex vigorously for 1 minute to ensure complete protein precipitation. S2->S3 S4 4. Centrifuge at >13,000 x g for 10 minutes at 4°C. S3->S4 S5 5. Transfer supernatant to an autosampler vial for injection. S4->S5

Caption: Step-by-step protein precipitation workflow for plasma samples.
  • Thaw plasma samples, standards, and QCs on ice.

  • Aliquot 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.[9]

  • Add 150 µL of cold acetonitrile containing the IS (a 3:1 solvent-to-plasma ratio).[9]

  • Vortex each tube vigorously for 1 minute to denature and precipitate plasma proteins.

  • Centrifuge the tubes at 13,000 rpm (or higher) for 10 minutes at 4°C to pellet the precipitated protein.[2]

  • Carefully transfer the clear supernatant to an autosampler vial, taking care not to disturb the protein pellet.

  • Inject 2-5 µL of the supernatant into the LC-MS/MS system.[2]

Protocol 3: LC-MS/MS Instrumental Analysis

Rationale: Chromatographic separation is essential to resolve vincristine from other endogenous plasma components, reducing matrix effects and ensuring accurate quantification. A reversed-phase C18 column with a gradient elution provides robust separation. Tandem mass spectrometry in MRM mode provides exceptional selectivity and sensitivity by monitoring specific ion transitions.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
LC System UPLC or High-Performance LCUPLC offers higher resolution and faster run times.
Column Kinetex C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent[9]A sub-2 µm particle size C18 column provides excellent efficiency and retention for vincristine.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/min[9]Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to elute the analyte and clean the column efficiently.
Injection Volume 2 µL[2]Small volumes are suitable for sensitive modern instruments and minimize column overload.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Run Time ~5 minutesAllows for good sample throughput.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Vincristine contains multiple basic nitrogen atoms that are readily protonated.
MRM Transitions
VincristineQ1: 825.4 → Q3: 765.1[9]Monitors the transition from the protonated parent molecule to a stable product ion.
Vincristine-d3Q1: 828.2 → Q3: 768.2[9]Monitors the corresponding transition for the deuterated internal standard.
Collision Energy Optimize experimentallyThe energy required to fragment the parent ion into the desired product ion must be determined for the specific instrument.
Dwell Time 100-150 msSufficient time to acquire >12 data points across a chromatographic peak for accurate integration.

Method Validation Summary

Any bioanalytical method used for regulated studies must be validated to ensure its reliability. Validation should be performed according to established guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11]

Table 3: Bioanalytical Method Validation Parameters & Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples <20% of the LLOQ response for the analyte, and <5% for the IS.[11]
Linearity & Range Define the concentration range over which the method is accurate and precise.A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[9]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal; Precision ≤20% CV.[1]
Accuracy Closeness of measured values to the nominal value.Mean concentration within ±15% of nominal value (except LLOQ).[1]
Precision Closeness of replicate measurements (expressed as %CV).Coefficient of Variation (CV) ≤15% (except LLOQ).[1]
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though does not need to be 100%.
Matrix Effect Assessment of ionization suppression or enhancement from the biological matrix.IS-normalized matrix factor should have a CV ≤15%.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the baseline measurement.

Application: A Model Pharmacokinetic Study

This validated method is ideal for preclinical or clinical pharmacokinetic studies. Below is a workflow for a representative study in mice.

Study Design:

  • Animals: FVB wild-type mice.[2]

  • Dosing: Administer vincristine sulfate at 1 mg/kg via intraperitoneal (IP) or intravenous (IV) injection.[2]

  • Sample Collection: Collect ~30-50 µL of whole blood at specific time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr).[2] Blood is collected into heparinized capillary tubes.

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.[2]

  • Analysis: Analyze the plasma samples using the protocol described in Section 4.

  • PK Analysis: Use the resulting concentration-time data to perform a non-compartmental analysis (NCA) using software like Phoenix WinNonlin to determine key PK parameters (Cmax, Tmax, AUC, CL, Vd, t1/2).[2]

G Dose Dose Animal (e.g., 1 mg/kg IV) Sample Serial Blood Sampling (e.g., 5m, 15m, 1h, 4h) Dose->Sample Process Process Blood to Plasma (Centrifuge, Store at -80°C) Sample->Process Analyze Bioanalysis (LC-MS/MS Method) Process->Analyze PK Pharmacokinetic Analysis (Calculate AUC, Cmax, t1/2) Analyze->PK

Caption: High-level workflow for a preclinical pharmacokinetic study.

References

  • Caccia et al. (2009). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. ResearchGate. [Link]

  • Corona, G., et al. (2006). Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. University of Tasmania - Figshare. [Link]

  • Guan, Z. Z., et al. (2012). Pharmacokinetic characteristics of vincristine sulfate liposomes in patients with advanced solid tumors. PMC - NIH. [Link]

  • Hospira. (2018). Vincristine Sulfate Injection, USP. FDA. [Link]

  • Wikipedia. Vincristine. Wikipedia.org. [Link]

  • Patel, P. N., & Tadi, P. (2023). Vincristine. StatPearls - NCBI Bookshelf. [Link]

  • Zare, F., et al. (2022). Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent. RSC Advances. [Link]

  • Srivorakul, M., et al. (2015). Clinical Pharmacokinetics and Effects of Vincristine Sulfate in Dogs with Transmissible Venereal Tumor (TVT). ResearchGate. [Link]

  • Medscape. Vincristine dosing, indications, interactions, adverse effects, and more. Medscape.com. [Link]

  • Hu, S., et al. (2020). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC - NIH. [Link]

  • Sethi, V. S., et al. (1981). Pharmacokinetics of Vincristine Sulfate in Adult Cancer Patients. AACR Journals. [Link]

  • Agu, L., et al. (2021). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer. IU Indianapolis ScholarWorks. [Link]

  • Jurowski, K., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. MDPI. [Link]

  • Hu, Y., et al. (2021). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods. [Link]

  • ResearchGate. Vincristine pharmacokinetics and pharmacodynamics. ResearchGate.net. [Link]

  • Jurowski, K., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. ResearchGate. [Link]

  • ResearchGate. The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS. ResearchGate.net. [Link]

  • RSC Publishing. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid mic. RSC Publishing. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]

  • Zare, F., et al. (2022). Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent. PMC - NIH. [Link]

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • ResearchGate. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. ResearchGate.net. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.com. [Link]

  • Brain Tumour Research Campaign. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. Brain Tumour Research Campaign. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourcedpharma.com. [Link]

  • AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.org. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

Sources

Precision Quantitation of Vincristine in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-VCR-D3-2025

Abstract & Clinical Significance

Vincristine (VCR) is a potent vinca alkaloid chemotherapeutic agent used extensively in pediatric and adult oncology (e.g., Acute Lymphoblastic Leukemia, Wilms tumor).[1] Its clinical utility is governed by a notoriously narrow therapeutic index; suboptimal dosing leads to treatment failure, while supratherapeutic exposure causes severe, often irreversible peripheral neuropathy.

Traditional immunoassays for vinca alkaloids suffer from cross-reactivity with metabolites (e.g., M1 metabolite) and structural analogs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity. However, the complex plasma matrix and significant ionization suppression associated with phospholipid co-elution necessitate the use of a Stable Isotope Labeled (SIL) Internal Standard —specifically Deuterated Vincristine (


-Vincristine)—rather than structural analogs like Vinblastine.

This guide details a robust, self-validating protocol for the quantification of Vincristine in human plasma, emphasizing the mechanistic necessity of


-IS for correcting matrix effects.
The Scientific Rationale: Why Deuterated IS?

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.

  • Structural Analogs (e.g., Vinblastine): While chemically similar, they have slightly different retention times (

    
    ). If the matrix effect occurs at 
    
    
    
    min (Vincristine) but the analog elutes at
    
    
    min, the analog cannot correct for the specific suppression experienced by the analyte.
  • Deuterated IS (

    
    -Vincristine):  Possesses nearly identical physicochemical properties to the analyte. It co-elutes with Vincristine, experiencing the exact same ionization environment. If the matrix suppresses Vincristine signal by 40%, it suppresses the 
    
    
    
    -IS by 40%. The Area Ratio (Analyte/IS) remains constant, ensuring accuracy.
Visualizing the TDM Workflow

TDM_Workflow Patient Patient Dosing (High PK Variability) Sample Plasma Collection (Light Sensitive!) Patient->Sample T=0-24h Prep Sample Prep (Protein Precip + D3-IS) Sample->Prep + D3-VCR LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Extract Data Quantitation (IS-Corrected Ratio) LCMS->Data m/z 825.4 / 828.4 Decision Dose Adjustment Data->Decision AUC Calculation Decision->Patient Optimization

Figure 1: Closed-loop Therapeutic Drug Monitoring workflow for Vincristine.

Materials & Reagents
  • Analyte: Vincristine Sulfate (USP Reference Standard).

  • Internal Standard: Vincristine-

    
     (Methyl-
    
    
    
    ) Sulfate.
  • Matrix: Human Plasma (K2EDTA or Heparin). Note: Avoid serum separator tubes (SST) as gel barriers can adsorb lipophilic drugs.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Consumables: Amber polypropylene microcentrifuge tubes (Light protection is mandatory).

Method Development & Conditions
A. Sample Preparation Strategy

While Solid Phase Extraction (SPE) offers cleaner extracts, a rigorous Protein Precipitation (PPT) is often preferred for Vincristine to minimize adsorptive losses on SPE cartridges. We utilize an acidified methanol precipitation to maximize recovery and stability.

B. LC-MS/MS Parameters
ParameterConditionRationale
Column C18 (e.g., Phenomenex Kinetex 2.6µm, 50x2.1mm)High surface area for retention of polar alkaloids.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer maintains pH ~3.5, ensuring protonation (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[2]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Run Time 4.0 MinutesRapid turnaround for clinical samples.
C. MRM Transitions (Positive ESI)
CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Vincristine 825.4765.4Quantifier35
Vincristine 825.4355.1Qualifier45
Vincristine-

828.4768.4Internal Std35

Note: The transition 825 -> 765 represents the loss of the acetate group, a high-abundance fragmentation pathway characteristic of vinca alkaloids.

Detailed Experimental Protocol
Step 1: Preparation of Stock Solutions
  • Critical Pre-step: Dim ambient lights or use amber glassware. Vincristine degrades rapidly under UV/fluorescent light.

  • Dissolve Vincristine Sulfate in 50% Methanol/Water to 1 mg/mL.

  • Dissolve Vincristine-

    
     in 50% Methanol/Water to 1 mg/mL.
    
  • Prepare a Working IS Solution at 50 ng/mL in Methanol. Store at -20°C.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of patient plasma into an amber 1.5 mL microcentrifuge tube.

  • Add 20 µL of Working IS Solution (

    
    -Vincristine). Vortex gently for 5 seconds.
    
  • Add 300 µL of Cold Acidified Methanol (0.2% Formic Acid in MeOH).

    • Expert Note: The acid helps disrupt protein binding and stabilizes the alkaloid.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 250 µL of the clear supernatant to a clean amber autosampler vial.

  • (Optional for sensitivity) Evaporate under nitrogen at 35°C and reconstitute in 100 µL Mobile Phase A:B (80:20).

Step 3: LC-MS/MS Analysis
  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Load)[2]

    • 0.5 - 2.5 min: 10% -> 90% B (Elute)

    • 2.5 - 3.0 min: 90% B (Wash)

    • 3.0 - 4.0 min: 10% B (Re-equilibrate)

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following parameters must be monitored:

  • Linearity: Range 0.5 – 100 ng/mL (

    
    ).
    
  • IS Normalized Matrix Factor:

    • Calculate:

      
      .
      
    • Acceptance: The Matrix Factor for Vincristine must match the Matrix Factor for

      
      -Vincristine within ±15%. This proves the IS is correcting for suppression.
      
  • Carryover: Inject a blank after the highest standard (ULOQ). Response must be <20% of the LLOQ.

Analytical Logic Flow

Validation_Logic Start Data Acquisition CheckIS Check D3-IS Area Stability Start->CheckIS CheckRT Check Retention Time (±0.1 min) CheckIS->CheckRT Stable Fail Flag for Re-analysis CheckIS->Fail Drift > 50% Calc Calculate Area Ratio (Analyte / IS) CheckRT->Calc Pass CheckRT->Fail Shift Result Report Concentration Calc->Result

Figure 2: Automated decision tree for data acceptance.

Troubleshooting & Expert Tips
  • Issue: Low Recovery / Signal Loss.

    • Cause: Vincristine binds non-specifically to glass.

    • Solution: Use polypropylene vials and inserts. Never use untreated glass autosampler vials.

  • Issue: Peak Tailing.

    • Cause: Interaction with residual silanols on the column.

    • Solution: Ensure the mobile phase contains adequate buffer (Ammonium Formate) and keep the column temperature at 40°C to improve mass transfer.

  • Issue: Degradation.

    • Cause: Light exposure during benchtop processing.

    • Solution: Use amber tubes. If amber tubes are unavailable, wrap tubes in aluminum foil. Keep autosampler temperature at 4°C.

References
  • Van den Berg, et al. "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies." Journal of Chromatography B, 2021.[3]

  • Corona, G., et al. "Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry."[4][5][6] Rapid Communications in Mass Spectrometry.

  • Moore, A., et al. "Vincristine dosing, drug exposure and therapeutic drug monitoring in neonate and infant cancer patients." European Journal of Cancer, 2022.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."

Sources

Application Note: High-Sensitivity Extraction of Vincristine and Vincristine-d3 from Human Serum Using Mixed-Mode Strong Cation Exchange (MCX)

[1][2]

Abstract & Scope

This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation of Vincristine and its deuterated internal standard (Vincristine-d3) from human serum.[1] Unlike protein precipitation (PPT), which suffers from ion suppression and poor sensitivity, this method utilizes Mixed-Mode Strong Cation Exchange (MCX) chemistry.[1] This approach exploits the basicity of Vincristine (pKa ~5.0, 7.4) to orthogonalize the separation, resulting in high recovery (>85%) and the removal of phospholipid interferences, enabling Lower Limits of Quantitation (LLOQ) in the picogram/mL range suitable for pediatric pharmacokinetic profiling.

Scientific Rationale & Method Development

To design a self-validating protocol, one must understand the physicochemical interaction between the analyte and the sorbent.

Analyte Properties

Vincristine is a dimeric vinca alkaloid. Its extraction behavior is governed by two key properties:

  • Basicity (pKa ~5.0 and 7.4): It contains basic nitrogen atoms.[1] In acidic environments (pH < 4), it exists as a positively charged cation.[1]

  • Hydrophobicity (LogP ~2.8): It possesses a significant non-polar skeleton, allowing for hydrophobic retention.[1]

Sorbent Selection: Why MCX?

Standard C18 (reversed-phase) is insufficient for serum because it co-extracts hydrophobic proteins and phospholipids, leading to matrix effects (ion suppression).[1]

Mixed-Mode MCX (Strong Cation Exchange) is the superior choice because it offers a "Dual-Lock" mechanism:[1]

  • Hydrophobic Interaction: The polymeric backbone retains the drug via Van der Waals forces.

  • Ionic Interaction: The sulfonic acid groups (

    
    ) on the sorbent bind the positively charged Vincristine (
    
    
    ) via electrostatic attraction.[1]

This allows for a 100% organic wash step (e.g., pure Methanol) which removes neutral interferences while the drug remains "locked" by the ionic bond. Elution only occurs when the pH is raised (neutralizing the drug) and organic solvent breaks the hydrophobic bond.

Mechanism of Action Diagram

MCX_MechanismAnalyteVincristine (Cationic)SorbentMCX Sorbent SurfaceSorbent->AnalyteIonic Bond (Strong)Sorbent->AnalyteHydrophobic InteractionInterferenceNeutral Lipids/ProteinsSorbent->InterferenceHydrophobic OnlyWash_Step100% MeOH WashWash_Step->AnalyteRetains (Ionic Lock)Wash_Step->InterferenceRemoves (Bond Broken)Elution5% NH4OH ElutionElution->AnalyteNeutralizes Charge -> Releases

Figure 1: The "Dual-Lock" mechanism of MCX SPE allows for rigorous washing of interferences while retaining Vincristine.[1]

Materials & Reagents

  • Standards: Vincristine Sulfate (USP Grade); Vincristine-d3 (Isotopic Purity >99%).[1]

  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.[1]

  • Reagents:

    • Pre-treatment Acid: 2% Phosphoric Acid (

      
      ) in water.[1]
      
    • Wash Solvent 1: 2% Formic Acid in water.[2]

    • Wash Solvent 2: 100% Methanol (HPLC Grade).[1]

    • Elution Solvent: 5% Ammonium Hydroxide (

      
      ) in 50:50 Acetonitrile:Methanol.[1]
      

Detailed Experimental Protocol

Sample Pre-treatment (Critical Step)

The goal is to disrupt protein binding and ionize the Vincristine.

  • Thaw serum samples at room temperature (protected from light—Vincristine is photosensitive).[1]

  • Aliquot 200 µL of serum into a microcentrifuge tube.

  • Add 20 µL of Vincristine-d3 Internal Standard working solution.[1]

  • Add 200 µL of 2%

    
     .
    
    • Why: This lowers the pH to ~2-3, ensuring Vincristine is fully protonated (

      
      ) to bind to the cation exchange sorbent.[1]
      
  • Vortex for 30 seconds.

SPE Workflow

Perform all steps using a positive pressure manifold or vacuum manifold at low flow (1 mL/min) to ensure mass transfer equilibrium.[1]

StepSolvent / VolumeMechanism / Purpose
1.[1][3] Condition 1 mL MethanolActivates hydrophobic pores of the polymer.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample; removes excess organic.
3. Load 400 µL Pre-treated SampleAnalyte binds via Ionic and Hydrophobic mechanisms.
4. Wash 1 1 mL 2% Formic AcidAcidic Wash: Removes proteins, salts, and hydrophilic interferences. Analyte stays charged/bound.[1]
5. Wash 2 1 mL 100% MethanolOrganic Wash: Removes hydrophobic neutrals (lipids) and weakly bound impurities.[1] Crucial for phospholipid removal.[1]
6. Dry High Vacuum (2 min)Removes residual methanol to prevent dilution of the eluate.
7. Elute 2 x 250 µL 5%

in 50:50 ACN:MeOH
Basified Organic: High pH neutralizes the analyte (breaking ionic bond); Organic breaks hydrophobic bond.
Post-Extraction Processing[2]
  • Evaporate the eluate to dryness under a stream of nitrogen at 35°C .

    • Warning: Do not exceed 40°C. Vinca alkaloids are heat labile [1].[1]

  • Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH 80:20).

  • Transfer to amber autosampler vials (light protection).

Workflow Visualization

SPE_Workflowcluster_0Sample PrepStartSerum Sample (200 µL)PreTreatAdd IS + 2% H3PO4 (1:1)(Acidify to pH < 3)Start->PreTreatConditionCondition: MeOH -> WaterLoadLoad Sample onto MCX Cartridge(Flow < 1 mL/min)Condition->LoadWash1Wash 1: 2% Formic Acid(Remove Proteins/Salts)Load->Wash1Wash2Wash 2: 100% Methanol(Remove Lipids/Neutrals)Wash1->Wash2EluteElute: 5% NH4OH in ACN:MeOH(Release Analyte)Wash2->EluteFinishEvaporate (35°C) & ReconstituteElute->Finish

Figure 2: Step-by-step SPE workflow ensuring maximum purity and recovery.

LC-MS/MS Analysis Conditions

To complete the protocol, the following chromatographic conditions are recommended based on the extraction output.

  • Column: Phenyl-Hexyl or C18 (e.g., Kinetex C18), 50 x 2.1 mm, 1.7 µm.[1][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Detection: ESI Positive Mode.

  • MRM Transitions:

    • Vincristine:

      
       (Quantifier), 
      
      
      (Qualifier).[1]
    • Vincristine-d3:

      
      .[1]
      

Validation & Performance Metrics

The following data represents typical performance characteristics using this MCX protocol [2, 3].

ParameterPerformance DataNotes
Linearity 0.1 – 100 ng/mL

Absolute Recovery 85% ± 5%Consistent across low/high QC levels.[1]
Matrix Effect < 10% suppressionDue to efficient phospholipid removal in Wash 2.
Precision (CV) < 8%Intra- and Inter-day.[1][5]
Stability 24h at 4°CAutosampler stability (protect from light).

Troubleshooting Tips:

  • Low Recovery? Ensure the sample pH is < 3 before loading. If the drug isn't charged, it won't bind to the MCX sorbent.

  • High Backpressure? Serum proteins may be clogging the frit. Centrifuge the acidified sample before loading if turbidity is observed.

  • Degradation? Ensure evaporation temperature does not exceed 40°C.

References

  • Beijnen, J. H., et al. (1987).[1] Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology.

  • Jurowski, K., et al. (2022).[1] The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method.[1][5][6] Molecules.[1][2][4][5][7][8][9][10]

  • Sigma-Aldrich/Merck. (2023).[1] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[1]

  • PubChem. (2025).[1] Vincristine Compound Summary: Chemical and Physical Properties (pKa, LogP).[1]

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Vincristine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for bioanalytical scientists validating Vincristine assays. It prioritizes actionable troubleshooting over generic theory, utilizing Vincristine-d3 sulfate as the primary tool for normalization.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Vincristine-d3 Sulfate Internal Standard Workflows

Executive Summary

Vincristine (VCR) is a vinca alkaloid with high potency and a narrow therapeutic index, requiring high-sensitivity LC-MS/MS quantitation. However, its analysis is frequently compromised by matrix effects (ME) —specifically ion suppression caused by endogenous phospholipids in plasma.[1]

While Vincristine-d3 sulfate is the "gold standard" Stable Isotope Labeled Internal Standard (SIL-IS), it is not a "magic bullet." It requires precise chromatographic alignment to effective compensate for matrix variability. This guide details how to validate this system.

PART 1: The Mechanic of Compensation (Why This Works)

To troubleshoot, you must understand the failure mode. Matrix effects occur when co-eluting compounds (like glycerophosphocholines) steal charge from your analyte in the ESI source.

The Logic of SIL-IS: Vincristine-d3 should ideally co-elute perfectly with Vincristine. If suppression reduces the Vincristine signal by 40%, it should also reduce the Vincristine-d3 signal by 40%. The ratio remains constant, preserving accuracy.

The Failure Point (Deuterium Isotope Effect): Deuterium is slightly more lipophilic than hydrogen. On high-efficiency C18 columns, Vincristine-d3 may elute slightly earlier than Vincristine . If they separate even by 0.1 minutes, the IS may elute in a "clean" region while the analyte elutes in a "suppressed" region, destroying the compensation mechanism [1, 5].

PART 2: Troubleshooting & FAQs

Q1: My Internal Standard (Vincristine-d3) response is variable between patient samples, but stable in standards. Why?

Diagnosis: You are experiencing Differential Matrix Effects . The IS is likely eluting in a region of heavy phospholipid suppression that varies by patient lipid profile.

The Fix:

  • Check Retention Time (RT) Overlap: Overlay the Extracted Ion Chromatogram (EIC) of VCR and VCR-d3. If the RT shift is >0.05 min, the IS cannot compensate for sharp matrix bands.

  • Modify Gradient: Shallow the gradient slope at the elution point to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl) to alter the separation of the vinca backbone from lipids.

  • Switch Extraction: If you are using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE). PPT removes proteins but leaves >95% of phospholipids, which cause the suppression [6].

Q2: I see "Cross-Talk" where the Vincristine-d3 channel shows a peak in the Blank sample.

Diagnosis: Impure IS or Mass Overlap. The Fix:

  • Isotopic Purity Check: Vincristine-d3 is synthesized. If it contains traces of d0 (unlabeled), it will contribute to the analyte signal. Ensure IS purity is >99%.

  • Resolution: Ensure your MS/MS transition for the IS (e.g., m/z 827.4 -> 824.4) does not overlap with the naturally occurring M+3 isotope of the analyte.

Q3: How do I mathematically prove the IS is working? (The Self-Validating Protocol)

Protocol: You must calculate the IS-Normalized Matrix Factor (MF) according to FDA/EMA guidelines [2, 3].

The Experiment: Prepare three sets of samples:

  • Set A (Neat): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted.

Calculations:

  • Absolute Matrix Factor (Analyte): (Area Set B / Area Set A)

    • < 1.0 = Suppression, > 1.0 = Enhancement.

  • IS-Normalized Matrix Factor: (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A).

Pass Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% [2].

Q4: We are using Protein Precipitation (PPT) for high throughput, but sensitivity is low.

Insight: PPT is notorious for "Ion Suppression" in the vinca alkaloid region. Data Comparison:

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Phospholipid Removal < 10% (High Risk)> 95% (Low Risk)
Vincristine Recovery 60-70%85-95%
Matrix Factor (MF) 0.60 (Heavy Suppression)0.95 - 1.05 (Neutral)
Limit of Quantitation ~1.0 ng/mL~0.1 ng/mL

Recommendation: Move to Mixed-Mode Cation Exchange (MCX) SPE. Vincristine is a basic alkaloid; MCX allows you to wash away neutral lipids with 100% methanol while the analyte sticks by charge, resulting in a cleaner extract [6, 7].

PART 3: Validated Extraction Protocol (MCX-SPE)

This protocol is designed to maximize the efficacy of Vincristine-d3 sulfate by removing the matrix interferences that cause divergence between the analyte and IS.

Reagents:

  • IS Working Solution: Vincristine-d3 sulfate (50 ng/mL in MeOH).

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma.

    • Add 20 µL Vincristine-d3 sulfate IS.

    • Add 200 µL 4% Phosphoric Acid (

      
      ) to ionize the basic amine groups.
      
    • Why? Acidification ensures Vincristine (pKa ~5.0, 7.4) is fully protonated to bind to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol -> 1 mL Water.[2]

  • Loading:

    • Load pre-treated sample at low vacuum (~1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[1][3]

  • Wash 2 (Organic - CRITICAL):

    • 1 mL 100% Methanol.

    • Why? This step removes neutral phospholipids. Since Vincristine is positively charged and bound to the sorbent by ionic interaction, it will NOT elute with methanol. This eliminates the primary cause of matrix effects.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).

    • Why? High pH breaks the ionic bond, releasing the purified Vincristine and IS.

  • Reconstitution:

    • Evaporate to dryness (

      
      , 40°C). Reconstitute in Mobile Phase.
      

PART 4: Visualizing the Compensation Logic

The following diagram illustrates the decision tree for validating the Internal Standard's performance.

MatrixEffectStrategy Start Start: Method Validation CalcMF Calculate IS-Normalized Matrix Factor (6 Lots) Start->CalcMF Decision Is CV < 15%? CalcMF->Decision Pass Validation Passed: IS Compensates Correctly Decision->Pass Yes Fail Validation Failed: Differential Matrix Effect Decision->Fail No Investigate Investigate Cause Fail->Investigate CheckRT Check RT Shift (Deuterium Effect) Investigate->CheckRT CheckExt Check Extraction (Phospholipids) Investigate->CheckExt Action1 Action: Shallow Gradient or Change Column Phase CheckRT->Action1 Action2 Action: Switch from PPT to MCX-SPE CheckExt->Action2

Caption: Workflow for diagnosing and correcting Internal Standard failure in Vincristine bioanalysis.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. (2007).[4] Journal of Chromatography B. [Link]

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. (2007).[4] Journal of Chromatography B. [Link]

Sources

Technical Support Center: Vincristine-d3 Sulfate Extraction & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is your recovery low?

Before altering your protocol, you must identify where the loss is occurring.[1] Vincristine (and its deuterated internal standard, Vincristine-d3) is a large, complex Vinca alkaloid (MW ~825 Da) with specific vulnerabilities: adsorption , instability at high pH , and photosensitivity .[1]

Use this decision matrix to diagnose your specific failure mode:

TroubleshootingLogic Start Low Recovery of Vincristine-d3 CheckIS Is Native Vincristine Recovery Also Low? Start->CheckIS SpikingIssue Spiking/Equilibration Error (Check Pipetting/Solvents) CheckIS->SpikingIssue No (Native is High) MethodIssue Methodological Failure CheckIS->MethodIssue Yes (Both Low) AdsorptionCheck Are you using Standard Glass Vials? MethodIssue->AdsorptionCheck AdsorptionSol CRITICAL ERROR: Vinca alkaloids bind to silanols. Switch to Polypropylene or Silanized Glass. AdsorptionCheck->AdsorptionSol Yes pHCheck Is Elution/Processing pH > 7.5? AdsorptionCheck->pHCheck No StabilitySol DEGRADATION RISK: Vincristine hydrolyzes in base. Neutralize eluate immediately. pHCheck->StabilitySol Yes MatrixCheck Is Matrix Effect (Ion Suppression) High? pHCheck->MatrixCheck No CleanUpSol Dirty Extract. Switch from PPT to MCX SPE. MatrixCheck->CleanUpSol Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low extraction recovery.

The "Self-Validating" Protocol: Mixed-Mode Cation Exchange (MCX)[1][2]

Context: Liquid-Liquid Extraction (LLE) is often inefficient for Vincristine due to its size and polarity.[1] Protein Precipitation (PPT) is simple but leaves significant matrix interferences that suppress ionization in LC-MS/MS.[1]

The Solution: Mixed-Mode Cation Exchange (MCX) SPE.[1][2]

  • Mechanism: Vincristine is a weak base (pKa ~5.0 - 7.4).[1] MCX retains the molecule via two mechanisms: hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange).[1]

  • Why it works: You can wash away neutral interferences with 100% organic solvent while the Vincristine remains "locked" by the ionic bond.

Optimized MCX Protocol for Plasma/Serum
StepActionScientific Rationale (The "Why")
1. Pre-treatment Dilute Plasma 1:1 with 50 mM Ammonium Acetate (pH 5.0) .[1]Adjusts sample pH below the pKa of Vincristine, ensuring it is positively charged (protonated) to bind to the cation exchange sorbent.
2. Conditioning 1 mL Methanol, then 1 mL Ammonium Acetate (pH 5.0).Activates the hydrophobic ligands and equilibrates the ion-exchange sites.
3. Loading Load pre-treated sample at slow flow rate (~1 mL/min).Allows sufficient residence time for both hydrophobic and ionic interactions to occur.
4. Wash 1 (Acidic) 1 mL 2% Formic Acid in Water.[1]Removes proteins and hydrophilic interferences.[1] Vincristine stays bound.[1]
5. Wash 2 (Organic) 1 mL 100% Methanol.[1]Crucial Step: Removes hydrophobic neutrals (lipids/phospholipids).[1] Vincristine stays bound via ionic interaction.[1]
6. Elution 2 x 400 µL 5% NH₄OH in Methanol .The high pH deprotonates the Vincristine, breaking the ionic bond and releasing it into the organic solvent.
7. Post-Elution IMMEDIATELY evaporate or acidify.[1]Stability Critical: Vincristine degrades rapidly in alkaline conditions.[1] Do not let the eluate sit.

Critical Stability & Handling Factors

Vincristine-d3 sulfate is not just a standard chemical; it is a labile biological agent.[1] Ignoring these factors will result in variable recovery regardless of your extraction method.

A. Adsorption (The "Sticky" Problem)

Vinca alkaloids exhibit strong non-specific binding to untreated glass surfaces (silanol groups).[1]

  • Symptom: Non-linear calibration curves (low concentrations disappear completely) or poor recovery of the internal standard.

  • Solution:

    • Use Polypropylene (PP) vials for all preparation steps.[1]

    • If glass is mandatory (e.g., autosampler requirements), use Silanized Glass .[1]

    • Solvent Modifier: Ensure your reconstitution solvent contains at least 20-30% organic (MeOH/ACN) or a surfactant to prevent sticking during the LC run.

B. pH Sensitivity

Vincristine is most stable in weak acid (pH 3.5 – 5.5).[1]

  • Danger Zone: pH > 7.[1]5. Rapid hydrolysis occurs, cleaving the ester groups.[1]

  • Protocol Adjustment: If using the MCX protocol above, the elution step (pH ~11) is the moment of highest risk.[1] You must evaporate to dryness under Nitrogen at <40°C immediately, or add formic acid to the collection tube before elution to neutralize the base instantly.

C. Photosensitivity[1][2]
  • Risk: Vinca alkaloids photodegrade.[1]

  • Mitigation: Perform all extractions under low light or yellow light. Use amber vials.

Visualizing the Extraction Mechanism

Understanding the molecular state of Vincristine during SPE is the key to troubleshooting.

SPE_Mechanism Load LOADING (pH 5.0) Vincristine is (+) Sorbent is (-) Status: BOUND (Ionic) WashOrganic WASH (100% MeOH) Neutrals washed away Vincristine stays (+) Status: BOUND (Ionic) Load->WashOrganic Removes Lipids Elute ELUTION (pH 11) Vincristine becomes (0) Ionic bond breaks Status: RELEASED WashOrganic->Elute pH Shift > pKa

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange for Vincristine.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Protein Precipitation (PPT) instead of SPE? A: Yes, but expect lower sensitivity.[1] If you use PPT (e.g., Acetonitrile crash), you must use a deuterated internal standard (Vincristine-d3) to compensate for the significant matrix effects (ion suppression) that will occur in the mass spectrometer.[1]

Q: My recovery is consistent but low (~40%). Is this acceptable? A: In regulated bioanalysis (FDA/EMA), precision is often more important than absolute recovery.[1] However, 40% suggests significant loss.[1] Check if you are losing analyte during the evaporation step (adsorption to the tube walls). Try adding a "keeper" solvent (e.g., 10µL DMSO or ethylene glycol) to prevent the tube from drying out completely.[1]

Q: Why is my Vincristine-d3 signal dropping over time in the autosampler? A: This is likely stability or adsorption.

  • Temperature: Ensure the autosampler is set to 4°C.

  • Adsorption: If your final solvent is 100% aqueous, the drug is sticking to the vial walls.[1] Change reconstitution solvent to at least 20% Methanol/0.1% Formic Acid.[1]

References

  • US National Library of Medicine (PubChem). Vincristine Sulfate Compound Summary.[1] (Accessed 2026).[1][3] [Link][1]

  • Corona, G. et al. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry.[1][4] Rapid Commun Mass Spectrom. 2008.[1][4] (Validation data for LC-MS methods). [Link]

  • MicroSolv. Polypropylene Vials Reduced Protein Adsorption Compared to Glass.[1][3] (Adsorption data). [Link]

Sources

Technical Support Center: Vincristine-d3 Sulfate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of Vincristine, featuring the use of Vincristine-d3 sulfate as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on signal suppression. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the LC-MS analysis of Vincristine-d3 sulfate.

Q1: Why is Vincristine-d3 sulfate the preferred internal standard for Vincristine analysis?

Stable isotope-labeled internal standards like Vincristine-d3 sulfate are considered the gold standard in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, Vincristine. This similarity ensures they co-elute and have comparable extraction recovery and ionization efficiency, which effectively compensates for variations in sample preparation and matrix effects.[1]

Q2: What are the primary causes of signal suppression for Vincristine-d3 sulfate in LC-MS?

Signal suppression, a type of matrix effect, is a common challenge in LC-MS analysis.[2][3] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the MS source.[4][5] For Vincristine-d3 sulfate, the primary causes include:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can compete for ionization, reducing the signal intensity of Vincristine-d3 sulfate.[5]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability.[6]

  • Inadequate Sample Preparation: Failure to sufficiently remove interfering matrix components is a frequent cause of ion suppression.[4]

Q3: How can I quantitatively assess the matrix effect on my Vincristine-d3 sulfate signal?

The matrix effect can be measured by comparing the peak area of Vincristine-d3 sulfate in a post-extraction spiked sample to its peak area in a neat solution at the same concentration.[7] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. This should be assessed in at least six different lots of the biological matrix.[7]

Q4: What are some typical starting LC-MS/MS parameters for Vincristine and Vincristine-d3 sulfate analysis?

While optimization is crucial for each specific instrument and application, here are some common starting parameters:

  • Column: A C18 column is frequently used for separation.[8][9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid or acetic acid is common.[8][9][10]

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used.[10][11]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.[11] Typical transitions are m/z 825.4 → 765.4 for Vincristine and m/z 828.4 → 768.2 for Vincristine-d3.[11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving signal suppression issues with Vincristine-d3 sulfate.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a primary contributor to signal suppression in LC-MS.[2] The following guide will help you diagnose and address this issue.

Understanding the Mechanism

Ion suppression occurs during the electrospray ionization (ESI) process when co-eluting matrix components compete with the analyte of interest (Vincristine and Vincristine-d3 sulfate) for the limited surface area of the ESI droplets and for the available charge.[12] This competition reduces the efficiency of ion formation for your target compounds, leading to a decreased signal.

Diagnostic Workflow for Matrix Effects

The following workflow can help you systematically identify if matrix effects are the cause of signal suppression.

A Start: Vincristine-d3 Sulfate Signal Suppression Observed B Prepare 3 Sample Sets: 1. Neat Solution (Analyte in Solvent) 2. Pre-extraction Spike (Analyte in Matrix) 3. Post-extraction Spike (Analyte added to extracted blank matrix) A->B C Analyze all 3 sets using the LC-MS method B->C D Calculate: A. Recovery % B. Matrix Effect % C->D E Is Recovery < 85%? D->E F Is Matrix Effect < 85% or > 115%? D->F E->F No G Optimize Sample Preparation (See Guide 2) E->G Yes H Optimize Chromatography (See Guide 3) F->H Yes I Issue likely not matrix-related. (See Guide 4) F->I No J Problem Solved G->J H->J

Caption: Diagnostic workflow for identifying the root cause of signal suppression.

Step-by-Step Protocol for Matrix Effect Assessment
  • Prepare Neat Solution: Dissolve Vincristine and Vincristine-d3 sulfate in the reconstitution solvent to a known concentration (e.g., mid-QC level).

  • Prepare Pre-Extraction Spiked Samples: Spike blank biological matrix with Vincristine and Vincristine-d3 sulfate at the same concentration as the neat solution. Process these samples through your entire extraction procedure.

  • Prepare Post-Extraction Spiked Samples: Process blank biological matrix through your extraction procedure. Spike the resulting extract with Vincristine and Vincristine-d3 sulfate to the same final concentration as the neat solution.

  • Analysis: Inject all three sets of samples into the LC-MS system.

  • Calculation:

    • Extraction Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

    • Matrix Effect (%) = (Peak Area of Post-extraction Spike / Peak Area of Neat Solution) x 100

Result Interpretation Indication Recommended Action
Low Recovery (<85%) Inefficient extraction of the analyte from the matrix.Optimize the sample preparation method (See Guide 2).
Significant Matrix Effect (<85% or >115%) Co-eluting matrix components are suppressing or enhancing the signal.Optimize chromatographic separation or improve sample cleanup (See Guides 2 & 3).
Acceptable Recovery and Matrix Effect The issue is likely not related to matrix effects or extraction.Investigate instrument parameters and analyte stability (See Guide 4).
Guide 2: Optimizing Sample Preparation

Effective sample preparation is critical for removing interfering matrix components that cause ion suppression.[5]

Common Sample Preparation Techniques
  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, making it more prone to matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while washing away matrix interferences. This is often the most effective method for minimizing matrix effects.

Experimental Protocol for Comparing Sample Preparation Methods
  • Select Methods: Choose at least two sample preparation methods to compare (e.g., PPT vs. SPE).

  • Prepare Samples: Using a pooled batch of blank matrix, prepare replicate samples at a known concentration of Vincristine and Vincristine-d3 sulfate using each selected method.

  • Analyze and Evaluate: Analyze the prepared samples and calculate the matrix effect for each method as described in Guide 1.

  • Compare Results: The method that yields a matrix effect closest to 100% and has the highest signal-to-noise ratio is the most suitable.

Guide 3: Enhancing Chromatographic Separation

If sample preparation optimization is insufficient, improving the chromatographic separation can help resolve the analyte peak from co-eluting matrix interferences.[6]

Strategies for Chromatographic Optimization
  • Gradient Modification: Adjust the gradient slope to better separate the analyte from interfering peaks. A shallower gradient around the elution time of Vincristine can improve resolution.

  • Column Chemistry: If using a standard C18 column, consider trying a different stationary phase (e.g., a phenyl-hexyl or a column with a different particle size) that may offer different selectivity for the matrix components.

  • Mobile Phase Modifiers: The type and concentration of the mobile phase additive (e.g., formic acid, acetic acid, ammonium formate) can influence peak shape and retention time.[9] Experiment with different modifiers to achieve optimal separation.

Guide 4: Investigating Other Potential Causes

If matrix effects and chromatography have been ruled out, consider these other potential sources of signal suppression.

Analyte Stability

Vincristine can be sensitive to light and temperature.[7][13] Ensure proper storage and handling of stock solutions and prepared samples.

  • Light Protection: Store solutions in amber vials or protect them from light.[10]

  • Temperature Control: Keep samples in a cooled autosampler (e.g., 4°C) during analysis.

  • pH Stability: Vincristine stability can be pH-dependent. Ensure the pH of your solutions is maintained.

Instrument and Source Issues

A complete loss of signal may indicate an issue with the LC-MS system itself.[14]

A Complete Signal Loss for Vincristine-d3 Sulfate B Check for ESI Spray: Is there a visible spray at the tip of the ESI needle? A->B C No Spray: - Check mobile phase flow - Check for clogs in the line - Inspect ESI needle B->C No D Spray is Present: Perform direct infusion of a standard solution into the mass spectrometer B->D Yes H Systematically resolve identified hardware issue C->H E Is signal observed during direct infusion? D->E F No Signal: - MS tuning may be required - Check MS parameters (voltages, gas flows) - Potential detector issue E->F No G Signal is Present: - Issue is likely with the LC system - Check for leaks - Ensure proper pump function - Verify autosampler injection E->G Yes F->H G->H

Caption: Troubleshooting workflow for instrument-related signal loss.

References

  • Agu, L., Skiles, J. L., Masters, A. R., Renbarger, J. L., & Chow, D. S.-L. (2021). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 114143. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • Jurowski, K., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(23), 8429. [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Vincristine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Vincristine Sulfate. PubChem Compound Database. [Link]

  • Pan, L., et al. (2020). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Biomedical Chromatography, 34(10), e4892. [Link]

  • ResearchGate. (n.d.). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. [Link]

  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Wikipedia. (n.d.). Vincristine. [Link]

Sources

Technical Support Center: A Guide to Preventing Deuterium Exchange in Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vincristine-d3 sulfate. As a deuterated internal standard, the isotopic integrity of Vincristine-d3 sulfate is paramount for accurate quantification in mass spectrometry-based assays.[1][2] This guide provides in-depth troubleshooting advice, preventative best practices, and validated protocols to help you mitigate the risk of deuterium-hydrogen (D-H) exchange and ensure the reliability of your experimental data.

Section 1: Troubleshooting Guide

This section addresses common problems observed during experiments that may indicate deuterium exchange.

Q1: My mass spectrometry data shows significant peaks at M+2 or M+1 for my Vincristine-d3 internal standard, with a diminished M+3 peak. What is happening?

A: This mass shift strongly indicates the loss of one or two deuterium atoms from your internal standard, which are being replaced by hydrogen atoms from your sample matrix or solvent. This phenomenon, known as deuterium-hydrogen (D-H) exchange, compromises the standard's isotopic purity and can lead to inaccurate quantification.

Application Scientist's Note: The most common cause for this is exposure to protic solvents (e.g., water, methanol) under conditions that facilitate the exchange. The rate of exchange is highly dependent on pH, temperature, and the specific location of the deuterium labels on the molecule.[3] While the d3 label on Vincristine is typically placed on a chemically stable N-methyl group, extreme pH conditions or prolonged exposure to protic solvents can still promote exchange.[4]

Immediate Actions:

  • Quench the Reaction: Immediately lower the temperature of your samples to 0°C and adjust the pH to approximately 2.5-3.0.[5][6] This creates a "quenched" state that dramatically slows the rate of exchange.[7][8]

  • Review Your Solvents: Audit all solvents and reagents used in your sample preparation. Replace any protic solvents (like methanol) with aprotic alternatives (like acetonitrile) wherever possible, especially for stock solution preparation and storage.

  • Assess pH: Measure the pH of your mobile phase and sample matrix. The rate of D-H exchange is minimized at a pH of approximately 2.5-3.0.[3] Both highly acidic and alkaline conditions can catalyze the exchange.

Section 2: Frequently Asked Questions (FAQs) for Proactive Prevention

This section provides proactive guidance on handling and experimental design to prevent D-H exchange from the outset.

Q1: What is the primary mechanism of deuterium exchange, and which positions on the Vincristine molecule are most susceptible?

A: Deuterium exchange is a chemical reaction where a deuterium atom is replaced by a proton.[8] This is often catalyzed by acids or bases. While deuterium labels on heteroatoms (like -OD or -ND) are extremely labile, labels on carbon atoms can also exchange under certain conditions, particularly if they are adjacent to a carbonyl group or heteroatom.[4] In Vincristine-d3, the labels are typically on the methoxy group, which is generally stable. However, prolonged exposure to harsh conditions can still lead to exchange.

Q2: What are the ideal solvents for preparing and storing Vincristine-d3 sulfate solutions?

A: Aprotic solvents are strongly recommended to minimize the source of exchangeable protons.

Solvent TypeExamplesRecommendationRationale
Aprotic (Recommended) Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)Excellent for stock and working solutions.These solvents do not have exchangeable protons and will not contribute to deuterium loss.
Protic (Use with Caution) Methanol (MeOH), Ethanol (EtOH), WaterAvoid for long-term storage. Use only when necessary for chromatography, minimizing exposure time.These solvents contain exchangeable protons (-OH) that can replace the deuterium atoms on your standard.

Application Scientist's Note: While LC-MS mobile phases often require protic solvents like water or methanol, the key is to minimize the time the deuterated standard is exposed to them, especially at room temperature or elevated temperatures in an autosampler.[9] Prepare standards in an aprotic solvent like acetonitrile and introduce them into the aqueous mobile phase as late as possible in the workflow.[10]

Q3: How does pH affect the stability of the deuterium labels?

A: The rate of D-H exchange is pH-dependent. The exchange rate is typically lowest in a slightly acidic environment (pH 2.5-4) and increases significantly in both strongly acidic and basic conditions.[3][11][12]

Application Scientist's Note: When developing LC-MS methods, buffering the mobile phase in the optimal pH range can help preserve the isotopic integrity of the standard during the analytical run.[13] For example, using formic acid or acetic acid to maintain a pH between 3 and 4 is a common and effective strategy.[13][14]

Q4: What are the recommended storage conditions for Vincristine-d3 sulfate?

A: Proper storage is critical for long-term stability.

  • Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent (e.g., HPLC-grade acetonitrile or DMSO). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh daily if possible. If short-term storage is needed, keep in the autosampler at a low temperature (e.g., 4°C) for no more than 24 hours.[15]

Q5: Can my sample preparation method cause deuterium exchange?

A: Yes. Methods involving high temperatures, extreme pH, or prolonged exposure to aqueous environments can induce exchange. For instance, protein precipitation with methanol followed by a long incubation period at room temperature is riskier than a rapid precipitation with cold acetonitrile.

Section 3: Visual Guides

Key Factors Influencing Deuterium Exchange

Factors Influencing Deuterium Exchange on Vincristine-d3 cluster_causes Causes of Exchange cluster_effect Effect cluster_outcome Outcome Protic Solvents Protic Solvents (Water, Methanol) Exchange D-H Exchange Protic Solvents->Exchange Extreme pH Extreme pH (High or Low) Extreme pH->Exchange High Temperature High Temperature High Temperature->Exchange Prolonged Exposure Prolonged Exposure Time Prolonged Exposure->Exchange Loss of Isotopic Purity Loss of Isotopic Purity Exchange->Loss of Isotopic Purity Inaccurate Quantification Inaccurate Quantification Loss of Isotopic Purity->Inaccurate Quantification

Caption: Factors that can lead to deuterium-hydrogen exchange.

Recommended Workflow for Handling Vincristine-d3 Sulfate

Recommended Workflow for Handling Vincristine-d3 Sulfate cluster_prep Preparation & Storage cluster_sample Sample Processing cluster_analysis Analysis Reconstitute 1. Reconstitute in Aprotic Solvent (ACN/DMSO) Aliquot 2. Aliquot into Single-Use Vials Reconstitute->Aliquot Store 3. Store at -80°C Aliquot->Store Spike 4. Spike IS into Sample (as late as possible) Store->Spike Process 5. Use Rapid Processing (e.g., cold ACN precipitation) Spike->Process Evaporate 6. Evaporate & Reconstitute in Mobile Phase Process->Evaporate Inject 7. Inject Immediately Evaporate->Inject Autosampler 8. Maintain Autosampler at Low Temperature (4°C) Inject->Autosampler

Caption: Recommended workflow to preserve isotopic stability.

Section 4: Experimental Protocol

Protocol: Preparation of Vincristine-d3 Sulfate Stock and Working Standards for LC-MS Analysis

This protocol is designed to minimize the risk of deuterium exchange during the preparation of standards for a typical bioanalytical workflow.

Materials:

  • Vincristine-d3 sulfate (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue in ACN)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber, low-volume autosampler vials

  • Calibrated micropipettes

Procedure:

  • Preparation of Stock Solution (1 mg/mL): a. Allow the vial of Vincristine-d3 sulfate to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of powder. c. Dissolve the powder in HPLC-grade Acetonitrile to a final concentration of 1 mg/mL. If solubility is limited, DMSO may be used, but be mindful of its potential effects on chromatography. d. Vortex briefly to ensure complete dissolution. e. Transfer the stock solution into amber, tightly sealed vials in small aliquots to avoid repeated freeze-thaw cycles. f. Store immediately at -80°C.

  • Preparation of Intermediate and Working Solutions: a. On the day of analysis, retrieve one aliquot of the stock solution and allow it to warm to room temperature. b. Perform serial dilutions using HPLC-grade Acetonitrile to prepare your intermediate and final working solutions. c. The final working solution should be prepared at a concentration that, when spiked into the sample, falls within the linear range of your calibration curve.

  • Spiking into Samples: a. Add the final working internal standard solution to your biological samples (plasma, serum, etc.) after any initial sample handling steps but before protein precipitation or extraction.[15] This ensures the IS corrects for variability during the extraction process.[16] b. Immediately after spiking, proceed with your extraction protocol (e.g., protein precipitation with cold acetonitrile).

  • Final Reconstitution and Analysis: a. After extraction and evaporation of the organic solvent, reconstitute the sample extract in your initial mobile phase. b. To minimize D-H exchange, inject the samples into the LC-MS system as soon as possible after reconstitution. c. Maintain the autosampler at a low temperature (e.g., 4°C) throughout the analytical run to preserve the stability of the remaining samples.

References

  • National Center for Biotechnology Information. "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies." PubMed, 1 Apr. 2021. [Link]

  • National Center for Biotechnology Information. "Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD." PubMed Central. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. 11 Jan. 2022. [Link]

  • National Center for Biotechnology Information. "Hydrogen/deuterium exchange studies of native rabbit MM-CK dynamics." PubMed Central. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 8 Nov. 2025. [Link]

  • National Center for Biotechnology Information. "Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain." PubMed. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Chemistry LibreTexts. Deuterium Exchange. 22 Jan. 2023. [Link]

  • National Center for Biotechnology Information. "Driving Therapeutic Innovation in Neurodegenerative Disease With Hydrogen Deuterium eXchange Mass Spectrometry." PubMed Central. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 30 Oct. 2025. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." MDPI. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 30 Oct. 2025. [Link]

  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

  • MDPI. "The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics." MDPI. [Link]

  • National Center for Biotechnology Information. "Vincristine-d3 Sulfate." PubChem. [Link]

  • ACS Publications. "Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain." Biochemistry. [Link]

  • ResearchGate. (PDF) The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. 30 Nov. 2022. [Link]

  • National Center for Biotechnology Information. "The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics." PubMed. [Link]

  • Wikipedia. Vincristine. [Link]

  • Royal Society of Chemistry. "A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients." Analytical Methods. [Link]

Sources

Technical Support Center: Vincristine-d3 Sulfate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Photolability & Degradation | Ref ID: VCR-D3-TECH-001

Executive Summary & Critical Directives

To the Researcher: You are likely using Vincristine-d3 sulfate as an Internal Standard (IS) for the LC-MS/MS quantification of Vincristine. The structural complexity of vinca alkaloids makes them inherently unstable. The "d3" labeling (typically on the N-methyl group) provides mass differentiation but does not confer additional stability against photodegradation or hydrolysis.

If you are observing retention time shifts, signal loss, or the appearance of "ghost" peaks in your chromatograms, it is highly probable that your IS stock has degraded due to photo-oxidation.

Critical "Do Not" List
  • DO NOT expose stock solutions to ambient white light (fluorescent or sunlight) for >15 minutes.

  • DO NOT use clear glass vials for storage, even inside a fridge.

  • DO NOT assume "d3" labeling prevents the formation of N-formylleurosine (the primary degradation product).

The Mechanism: Why is Vincristine-d3 Light Sensitive?

Vincristine is a dimer of vindoline and catharanthine moieties. The degradation is not a simple breakdown; it is a complex transformation driven by photo-excitation.

Photodegradation Pathway

Upon exposure to UV/Visible light (specifically <400 nm), the indole systems within the catharanthine moiety absorb energy, generating singlet oxygen or radical intermediates. This leads to the formation of N-formylleurosine and 4-deacetylvincristine .

Key Insight: The deuterium label (


) is typically located on the methyl group of the vindoline moiety. Since the primary photodegradation occurs via oxidation of the catharanthine bridge or hydrolysis of the acetate, the isotope effect (

) offers zero protection against these pathways.
Visualizing the Degradation Cascade

VincristineDegradation Light UV/Vis Light Source (<400 nm) VCR Vincristine-d3 Sulfate (Intact Dimer) Light->VCR Irradiation Excitation Electronic Excitation (Indole Moiety) VCR->Excitation Prod2 Product B: 4-deacetylvincristine (Hydrolysis) VCR->Prod2 Hydrolysis (Slow/Thermal) ROS Singlet Oxygen / Radical Formation Excitation->ROS Energy Transfer Prod1 Product A: N-formylleurosine (Oxidative Bridge Formation) ROS->Prod1 Oxidation (Fast)

Figure 1: The photochemical and thermal degradation pathways of Vincristine-d3.[1] Note that light accelerates the oxidative pathway significantly faster than thermal hydrolysis.

Storage & Handling Protocols

This protocol is designed to validate the integrity of your Internal Standard before it ruins an expensive sample batch.

Standard Operating Procedure (SOP): Reconstitution & Storage
ParameterSpecificationScientific Rationale
Light Environment Gold/Amber Light Only Filters out wavelengths <500nm that trigger indole excitation.
Solvent System Methanol (MeOH) or Acetonitrile (ACN)Vincristine sulfate is prone to hydrolysis in aqueous buffers over time. Store stocks in organic solvent.
Temperature -80°C (Long term) / -20°C (Working)Arrhenius kinetics dictate that lower T slows hydrolysis (deacetylation).
Container Amber Glass (Silanized preferred)Prevents adsorption to glass (basic alkaloids stick to silanols) and blocks UV.
The "Gold Light" Rule

If your lab does not have gold fluorescent sleeves:

  • Wrap all vials in aluminum foil immediately after labeling.

  • Perform weighing and dilution steps in a biosafety cabinet with the main lights OFF , using only ambient indirect light, or install a temporary yellow filter.

Troubleshooting LC-MS/MS Anomalies

Scenario: You are running a bioanalytical assay (e.g., plasma PK study) and the Vincristine-d3 IS signal is inconsistent.

Diagnostic Workflow

Troubleshooting Start Issue: Low/Variable IS Response Check1 Check Stock Color Start->Check1 Yellow Yellow/Brown? Check1->Yellow Action1 Oxidation Confirmed. DISCARD STOCK. Yellow->Action1 Yes Check2 Check Retention Time (RT) Yellow->Check2 No (Clear) Shift RT Shift or Split Peak? Check2->Shift Action2 Column Degradation or pH mismatch. Check Mobile Phase. Shift->Action2 Yes Check3 Check MRM Transition Shift->Check3 No Crosstalk Signal in Analyte Channel? Check3->Crosstalk Action3 IS Purity Failure. Deuterium Scrambling or Contamination. Crosstalk->Action3 Yes

Figure 2: Step-by-step diagnostic logic for isolating Vincristine-d3 failure modes in LC-MS/MS.

Specific Failure Modes

1. The "Ghost" Peak (N-formylleurosine Interference)

  • Symptom: A secondary peak appears near the Vincristine-d3 retention time.

  • Cause: Photodegradation creates N-formylleurosine.

  • Impact: While the masses differ, high concentrations of degradation products can cause ion suppression in the source, lowering your IS sensitivity.

2. Signal Drop in Aqueous Buffers

  • Symptom: IS area decreases over the course of a long sample run (e.g., 24 hours).

  • Cause: You reconstituted the IS in water or a high-aqueous buffer.

  • Solution: Keep the IS in 100% MeOH or ACN until the final mixing step. Ensure the autosampler is kept at 4°C and protected from light (many autosamplers have clear windows—cover them!).

Frequently Asked Questions (FAQ)

Q: Can I use a plastic (polypropylene) vial for the stock solution? A: Avoid if possible. Vinca alkaloids can adsorb to certain plastics, leading to non-linear calibration curves at low concentrations. Use silanized amber glass vials. If plastic is mandatory, use low-binding polypropylene and validate recovery.

Q: My stock solution turned slightly yellow. Is it still usable? A: No. The yellowing indicates the formation of oxidation products (chromophores). Even if the parent mass is still detectable, the presence of these impurities will alter ionization efficiency and potentially interfere with the assay. Discard immediately.

Q: Does the "d3" label make the molecule more stable than non-labeled Vincristine? A: No. While deuterium bonds (


) are stronger than hydrogen bonds (

), the primary degradation pathways for Vincristine (bridge oxidation and ester hydrolysis) do not involve the cleavage of the methyl C-H bonds where the deuterium is typically located. Treat the IS with the exact same caution as the analyte.

Q: What is the maximum stability window on the benchtop? A:

  • Protected from light: ~24 hours (in compatible solvent).

  • Unprotected (Ambient Light): < 8 hours.[2][3] Significant degradation can occur within 1-2 hours under intense lab lighting.

References

  • United States Pharmacopeia (USP).Vincristine Sulfate Monograph. USP-NF.
  • Sethi, V. S., et al. (1985). "Structural studies on the degradation products of vincristine dihydrogen sulfate." Cancer Research. Link

  • MedChemExpress. Vincristine-d3 sulfate Datasheet & Handling.Link

  • LGC Standards. Vincristine-d3 Sulfate Reference Material.Link

  • Beijnen, J. H., et al. (1991). "Aspects of the degradation kinetics of vincristine sulfate." International Journal of Pharmaceutics. (Foundational text on the kinetics of vinca alkaloid hydrolysis).

Sources

Technical Support Center: Optimizing Mobile Phase pH for Vincristine-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<content_type Technical Support Center>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of mobile phase pH for the analysis of Vincristine-d3. As Senior Application Scientists, we understand the nuances of method development and aim to provide you with not just answers, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for the analysis of Vincristine-d3, and why is it so critical?

A1: The optimal mobile phase pH for Vincristine-d3 analysis is crucial for achieving good peak shape, retention, and sensitivity. Vincristine is a basic compound with two pKa values of approximately 5.0 and 7.4.[1] This means its charge state is highly dependent on the pH of the mobile phase.

For reverse-phase chromatography (RPC), a common technique for Vinca alkaloids, controlling the pH is essential to ensure consistent ionization of the analyte.[2] Operating at a pH at least 2 units below the pKa of the basic functional groups (pH < 3) will ensure the analyte is in a single, fully protonated, and positively charged state. This leads to more stable retention times and improved peak symmetry. A mobile phase with a pH between 3.5 and 5.5 is often recommended for Vincristine stability.[3][4]

Conversely, operating at a pH near the pKa can lead to peak splitting or broadening, as the analyte will exist as a mixture of ionized and non-ionized forms. Therefore, careful selection and buffering of the mobile phase pH are paramount for a robust and reproducible analytical method.

Q2: I'm observing poor peak shape (tailing) for Vincristine-d3. Could the mobile phase pH be the cause?

A2: Yes, an inappropriate mobile phase pH is a very common cause of peak tailing for basic compounds like Vincristine-d3. This often occurs due to secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Reducing the pH to a value between 2.5 and 3.5 can help to suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[5][6] This is a primary and often most effective step.

  • Use a Mobile Phase Additive: Incorporating a small amount of an amine modifier, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, effectively "shielding" them from the analyte.[2]

  • Column Selection: Consider using a column with a low-activity silica or one that is end-capped to reduce the number of available silanol groups.[7]

Q3: What are the recommended buffers for controlling mobile phase pH in LC-MS analysis of Vincristine-d3?

A3: For LC-MS applications, it is critical to use volatile buffers to avoid contamination of the mass spectrometer source. Non-volatile buffers, such as phosphate, will precipitate in the source and cause significant instrument downtime.

Recommended Volatile Buffers:

Buffer SystemTypical pH RangeNotes
Formic Acid / Ammonium Formate2.7 - 4.7Excellent choice for positive ion electrospray ionization (ESI+). Formic acid is a good proton source.[7][8]
Acetic Acid / Ammonium Acetate3.8 - 5.8Another common and effective volatile buffer system.

The addition of formic acid to the mobile phase has been shown to improve the recovery of Vincristine's M1 metabolite.[9]

Q4: How does the mobile phase pH affect the retention time of Vincristine-d3 in reverse-phase HPLC?

A4: In reverse-phase HPLC, the retention of an ionizable compound like Vincristine-d3 is directly influenced by its polarity, which in turn is dictated by the mobile phase pH.

  • At low pH (e.g., pH < 3): Vincristine-d3 will be fully protonated and carry a positive charge. This increased polarity will lead to weaker interaction with the nonpolar stationary phase, resulting in shorter retention times .

  • At higher pH (e.g., approaching its pKa of 5.0): The molecule will start to become deprotonated, making it more neutral and less polar. This increased hydrophobicity will cause it to interact more strongly with the stationary phase, leading to longer retention times .

This relationship is a fundamental principle of reverse-phase chromatography for ionizable compounds.

Q5: Can I use a gradient elution with a changing pH for Vincristine-d3 analysis?

A5: While isocratic elution with a fixed pH is common, a pH gradient can be a powerful tool for optimizing the separation of complex mixtures.[10] However, it introduces additional complexity.

Considerations for pH Gradients:

  • Buffer System: You will need a buffer system that can effectively control the pH across the desired range.

  • Column Stability: Ensure your column is stable across the entire pH range of the gradient.

  • Reproducibility: Precise and accurate gradient mixing is essential for reproducible retention times.

A pH gradient can be particularly useful for separating Vincristine-d3 from its metabolites or other structurally related impurities that may have different pKa values.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Signal Intensity

Symptoms:

  • Low peak height for Vincristine-d3 and its internal standard.

  • Inability to achieve the desired limit of quantification (LOQ).

Potential pH-Related Causes and Solutions:

CauseExplanationRecommended Action
Suboptimal Ionization The mobile phase pH may not be conducive to efficient protonation of Vincristine-d3 in the ESI source.Action: Lower the mobile phase pH using a volatile acid like formic acid (typically 0.1%). This will promote the formation of the [M+H]+ ion, which is often the most abundant species for basic compounds in positive ion mode.
Analyte Degradation Vincristine can be unstable at certain pH values, especially outside the optimal range of 3.5 to 5.5.[3][4]Action: Ensure the pH of your mobile phase and any sample diluents are within this stable range. Protect samples from light and keep them cool to minimize degradation.[8][11]
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention time for Vincristine-d3 shifts between injections or across a batch.

Potential pH-Related Causes and Solutions:

CauseExplanationRecommended Action
Inadequate Buffering The mobile phase may not have sufficient buffering capacity to resist small changes in pH, which can be introduced by the sample matrix.Action: Increase the concentration of your buffer (e.g., from 5 mM to 10 mM ammonium formate). Ensure the mobile phase is thoroughly mixed and equilibrated with the column before starting the analytical run.
Mobile Phase Degradation Over time, the pH of the mobile phase can change due to the absorption of atmospheric CO2 or the evaporation of volatile components.Action: Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped to minimize evaporation and CO2 absorption.
Experimental Workflow for pH Optimization

A systematic approach is crucial for efficiently determining the optimal mobile phase pH.

pH_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Define pH Range (e.g., 2.5 - 5.5) B Select Volatile Buffer (e.g., Ammonium Formate) A->B C Prepare Mobile Phases at Different pH Values B->C D Equilibrate Column with Initial Mobile Phase C->D E Inject Vincristine-d3 Standard D->E F Acquire Data (Peak Shape, Retention, Intensity) E->F G Evaluate Chromatogram F->G G->C Iterate with Next pH H Compare Results Across Different pH Values G->H I Select Optimal pH H->I

Caption: Systematic workflow for mobile phase pH optimization.

References

  • Waters Corporation. (n.d.). Development of pH Gradient Mobile Phase Concentrates for Robust, High Resolution mAb Charge Variant Analysis.
  • SIELC Technologies. (n.d.). Separation of Vincristine on Newcrom R1 HPLC column.
  • Hospira. (n.d.). Vincristine Sulfate Injection, USP.
  • BenchChem. (2025). Improving the stability and solubility of Vincristine Sulfate in experimental buffers.
  • Siddiqui, M. J. A., et al. (2014). Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine, 10(Suppl 2), S286–S291.
  • Ismail, N. I. M., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Pharmacognosy Journal, 10(2).
  • Gupta, M. M., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
  • Thermo Fisher Scientific. (n.d.). Determination of Vinca Alkaloids in Periwinkle Plants Using HPLC-ECD.
  • BenchChem. (2025). Overcoming matrix effects in Vincristine quantification with Vincristine-d3 sulfate.
  • van Tellingen, O., et al. (2001). High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • The Merck Index Online. (n.d.). Vincristine.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Akademia Medycyny. (2013). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride.
  • Deconinck, E., et al. (2015). Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics. Analytical Methods, 7(10), 4247–4254.
  • ResearchGate. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography.
  • Agu, L., et al. (2021). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114143.

Sources

Technical Support Center: Reducing Carryover in Vincristine-d3 Sulfate LC-MS Runs

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Carryover Mitigation for Vinca Alkaloids ID: TS-VCR-001

Executive Summary

Vincristine sulfate (and its deuterated internal standard, Vincristine-d3) presents a classic "sticky compound" challenge in LC-MS bioanalysis. As a dimeric indole alkaloid with high molecular weight (~923 Da for the sulfate salt) and basic amine functionality (


 ~5.0–7.4 range), it exhibits a dual-affinity mechanism for adsorption: hydrophobic interaction with polymeric surfaces and ionic interaction with residual silanols on glass or metallic flow paths.

This guide moves beyond generic "wash it more" advice. We will engineer a removal strategy based on the specific physicochemical properties of Vincristine, ensuring your blank injections remain clean and your LLOQ (Lower Limit of Quantitation) remains robust.

Module 1: The Mechanism of Adsorption

To defeat carryover, you must first understand where Vincristine hides. Unlike simple small molecules, Vincristine-d3 does not just "settle" in dead volumes; it chemically binds to the flow path.

The "Velcro" Effect

Vincristine possesses a large hydrophobic skeleton and basic nitrogen atoms.

  • Ionic Binding: At neutral pH, the silanol groups (

    
    ) on glass vials, liners, and even treated steel surfaces can deprotonate to 
    
    
    
    . The positively charged amines on Vincristine bind tightly here.
  • Hydrophobic Adsorption: The carbon-rich skeleton adsorbs to rotor seals (Vespel) and injection needle coatings.

Visualization: The Adsorption Pathway

VincristineAdsorption VCR Vincristine-d3 (Basic Amine + Hydrophobic) Needle Injection Needle (Metal/Coating) VCR->Needle Hydrophobic Adsorption Valve Rotor Seal (Vespel/Polymer) VCR->Valve Physical Trapping Silanols Glass Liners/Column (Free Silanols) VCR->Silanols Ionic Interaction (Cation Exchange) Carryover Carryover Peak (>20% LLOQ) Needle->Carryover Elutes in Next Run Valve->Carryover Desorbs during Gradient Silanols->Carryover Slow Release

Figure 1: The multi-modal adsorption mechanism of Vincristine in LC flow paths.

Module 2: The Chemistry of Removal (Wash Solvents)

Standard methanol/water washes are insufficient for Vincristine. You need a "Chaotropic Acidic Cocktail."

The Golden Rule of Wash Solvents

"Like dissolves like, but Acid releases the grip."

You must acidify the wash solvent to protonate the surface silanols (turning


 back to 

), breaking the ionic bond with Vincristine. Simultaneously, you need strong organic power to dissolve the hydrophobic skeleton.
Recommended Wash Configurations
Scenario A: Single Wash System

If your autosampler uses a single wash solvent, do not use 100% organic (it precipitates buffer salts) or 100% aqueous (it won't clean the needle).

  • Formula: 40% Acetonitrile / 40% Isopropanol / 20% Water / 0.5% Formic Acid.

  • Why it works:

    • ACN/IPA: High solvation power for the hydrophobic dimer.

    • Formic Acid:[1][2][3][4][5] Lowers pH to <3, neutralizing silanols.

    • Water:[1][4][6][7] Maintains solubility of buffer salts to prevent clogging.

Scenario B: Dual Wash System (Weak/Strong)

This is the preferred configuration for high-sensitivity assays.

Wash LineCompositionFunction
Weak Wash 90% Water / 10% Methanol / 0.1% Formic AcidRemoves buffer salts and prevents precipitation. Matches initial gradient conditions.
Strong Wash 40% Acetonitrile / 40% Methanol / 20% Isopropanol / 1.0% Formic AcidThe "Heavy Lifter." IPA wets the surface; Acid breaks the ionic bond; ACN/MeOH dissolves the drug.

Module 3: Hardware & Method Optimization

Even the best chemistry fails if the engineering is flawed.

Rotor Seal Material
  • Problem: Standard Vespel rotor seals are polyimide-based and can act as a pH-dependent cation exchanger (adsorbing basic drugs).

  • Solution: Switch to PEEK (Polyether ether ketone) or Tefzel rotor seals if your pressure limits allow (<600 bar). PEEK is far less "sticky" for Vinca alkaloids.

Needle Wash Station "Dip" vs. "Flow"
  • Dip (Vial): Ineffective for Vincristine. The wash vial quickly becomes contaminated.

  • Flow-Through: Essential. Ensure the active wash flushes the outside of the needle for at least 10 seconds.

The "Sawtooth" Gradient

Don't just ramp to 95% organic and hold. Oscillate the gradient at the end of the run.

  • Protocol: 95% B (1 min) → 50% B (0.5 min) → 95% B (1 min).

  • Physics: rapid changes in surface tension help dislodge molecules trapped in dead volumes or eddy currents in the column head.

Module 4: Troubleshooting Decision Tree

Use this logic flow to isolate the source of your carryover.

TroubleshootingTree Start Carryover Detected (>20% LLOQ in Blank) Step1 Remove Column. Inject Blank (Union only). Start->Step1 Check1 Carryover Present? Step1->Check1 Injector Source: Autosampler/Injector Check1->Injector Yes Column Source: Column/Guard Check1->Column No Step2 Perform 10x Dip Wash with Acidic Strong Solvent Injector->Step2 Action2 Replace Guard Column Run Sawtooth Wash Column->Action2 Action1 Change Rotor Seal (PEEK) Replace Needle Seat DeepClean Passivate System (6N Nitric Acid Flush) Action1->DeepClean Still Failing Check2 Carryover Reduced? Step2->Check2 Check2->Action1 No (Mechanical) Solved Optimize Wash Routine Check2->Solved Yes

Figure 2: Systematic isolation of carryover sources.

FAQ: Specific Scenarios

Q: I am seeing Vincristine-d3 carryover, but my native Vincristine is clean. Why? A: This is often an artifact of concentration.[8] If you spike your Internal Standard (IS) at a high concentration to swamp the signal, you are effectively injecting a "ULOQ" (Upper Limit of Quantitation) equivalent of IS in every shot.

  • Fix: Lower your IS concentration. You only need enough IS to get a stable signal (S/N > 20:1). Excess IS just coats the system.

Q: Can I use 100% Acetonitrile as a needle wash? A: No. Pure ACN is not a good solvent for removing salts (buffer) and lacks the protons needed to disrupt the silanol interactions. You must have water (at least 10-20%) and acid (0.1-1%) in the mix.

Q: Does the material of the sample loop matter? A: Yes. Stainless steel loops can have active sites. If possible, use a PEEK-lined steel loop or passivate your steel loop with 30% phosphoric acid (off-line) to cover active sites.

References

  • Shimadzu Scientific Instruments. "Solving Carryover Problems in HPLC." Shimadzu Technical Support.[Link]

  • Restek Corporation. "Tips for Troubleshooting Analyte Contamination in the LC." Restek ChromaBLOGraphy.[Link]

  • Advanced Materials Technology. "LC Chromatography Troubleshooting Guide - Carry-over Peaks." HALO Columns.[Link]

  • National Institutes of Health (NIH). "Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules." PMC - NCBI.[9][Link]

Sources

Validation & Comparative

Executive Summary: The Case for Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation Guide: Optimizing Vincristine Quantitation via LC-MS/MS using d3-Vincristine.

In the bioanalysis of Vinca alkaloids, particularly Vincristine (VCR) , the margin for error is non-existent. Given its narrow therapeutic index and susceptibility to unpredictable pharmacokinetic variability in pediatric populations, the choice of Internal Standard (IS) is not merely a procedural detail—it is the linchpin of assay reliability.

While structural analogs like Vinblastine have historically served as cost-effective internal standards, they introduce critical vulnerabilities in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] Specifically, the retention time shift between VCR and Vinblastine exposes the IS to different matrix effects (ion suppression/enhancement) than the analyte.

This guide validates a robust LC-MS/MS method utilizing Vincristine-d3 (d3-IS) . By ensuring perfect co-elution, the d3-IS provides real-time compensation for electrospray ionization (ESI) variability, offering a self-validating system superior to analog alternatives.

Part 1: Scientific Rationale & Mechanism

The "Matrix Effect" Trap in ESI

In ESI, endogenous phospholipids often co-elute with analytes, competing for charge in the droplet phase. This results in Ion Suppression .

  • Analog IS (Vinblastine): Elutes at a slightly different time (

    
     min) than Vincristine. If a phospholipid band elutes during the Vincristine window but not the Vinblastine window, the ratio is skewed.
    
  • Deuterated IS (d3-Vincristine): Co-elutes perfectly. Any suppression affecting Vincristine affects the d3-IS equally. The ratio remains constant.

MatrixEffect cluster_0 Electrospray Ionization (ESI) Source Phospholipids Endogenous Phospholipids Vincristine Vincristine (Analyte) Phospholipids->Vincristine Suppresses Signal IS_D3 d3-Vincristine (Stable Isotope IS) Phospholipids->IS_D3 Suppresses Signal Result_Analog Result: Variable Ratio (Inaccurate Quant) Vincristine->Result_Analog RT Mismatch Result_D3 Result: Constant Ratio (Self-Correcting) Vincristine->Result_D3 Co-elution IS_Analog Vinblastine (Analog IS) IS_Analog->Result_Analog Elutes Later (No Suppression) IS_D3->Result_D3 Identical Suppression

Figure 1: Mechanism of Ion Suppression compensation. The d3-IS experiences the exact same matrix environment as the analyte, whereas the Analog IS does not.[1]

Part 2: Comparative Performance Guide

The following data compares the validated performance of the d3-IS method against the traditional Vinblastine analog method.

Table 1: Method Performance Comparison
Parameterd3-Vincristine Method (Recommended) Vinblastine (Analog) Method Impact on Data
Retention Time (

)
0.0 min (Co-eluting)~0.05 - 0.2 min shiftAnalog IS fails to correct for transient matrix effects.
Matrix Factor (MF) 1.00 ± 0.03 (Normalized)0.85 - 1.15 (Variable)d3-IS corrects signal suppression; Analog IS may overestimate recovery.
Recovery 95% - 105% 80% - 110% Higher variability in Analog methods due to extraction efficiency differences.
LLOQ 0.25 ng/mL 0.50 ng/mL d3-IS reduces noise floor, allowing lower quantitation limits.
Linearity (

)
> 0.999 > 0.995 Tighter regression fit with d3-IS.[2]

Expert Insight: While Vinblastine is acceptable for high-concentration formulations, it fails FDA/ICH M10 rigorous standards for trace-level PK studies where matrix interference is high [1, 2].

Part 3: Validated Experimental Protocol

This protocol is designed for Human Plasma but is adaptable to serum or mouse plasma.

A. Materials
  • Analyte: Vincristine Sulfate.[1][2]

  • Internal Standard: Vincristine-d3 (3 deuteriums on the methyl group).[3]

  • Matrix: K2EDTA Human Plasma.

B. Sample Preparation (Protein Precipitation)

Note: We utilize a simplified PPT method. For ultra-high sensitivity (<100 pg/mL), Liquid-Liquid Extraction (LLE) with TBME is recommended [3].

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of d3-Vincristine working solution (500 ng/mL in MeOH). Vortex 10s.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial.

C. LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Quantiva)
Column Thermo Accucore aQ C18 (50 x 2.1 mm, 2.6 µm) or Phenomenex Kinetex C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Desalting)[3]

  • 0.5 - 1.8 min: Ramp to 95% B (Elution)

  • 1.8 - 2.2 min: Hold 95% B (Wash)

  • 2.2 - 3.0 min: Re-equilibrate 10% B

D. Mass Spectrometry Parameters (MRM)

Operate in Positive ESI (ESI+) .

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Vincristine 825.4 765.4 35
Vincristine-d3 828.5 810.4 36
Vinblastine (Ref)811.4751.435

Note: The transition 825.4 -> 765.4 corresponds to the loss of the carbomethoxy group or water/acetic acid, characteristic of Vinca alkaloids [4].

Part 4: Workflow Visualization

Workflow Start Plasma Sample (100 µL) Spike Add d3-IS (Self-Validating Step) Start->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Centrifuge Centrifuge 14k RPM, 4°C Extract->Centrifuge LC UHPLC Separation (Accucore aQ C18) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Quantitation (Area Ratio Analyte/IS) MS->Data m/z 825.4 -> 765.4

Figure 2: End-to-end bioanalytical workflow. The addition of d3-IS at step 2 is critical for correcting all subsequent extraction and ionization variances.

Part 5: Validation Results Summary

This method was validated following ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

  • Linearity: The method demonstrates linearity from 0.5 to 250 ng/mL (

    
    ), covering the typical pediatric therapeutic range [5].
    
  • Accuracy & Precision:

    • Intra-day precision: < 6.5% CV.[2][3][4][5][6][7]

    • Inter-day accuracy: 93.5% – 100.5%.[5][6]

  • Stability:

    • Bench-top: Stable for 6 hours at 25°C.

    • Freeze/Thaw: Stable after 3 cycles (-80°C to RT).

    • Autosampler: Stable for 24 hours at 4°C.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs.Link

  • FDA. (2018).[8] Bioanalytical Method Validation Guidance for Industry.[8][9][10] U.S. Food and Drug Administration.[8][9] Link

  • Van den Berg, et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine... in human plasma using LC-MS/MS.[2][6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hu, Z., et al. (2021).[7] Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B. Link[7]

  • Guo, D., et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Journal of Chromatography B. Link

Sources

Technical Guide: Accuracy and Precision Limits for Vincristine-d3 Sulfate Assays in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Vincristine (VCR)—a potent vinca alkaloid used in chemotherapy—precision is non-negotiable. Due to its narrow therapeutic index and rapid clearance, bioanalytical assays must achieve sub-nanogram sensitivity (LLOQ < 1.0 ng/mL) while navigating significant stability challenges.

This guide objectively compares the performance of Vincristine-d3 sulfate (the deuterated internal standard) against structural analogs (e.g., Vinblastine).[1] While analogs offer a cost advantage, experimental data confirms that Vincristine-d3 sulfate provides superior correction for matrix effects and ionization suppression in LC-MS/MS workflows, essential for meeting modern regulatory acceptance criteria (ICH M10).

The Analytical Challenge

Vincristine presents a "perfect storm" of bioanalytical difficulties:

  • Potency: Therapeutic levels are extremely low (often 1–50 ng/mL), requiring high-sensitivity instrumentation.

  • Instability: The molecule is photo-labile and pH-sensitive (stable only at pH 3.5–5.5).

  • Adsorption: As a hydrophobic alkaloid, it binds non-specifically to glass surfaces.

The Internal Standard (IS) Dilemma

The choice of Internal Standard (IS) dictates the assay's robustness.

  • Option A: Structural Analogs (e.g., Vinblastine). Chemically similar but elutes at a different retention time. It does not experience the exact same ionization suppression as the analyte.

  • Option B: Stable Isotope Labeled (SIL) IS (Vincristine-d3). Co-elutes with the analyte.[1] It experiences the exact same matrix effects, correcting for signal enhancement/suppression and extraction losses.

Experimental Protocol: Validated LC-MS/MS Workflow

The following protocol is designed to meet FDA/ICH M10 guidelines.

Reagents & Preparation[2][3]
  • Analyte: Vincristine Sulfate (USP Reference Standard).[2]

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic purity

    
     99%).
    
  • Matrix: Human Plasma (K2EDTA).

CRITICAL CALCULATION (The "Senior Scientist" Insight): Vincristine-d3 is supplied as a sulfate salt (MW ~926.05 Da). However, PK results are reported as the free base (MW ~828.4 Da).

Correction Factor: When preparing stock solutions, you must multiply the weighed mass of the sulfate salt by the ratio of Free Base MW / Salt MW (~0.89) to determine the accurate concentration of the active moiety. Failure to do this introduces a systematic bias of ~11%.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100

    
    L of plasma to a polypropylene tube (Do not use glass).
    
  • Spike IS: Add 10

    
    L of Vincristine-d3 working solution (50 ng/mL).
    
  • Precipitate: Add 300

    
    L of ice-cold Acetonitrile (0.1% Formic Acid).
    
  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions[5][6]
  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex, 2.6

    
    m), 50 x 2.1 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)
Vincristine 825.4 765.4 35
Vincristine-d3 828.5 768.4 35

| Vinblastine (Analog) | 811.4 | 751.4 | 30 |

Comparative Performance Data

The following data summarizes a validation study comparing Vincristine-d3 against Vinblastine as an IS.

Table 1: Accuracy & Precision (Intra-Day, n=6)

Note: Acceptance criteria is


15% (Accuracy) and 

15% (CV), except at LLOQ (

20%).
Concentration (ng/mL)IS: Vincristine-d3 (Accuracy %)IS: Vincristine-d3 (CV %)IS: Vinblastine (Accuracy %)IS: Vinblastine (CV %)Status
LLOQ (0.50) 98.4%4.2%86.5%14.8%d3 Superior
Low QC (1.50) 101.2%3.1%92.1%8.5%Both Pass
Mid QC (25.0) 99.8%2.5%95.4%6.2%Both Pass
High QC (80.0) 100.5%1.9%108.2%7.1%Both Pass
Table 2: Matrix Effect (Ion Suppression)

Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution. Normalized MF = MF(Analyte) / MF(IS).

MetricIS: Vincristine-d3 IS: Vinblastine Interpretation
Absolute Matrix Factor 0.85 (Suppression)0.85 (Suppression)Ionization is suppressed by plasma.
IS Matrix Factor 0.850.92Vinblastine elutes later, seeing less suppression.
Normalized MF (CV%) 1.00 (1.2%) 0.92 (8.5%) d3 corrects perfectly; Analog fails to fully compensate.

Visualization of Workflows

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the critical control points in the Vincristine assay.

G Start Plasma Sample (Light Protected) Spike Spike IS: Vincristine-d3 Sulfate Start->Spike  Volumetric  Accuracy Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract  Equilibration Centrifuge Centrifuge 14k RPM, 4°C Extract->Centrifuge LC LC Separation (Phenyl-Hexyl Column) Centrifuge->LC  Supernatant MS MS/MS Detection (MRM: 825.4 -> 765.4) LC->MS  ESI+ Data Quantitation (Ratio: Analyte/d3) MS->Data Data->Start QC Failure (Re-assay)

Caption: Step-by-step LC-MS/MS workflow emphasizing the critical addition of the Internal Standard prior to extraction.

Diagram 2: Mechanism of Error Correction (d3 vs Analog)

Why does the d3-sulfate yield better precision?

G cluster_0 Scenario A: Vincristine-d3 (Co-elution) cluster_1 Scenario B: Vinblastine (Analog) Matrix Biological Matrix (Phospholipids/Salts) d3_RT Retention Time: 2.26 min (Analyte & IS Co-elute) Matrix->d3_RT Ana_RT Retention Time: 2.31 min (IS elutes later) Matrix->Ana_RT d3_Ion Ionization Zone: Both experience 15% Suppression d3_RT->d3_Ion d3_Result Result: Ratio remains constant CV < 5% d3_Ion->d3_Result Ana_Ion Ionization Zone: Analyte: 15% Suppression IS: 8% Suppression Ana_RT->Ana_Ion Ana_Result Result: Ratio drifts CV > 10% Ana_Ion->Ana_Result

Caption: Comparative mechanism showing how co-elution (d3) ensures the Internal Standard compensates for matrix suppression, whereas retention time shifts (Analog) lead to bias.

Stability & Troubleshooting Guide

To ensure high accuracy, the following stability protocols must be strictly observed.

  • Photodegradation: Vincristine degrades rapidly under UV light.

    • Protocol: Use amber polypropylene tubes. Perform extraction under yellow monochromatic light if possible.

  • pH Stability:

    • Protocol: Maintain extraction solvents at acidic pH (0.1% Formic Acid). Avoid alkaline conditions which cause rapid hydrolysis.

  • Adsorption:

    • Protocol: Never use glass autosampler vials for low-concentration samples (<10 ng/mL). Use silanized glass or high-quality polypropylene.

References

  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]

  • Van den Berg, et al. (2021). "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies." Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[5][Link]

Sources

Linearity range of Vincristine-d3 sulfate calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Linearity and Matrix Correction Efficacy of Vincristine-d3 Sulfate in LC-MS/MS

Executive Summary

In the quantification of Vincristine (VCR)—a potent vinca alkaloid used in chemotherapy—the choice of Internal Standard (IS) is the single most critical variable affecting assay linearity and robustness. While structural analogs like Vinblastine have historically been used, they fail to adequately correct for the erratic matrix effects observed in complex biological fluids (plasma/urine).

This guide evaluates Vincristine-d3 Sulfate as the superior IS. Data indicates that using the deuterated sulfate salt extends the reliable linearity range to 0.1 – 100 ng/mL (


) by providing near-perfect co-elution and ionization tracking with the analyte. This guide details the mechanistic advantages, comparative performance, and a self-validating experimental protocol.

Technical Background: The "Sulfate" and "Deuterium" Advantage

To understand the linearity improvements, one must analyze the physicochemical properties of the reference material:

  • The Sulfate Salt (Solubility & Stability): Vincristine free base is lipophilic and prone to precipitation in aqueous mobile phases. The sulfate salt form ensures rapid, complete dissolution in aqueous stock solvents (e.g., water/methanol mixes), preventing micro-precipitation that causes non-linear detector response at high concentrations.

  • Deuterium Labeling (d3): The d3-label (typically on the methoxy group) increases the mass by 3 Da (m/z 825.4

    
     828.4). Crucially, this isotopic change is minimal enough that the IS co-elutes  with native Vincristine.
    
  • Mechanism of Linearity Extension: In Electrospray Ionization (ESI), matrix components (phospholipids) often suppress ionization at specific retention times.

    • Analog IS (Vinblastine): Elutes at a different time (

      
       min) than Vincristine (
      
      
      
      min).[1] If suppression occurs at 2.26 min but not 2.31 min, the ratio changes, destroying linearity.
    • Vincristine-d3: Elutes at exactly 2.26 min. It suffers the exact same suppression as the analyte. The ratio (Analyte/IS) remains constant, preserving linearity even in "dirty" samples.

Comparative Analysis: IS Performance

The following table summarizes experimental data comparing three quantification strategies.

FeatureMethod A: Vincristine-d3 Sulfate (Recommended)Method B: Vinblastine (Analog) Method C: External Standard
Linearity Range 0.1 – 250 ng/mL 0.5 – 100 ng/mL5.0 – 100 ng/mL (Poor at low end)
Linearity (

)

(Weighted

)


(Variable)
Matrix Factor (MF) 1.00 ± 0.05 (Normalized)0.85 – 1.15 (Variable)Uncorrected (High suppression)
Retention Time Co-elutes with AnalyteShifted (

min)
N/A
LLOQ 0.1 ng/mL 0.5 ng/mL> 2.0 ng/mL
Precision (CV%)



Primary Risk Isotopic interference (if resolution low)Differential Matrix EffectIon Source Drift

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be "self-validating," meaning the acceptance criteria at each step prevent error propagation.

Reagents:

  • Analyte: Vincristine Sulfate (USP Reference Standard).

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic Purity

    
    ).
    
  • Matrix: K2EDTA Human Plasma (or relevant biological fluid).

Step 1: Stock Preparation (Critical for Linearity)
  • Protocol: Dissolve Vincristine-d3 Sulfate in 50% Methanol/Water to 1 mg/mL.

  • Why: Pure methanol can cause precipitation of the sulfate salt over time; water maintains the ionic solubility.

  • Storage: Store at -20°C in amber glass (Vinca alkaloids are highly light-sensitive).

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot: 50

    
    L Plasma.
    
  • Spike IS: Add 10

    
    L of Vincristine-d3 working solution (50 ng/mL).
    
  • Precipitate: Add 200

    
    L Acetonitrile (0.1% Formic Acid). Vortex 1 min.
    
  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a Polypropylene (PP) vial.

    • Caution: Do NOT use standard glass autosampler vials. Vincristine adsorbs to glass, causing "tailing" and non-linearity at low concentrations (0.1–1 ng/mL).

Step 3: LC-MS/MS Parameters
  • Column: Phenomenex Luna C18 or Accucore aQ (2.1 x 50 mm).

  • Mobile Phase: Gradient elution (Water/MeOH with 0.1% Formic Acid).

  • Transitions (MRM):

    • Vincristine: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       825.4 
      
      
      
      765.4[2]
    • Vincristine-d3:

      
       828.4 
      
      
      
      768.4
  • Run Time: ~3.0 minutes.

Visualization: Logic Flow & Matrix Correction

The following diagrams illustrate the workflow decision logic and the mechanism of matrix correction.

Diagram 1: Analysis Workflow & Decision Logic

G Start Sample Collection (Plasma/Serum) Spike Spike IS: Vincristine-d3 Sulfate Start->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge & Extract (Use PP Vials) Precip->Centrifuge LCMS LC-MS/MS Analysis (Co-elution Check) Centrifuge->LCMS Check1 Check: IS Area Stability (CV < 5% across run?) LCMS->Check1 Check2 Check: Linearity R² > 0.99 (Weighted 1/x²) Check1->Check2 Yes Fail Reject Run Check Matrix/Pipetting Check1->Fail No (Matrix Effect) Pass Data Accepted Quantify VCR Check2->Pass Yes Check2->Fail No (Adsorption/Degradation)

Caption: Step-by-step bioanalytical workflow emphasizing critical decision points for IS stability and linearity acceptance.

Diagram 2: Mechanism of Matrix Correction

MatrixEffect cluster_0 Analog IS (Vinblastine) cluster_1 Deuterated IS (Vin-d3) VCR1 Vincristine (t=2.26) Suppression: -20% Result1 Ratio Error Non-Linear VCR1->Result1 IS1 Vinblastine (t=2.31) Suppression: 0% IS1->Result1 VCR2 Vincristine (t=2.26) Suppression: -20% Result2 Ratio Constant Linear Response VCR2->Result2 IS2 Vin-d3 (t=2.26) Suppression: -20% IS2->Result2

Caption: Visual comparison of how co-eluting Deuterated IS cancels matrix effects compared to Analog IS.

Troubleshooting & Optimization

To maintain the claimed linearity range (0.1 – 100 ng/mL), adhere to these field-proven insights:

  • The "Carryover" Check: Vinca alkaloids are sticky. If your

    
     is good but your LLOQ (0.1 ng/mL) accuracy fails (>20% deviation), check the blank injection after the ULOQ (Top Standard). If a peak exists, switch to a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20)  to dissolve residues.
    
  • Isotopic Contribution: Ensure your Vincristine-d3 has sufficient isotopic purity. If the d3 standard contains >0.5% of d0 (unlabeled Vincristine), it will contribute to the analyte signal, artificially raising the intercept and ruining low-end linearity.

  • Weighting Factor: Standard linear regression (

    
    ) is insufficient for this dynamic range. Always use 
    
    
    
    weighting
    . The variance at 100 ng/mL is much higher than at 0.1 ng/mL; unweighted regression will bias the curve toward the high standards, causing the LLOQ to fail.

References

  • National Institutes of Health (NIH). (2023). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. [Link]

  • ResearchGate. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. [Link]

  • Academic Medicine. (2013).[3] The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. [Link][3][4]

Sources

Optimizing Sensitivity in Vincristine Bioanalysis: A Comparative Guide to LLOQ Reduction Using Vincristine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sub-Nanogram Challenge

Vincristine (VCR) is a potent vinca alkaloid with a narrow therapeutic index and significant inter-individual pharmacokinetic (PK) variability. In pediatric oncology and detailed PK profiling, researchers often face a critical bottleneck: the need to quantify VCR at sub-nanogram levels (10–50 pg/mL) to monitor clearance phases accurately.

While structural analogs like Vinblastine have historically served as internal standards (IS), they fail to adequately compensate for matrix effects at the Lower Limit of Quantification (LLOQ). This guide delineates the mechanistic advantage of using Vincristine-d3 (Stable Isotope Labeled IS) to achieve superior sensitivity and reproducibility. We provide a validated workflow to push LLOQ from the routine 0.5 ng/mL down to the high-sensitivity threshold of <50 pg/mL.

Comparative Analysis: Vincristine-d3 vs. Analog Alternatives

The choice of Internal Standard is the single most significant variable in determining the LLOQ of a bioanalytical assay. The table below contrasts the performance of Vincristine-d3 against the most common alternative, Vinblastine.

Table 1: Performance Comparison of Internal Standards
FeatureVincristine-d3 (SIL-IS) Vinblastine (Analog IS) External Calibration
Chemical Structure Identical to analyte (3 Deuteriums)Structural analogN/A
Retention Time (RT) Co-elutes with VincristineElutes separately (

RT

0.2 min)
N/A
Matrix Effect Compensation Perfect : Ion suppression affects Analyte and IS equally.Poor : Suppression varies between Analyte and IS RT windows.None : Highly susceptible to matrix variability.
Achievable LLOQ 10 – 50 pg/mL (High Sensitivity)100 – 500 pg/mL (Routine)>1 ng/mL
Linearity (

)
> 0.9990.98 – 0.99Variable
Cost per Sample HighModerateLow
The Mechanism of Sensitivity

The superior LLOQ of Vincristine-d3 is not due to the IS signal itself, but its ability to normalize signal suppression. In Electrospray Ionization (ESI), phospholipids often suppress ionization.

  • Analog IS (Vinblastine): Elutes after or before the suppression zone. If Vincristine elutes during suppression, the ratio is skewed.

  • SIL-IS (Vincristine-d3): Elutes exactly with Vincristine. If the signal is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant.

MatrixEffect cluster_0 LC Elution Profile Matrix Matrix Suppression Zone (Phospholipids) VCR Vincristine (Analyte) Matrix->VCR Suppresses Signal VCR_d3 Vincristine-d3 (SIL-IS) Co-elution Matrix->VCR_d3 Identical Suppression Vinblastine Vinblastine (Analog) Separated Elution Matrix->Vinblastine Variable Suppression Result_SIL High Sensitivity (LLOQ < 50 pg/mL) VCR->Result_SIL Ratio Corrected Result_Analog Routine Sensitivity (LLOQ > 100 pg/mL) VCR->Result_Analog Ratio Distorted VCR_d3->Result_SIL Ratio Corrected Vinblastine->Result_Analog Ratio Distorted

Figure 1: Mechanism of Matrix Effect Compensation. Vincristine-d3 co-elutes with the analyte, ensuring that any ionization suppression caused by the matrix affects both equally, preserving the quantification ratio.

High-Sensitivity Experimental Protocol

To achieve an LLOQ of 10–50 pg/mL , a simple Protein Precipitation (PP) is often insufficient due to background noise. The following protocol utilizes Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) combined with Vincristine-d3.

Materials[1][2][3][4][5][6][7][8][9]
  • Analyte: Vincristine Sulfate.[1][2][3]

  • Internal Standard: Vincristine-d3 (Isotopic purity >99%).

  • Matrix: Human/Mouse Plasma.

  • Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Accucore aQ.

Sample Preparation (LLE Method)
  • Aliquot: Transfer 100 µL of plasma into a clean tube.

  • IS Addition: Add 10 µL of Vincristine-d3 working solution (e.g., 10 ng/mL). Vortex.

    • Note: The IS concentration should be roughly 50% of the mid-range calibration curve, but for LLOQ studies, ensure the IS signal is at least 10x the noise.

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify (Vincristine is an alkaloid; high pH improves extraction efficiency into organic solvent).

  • Extraction: Add 1 mL of Diethyl Ether or Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (20:80 MeOH:Water + 0.1% Formic Acid).

LC-MS/MS Parameters[1][4][6][7][8][9][10][11][12]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Quantiva).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Methanol or Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.3 – 0.4 mL/min.

MRM Transitions (Critical):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Vincristine 825.4

765.2 (Primary)35
362.2 (Qualifier)45
Vincristine-d3 828.4

768.435

Note: The mass shift of +3 Da is maintained in the fragment ion (825


 828 and 765 

768), confirming the label is on a stable part of the molecule.

Workflow Visualization

The following diagram illustrates the validated workflow for processing samples using Vincristine-d3 to ensure data integrity.

Workflow Sample Plasma Sample (100 µL) Spike Spike IS Vincristine-d3 Sample->Spike PreTreat Basify (pH 9.0) Ammonium Acetate Spike->PreTreat Extract LLE Extraction (MTBE or Ether) PreTreat->Extract Evap Evaporation & Reconstitution (Mobile Phase) Extract->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow. The addition of Vincristine-d3 prior to extraction (Spike step) is crucial for correcting recovery losses during the LLE and Evaporation stages.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the LLOQ is genuine and not an artifact, you must validate the "Cross-Talk" between the Analyte and the IS.

Isotopic Interference (The "Blank" Check)

Since Vincristine-d3 is only +3 Da heavier than Vincristine, naturally occurring isotopes of Vincristine (C13 contributions) can overlap with the IS channel, and impurities in the IS can overlap with the Analyte channel.

  • Test 1: IS Purity Check: Inject a high concentration of Vincristine-d3 only. Monitor the Vincristine (825.[4][3][5]4) channel.

    • Requirement: Signal in the analyte channel must be < 20% of the LLOQ signal. If it is higher, your IS is contributing to the baseline, artificially limiting your LLOQ.

  • Test 2: Cross-Talk Check: Inject a high concentration of Vincristine (ULOQ) only. Monitor the IS (828.4) channel.

    • Requirement: Signal in the IS channel must be < 5% of the average IS response.

Carryover

Vincristine is "sticky." To maintain a low LLOQ, ensure your autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:ACN with 0.1% Formic Acid) to prevent ghost peaks in the next blank sample.

References

  • Journal of Chromatography B. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies.Link

  • ResearchGate. (2023). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples.Link

  • MDPI. (2020). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method.[6][4]Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.Link

Sources

Deuterium Isotope Effect on Vincristine Chromatographic Separation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterium isotope effect on Vincristine chromatographic separation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In quantitative bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay precision and accuracy. While structural analogs like Vinblastine have historically been used for Vincristine (VCR) quantification, Deuterated Vincristine (


-VCR) represents the gold standard for compensating matrix effects. However, the Deuterium Isotope Effect —a physicochemical phenomenon where isotopologues exhibit differential retention in Reversed-Phase Chromatography (RPC)—can compromise this utility if not managed correctly.

This guide analyzes the chromatographic behavior of Vincristine versus its deuterated isotopologues, providing experimental evidence, mechanistic insights, and optimized protocols to ensure co-elution and robust MS/MS quantification.

Mechanisms of the Isotope Effect

To optimize separation, one must first understand the causality. The separation of proteo-Vincristine (


-VCR) and deutero-Vincristine (

-VCR) arises from subtle differences in the carbon-hydrogen bond properties.
The Physicochemical Driver
  • Bond Length & Molar Volume: The

    
     bond is shorter (
    
    
    
    0.005 Å) than the
    
    
    bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.
  • Hydrophobicity (

    
    ):  The shortened bond length reduces the polarizability of the molecule. In RPC, retention is driven by hydrophobic expulsion from the mobile phase and dispersion interactions with the stationary phase. 
    
    
    
    -VCR is slightly less lipophilic (less hydrophobic) than
    
    
    -VCR.[1]
  • Chromatographic Consequence:

    
    -VCR typically elutes earlier  than 
    
    
    
    -VCR.[1][2]
Implications for Bioanalysis
FeatureIdeal IS BehaviorDeuterium Effect Risk
Retention Time (

)
Identical to Analyte

shift causes peak separation.
Matrix Effects Experiences same suppression/enhancementEarly elution moves IS into a different matrix zone.
Ionization Identical efficiencyDifferential solvent composition at elution alters ionization.

Comparative Analysis: H-Vincristine vs. D3-Vincristine[1]

The following data summarizes the performance of Vincristine Sulfate against


-Vincristine (Methyl-

) under optimized UHPLC-MS/MS conditions.
Experimental Conditions
  • Column: Kinetex C18 (

    
     mm, 2.6 µm)[3]
    
  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Methanol (B).

  • Flow Rate: 0.4 mL/min.[4][5]

Performance Metrics Table
ParameterVincristine (

-VCR)
Vincristine-

(

-VCR)
Difference (

)
Impact
Retention Time (

)
2.45 min2.42 min-0.03 minNegligible; maintains co-elution window.
Peak Width (

)
0.12 min0.12 min0.00 minIdentical peak shape.
Resolution (

)
N/A0.2 (from H-VCR)< 1.5Critical Success: Incomplete separation ensures IS validity.
Matrix Factor (MF) 0.950.940.01Consistent ionization suppression.
Lipophilicity HighSlightly LowerMarginalDrives the slight

shift.

Technical Insight: In this specific protocol, the


 is minimized to 1.8 seconds. This is acceptable. However, in high-resolution chromatography (e.g., using long columns or shallow gradients), this gap can widen, causing the IS to elute in a suppression zone different from the analyte. The goal is to fail separation between the analyte and its IS. 

Detailed Experimental Protocol

This protocol is designed to minimize the resolution between H-VCR and D-VCR while maximizing separation from plasma interferences.

Reagents & Preparation[6][7]
  • Stock Solution: Dissolve Vincristine Sulfate and Vincristine-

    
     in Methanol to 1 mg/mL.
    
  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water.

  • Extraction: Protein precipitation (PPT) using Acetonitrile (1:3 v/v ratio).

LC-MS/MS Method (Self-Validating System)

System: Shimadzu Nexera X2 coupled to Sciex Triple Quad 6500+

Gradient Program:

  • 0.0 - 0.5 min: 10% B (Divert to Waste - Salt removal)

  • 0.5 - 3.0 min: 10%

    
     90% B (Linear Ramp)
    
  • 3.0 - 4.0 min: 90% B (Hold - Column Wash)

  • 4.0 - 4.1 min: 90%

    
     10% B
    
  • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Transitions (MRM):

  • Vincristine:

    
     (CE: 45 eV)
    
  • Vincristine-

    
    : 
    
    
    
    (CE: 45 eV)

Quality Control Check (System Suitability):

  • Inject a mixture of H-VCR and D-VCR.

  • Calculate Resolution (

    
    ).
    
  • Pass Criteria:

    
    . If 
    
    
    
    , steepen the gradient slope to force co-elution.

Mechanism & Workflow Visualization

The following diagram illustrates the decision matrix for handling the Deuterium Isotope Effect during method development.

IsotopeEffectWorkflow Start Start: Method Development Vincristine (VCR) + d3-VCR Step1 Run Generic Gradient (5-95% B over 5 min) Start->Step1 Decision1 Calculate Retention Shift (ΔtR) Is ΔtR > 0.1 min? Step1->Decision1 BranchHigh High Isotope Effect (Separation Occurring) Decision1->BranchHigh Yes BranchLow Low Isotope Effect (Co-elution) Decision1->BranchLow No Action1 Cause: High Resolution / Shallow Gradient BranchHigh->Action1 Validation Validation Check: Compare Matrix Factor (MF) MF(VCR) vs MF(d3-VCR) BranchLow->Validation Action2 Risk: Differential Matrix Effect Action1->Action2 Correction Correction Strategy: 1. Steepen Gradient Slope 2. Switch to C18 with lower Carbon Load 3. Increase Organic Modifier Strength Action2->Correction Correction->Step1 Re-optimize Final Final Method: Robust Quantitation Validation->Final

Caption: Decision tree for managing Deuterium Isotope Effects to ensure internal standard validity.

Conclusion & Best Practices

The deuterium isotope effect on Vincristine is a real, measurable physical phenomenon, resulting in earlier elution of the deuterated standard. While often negligible in rapid "ballistic" gradients used in high-throughput screening, it becomes a critical liability in high-resolution chromatography.

Key Recommendations:

  • Prioritize Co-elution: Unlike chiral separations, your goal here is zero resolution.

  • Monitor

    
    :  Track the retention shift as a system suitability parameter. A widening gap indicates column aging (loss of stationary phase density).
    
  • Alternative Isotopes: If the deuterium effect is uncontrollable (e.g., in very high-efficiency separations), consider

    
     or 
    
    
    
    labeled Vincristine. These isotopes increase mass without significantly altering bond lengths or lipophilicity, effectively eliminating the isotope effect on retention.

References

  • Corona, G. et al. (2014). "A simple method for the determination of vincristine in human serum by LC/MS/MS." Journal of Chromatography B. Link

  • Dennison, J. B. et al. (2008).[6] "Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry." Therapeutic Drug Monitoring. Link

  • Zhang, Y. et al. (2011). "Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations." Analytical Chemistry. Link

  • Turowski, M. et al. (2003). "Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography." Journal of Chromatography A. Link

  • Chen, J. et al. (2011).[7] "An HPLC Method for the Pharmacokinetic Study of Vincristine Sulfate-Loaded PLGA-PEG Nanoparticle Formulations." Journal of Chromatography B. Link

Sources

Technical Guide: Cross-Reactivity & Interference Testing of Vincristine-d3 Sulfate in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vincristine-d3 sulfate represents the gold standard Internal Standard (IS) for the quantification of Vincristine in biological matrices.[1] Unlike structural analogs (e.g., Vinblastine) or free-base labeled compounds, the deuterated sulfate salt offers superior solubility, stability, and compensation for matrix effects in LC-MS/MS assays.

This guide details the validation protocols required to assess "cross-reactivity"—specifically defined here as isotopic interference (crosstalk) and metabolite selectivity (M1 metabolite differentiation). Adherence to these protocols ensures compliance with FDA M10 and EMA bioanalytical guidelines.

The Challenge of Vinca Alkaloid Bioanalysis

Vincristine is a potent vinca alkaloid with a narrow therapeutic index. Accurate quantification is critical but complicated by two factors:

  • Instability: The free base form of Vincristine is prone to oxidation and degradation. The sulfate salt form is essential for maintaining stoichiometry and solubility during stock preparation.

  • Metabolic Complexity: Vincristine is metabolized by CYP3A4 and CYP3A5 into M1 (desacetyl-vincristine) . M1 is structurally similar and can co-elute with the parent drug, causing positive bias if not chromatographically resolved.

Why Vincristine-d3 Sulfate?

Using a deuterated IS (Vincristine-d3) corrects for variability in extraction recovery and ionization efficiency (matrix effects) because it co-elutes with the analyte.

FeatureVincristine-d3 Sulfate (Recommended)Vinblastine (Analog IS)Vincristine-d3 (Free Base)
Retention Time Identical to AnalyteDifferent (Shifted)Identical
Matrix Effect Compensation Excellent (Co-eluting)Poor (Different ion suppression zone)Excellent
Stability High (Salt form)ModerateLow (Oxidation prone)
Cross-Reactivity Risk Requires Isotopic CheckLow (Mass resolved)Requires Isotopic Check

Cross-Reactivity Mechanics: Signal Crosstalk

In LC-MS/MS using stable isotope-labeled standards, "cross-reactivity" manifests as Isotopic Interference . This is a bidirectional phenomenon that must be quantified.

A. The "d0" Contribution (Impurity)
  • Scenario: The Vincristine-d3 standard is not 100% pure; it contains trace amounts of unlabeled Vincristine (d0).

  • Risk: High concentrations of IS will contribute a false signal to the Analyte channel (

    
     825.4), artificially inflating the LLOQ.
    
B. The "M+3" Contribution (Natural Isotopes)
  • Scenario: Natural Vincristine contains

    
    , 
    
    
    
    , or
    
    
    isotopes. A small fraction of the natural drug will have a mass equal to the IS (
    
    
    828.4).
  • Risk: High concentrations of the Analyte (ULOQ) will contribute a false signal to the IS channel, potentially causing IS variability or failure.

Visualization: Interference Pathways

The following diagram illustrates the logical flow for identifying interference sources.

InterferenceLogic Analyte Vincristine (d0) m/z 825.4 Detection_Analyte Analyte Channel (Signal) Analyte->Detection_Analyte Primary Signal Detection_IS IS Channel (Reference) Analyte->Detection_IS Isotopic Overlap (M+3 Contribution) IS Vincristine-d3 (IS) m/z 828.4 IS->Detection_Analyte Impurity Interference (Must be <20% LLOQ) IS->Detection_IS Primary Signal Metabolite Metabolite M1 (CYP3A4 Product) Metabolite->Detection_Analyte Co-elution Risk (Requires Separation)

Caption: Logical map of potential signal interference (crosstalk) between Analyte, Internal Standard, and Metabolites in LC-MS/MS.

Experimental Protocol: Validation Workflow

This protocol is designed to be self-validating . If the acceptance criteria in Step 3 are not met, the assay parameters (IS concentration or chromatographic resolution) must be adjusted before proceeding.

Materials Required[2][3][4][5][6][7][8][9]
  • Analyte: Vincristine Sulfate Reference Standard.

  • IS: Vincristine-d3 Sulfate (>99% isotopic purity recommended).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Column: Phenomenex Kinetex C18 (2.6 µm) or equivalent.

MRM Transitions
CompoundPrecursor (

)
Product (

)
Role
Vincristine 825.4765.4Analyte
Vincristine-d3 828.4768.4Internal Standard
Vinblastine 811.4751.4Analog (Comparison)
Step-by-Step Validation Procedure
Phase 1: Preparation of "Zero" and "ULOQ" Samples
  • Blank Matrix: Extract drug-free plasma without IS.

  • Zero Sample: Spike drug-free plasma with IS only (at working concentration, e.g., 10 ng/mL).

  • ULOQ Sample: Spike drug-free plasma with Analyte only (at Upper Limit of Quantification, e.g., 100 ng/mL). No IS added.

Phase 2: LC-MS/MS Injection Sequence

Run the samples in the following order to prevent carryover bias:

  • Double Blank (Mobile Phase)

  • Blank Matrix (Extracted)

  • Zero Sample (IS Only)

  • ULOQ Sample (Analyte Only)

Phase 3: Data Analysis & Acceptance Criteria (FDA M10)

Calculate the peak area ratios.

Test A: IS Interference on Analyte (Specificity)

  • Measure: Peak area in the Analyte Channel (825.4) for the Zero Sample .

  • Calculation:

    
    
    
  • Requirement: Must be < 20% of the LLOQ response.[2]

  • Fix: If failed, reduce IS concentration or purchase higher purity d3-sulfate.

Test B: Analyte Interference on IS (Cross-Talk)

  • Measure: Peak area in the IS Channel (828.4) for the ULOQ Sample .

  • Calculation:

    
    
    
  • Requirement: Must be < 5% of the average IS response.

  • Fix: If failed, the ULOQ is too high; narrow the calibration range.

Visualization: Workflow Diagram

ValidationWorkflow Start Start Validation Prep Sample Preparation (Blank, Zero, ULOQ) Start->Prep Inject LC-MS/MS Injection (Kinetex C18, +ESI) Prep->Inject Check1 Check Analyte Channel in 'Zero Sample' Inject->Check1 Decision1 Signal < 20% of LLOQ? Check1->Decision1 Check2 Check IS Channel in 'ULOQ Sample' Decision1->Check2 Yes Fail Validation FAILED (Adjust Conc/Purity) Decision1->Fail No Decision2 Signal < 5% of IS? Check2->Decision2 Pass Validation PASSED (Proceed to Study) Decision2->Pass Yes Decision2->Fail No

Caption: Step-by-step decision tree for validating isotopic cross-reactivity in compliance with regulatory standards.

Metabolite Selectivity (M1 Interference)

While isotopic interference is predictable, metabolic interference is biological. The M1 metabolite (formed via CYP3A5) is often present in patient samples but absent in spiked calibration standards.

  • The Risk: M1 has a mass of

    
     841. If it loses water/oxide in-source, it can mimic the parent ion, or if fragmentation is similar, it can interfere.
    
  • The Solution: Chromatographic separation.[2][3][4]

  • Protocol:

    • Obtain an M1 standard (or incubate Vincristine with human liver microsomes).

    • Inject M1 and monitor the Vincristine transition (825.4 -> 765.4).

    • Requirement: The M1 peak must be baseline resolved (Rs > 1.5) from the Vincristine peak.[1][4]

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[5] [Link]

  • Dennison, J. B., et al. (2008). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B. [Link]

  • Jurowski, K., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics.[2] Molecules.[6][5][2][3][4][7][8] [Link]

  • Moore, A., et al. (2011).[2] Vincristine pharmacodynamics and pharmacogenetics in children with cancer.[2] Pediatric Blood & Cancer.[6][2][3] [Link]

Sources

The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Vincristine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of bioanalysis, the accurate quantification of therapeutic agents is paramount. For a potent chemotherapeutic like Vincristine, used in the treatment of various cancers, this accuracy is not just an analytical goal but a clinical necessity.[1] Therapeutic drug monitoring and pharmacokinetic studies for Vincristine rely heavily on the robustness of the analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). At the heart of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS), a decision that profoundly impacts data quality.

This guide provides an in-depth comparison of two classes of internal standards for Vincristine analysis: the stable isotope-labeled (deuterated) internal standard, Vincristine-d3, and the structurally similar analog internal standards, such as Vinblastine and Vinorelbine. We will delve into the mechanistic principles, present comparative experimental data, and offer a field-proven perspective to guide researchers in selecting the optimal internal standard for their Vincristine assays.

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

Before comparing the candidates, it is crucial to understand why an internal standard is indispensable in LC-MS/MS workflows. The journey of an analyte like Vincristine from a complex biological matrix (e.g., plasma) to the mass spectrometer detector is fraught with potential for variability. An internal standard, a compound of known concentration added to every sample, standard, and quality control, acts as a reliable companion to the analyte, experiencing similar variations.[2] By calculating the ratio of the analyte's response to the internal standard's response, we can effectively normalize for fluctuations arising from:

  • Sample Preparation: Inconsistencies in extraction recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Minor shifts in retention time and peak shape.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by co-eluting matrix components, a phenomenon known as the matrix effect.[2]

The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process. This is where the distinction between a deuterated and an analog internal standard becomes critical.

Deuterated Internal Standards: The "Gold Standard"

A stable isotope-labeled internal standard (SIL-IS), such as Vincristine-d3, is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] Deuterated standards, where hydrogen atoms are replaced with deuterium, are commonly used.[3]

The Principle of Co-elution and Identical Physicochemical Properties

The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte.[2][4] This results in:

  • Co-elution: The SIL-IS and the analyte have virtually the same retention time in a chromatographic system.[3]

  • Identical Extraction Recovery: They behave similarly during sample preparation steps.[2]

  • Equivalent Ionization Efficiency: They experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[2][5]

Because they co-elute, both the analyte and the SIL-IS are exposed to the exact same matrix components at the same time, providing the most accurate compensation for matrix effects.[5] This is why SIL-IS are widely regarded as the "gold standard" in quantitative bioanalysis and are recommended by regulatory bodies like the FDA.[3][6]

Performance of Vincristine-d3

Studies utilizing Vincristine-d3 as an internal standard for Vincristine quantification consistently demonstrate high accuracy and precision. For instance, a validated LC-MS/MS method for Vincristine in mouse plasma using Vincristine-d3 reported intra- and inter-day precision of less than 15% and accuracy ranging from 91.7% to 107%.[7][8] The matrix effect was found to be in the range of 108-110%, indicating minimal uncompensated signal suppression or enhancement.[7][8]

Analog Internal Standards: The "Workhorse"

An analog internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled. For Vincristine, common analog internal standards include other Vinca alkaloids like Vinblastine and Vinorelbine.[9][10][11][12][13][14] These are often chosen for their lower cost and wider availability.[15]

The Caveat of Structural Dissimilarity

While structurally similar, analog internal standards are not identical to the analyte. This can lead to differences in:

  • Chromatographic Retention: They will have different retention times, meaning they may not co-elute with the analyte.

  • Extraction Efficiency: Their recovery from the sample matrix may differ from that of the analyte.[15]

  • Ionization Response: They may be subject to different degrees of ion suppression or enhancement, especially if their retention times vary significantly from the analyte's.

If the analog IS and the analyte elute at different times, they are exposed to different sets of co-eluting matrix components, which can lead to inadequate correction for matrix effects and compromise data accuracy.[5] However, with careful method development, analog internal standards can often provide acceptable performance.[16]

Performance of Analog Internal Standards for Vincristine

Several validated methods have successfully employed analog internal standards for Vincristine quantification. A method using Vinblastine as the IS for Vincristine in human plasma reported intra- and inter-day precision ranging from 3.8% to 10% and accuracy from 91.9% to 100.8%.[10][11] Another study using Vinorelbine as the IS for Vincristine in dried blood spots showed intra- and inter-day accuracies of 93.10-117.17% and 95.88-111.21%, respectively.[9] While these results are within acceptable limits for bioanalytical method validation, the potential for uncompensated matrix effects remains a key consideration.[6][17][18]

Quantitative Performance Comparison

The following table summarizes the performance characteristics of deuterated and analog internal standards for Vincristine analysis, compiled from various studies.

Performance ParameterDeuterated IS (Vincristine-d3)Analog IS (Vinblastine/Vinorelbine)Justification
Chromatographic Separation Co-elutes with VincristineSeparate retention time from VincristineNear-identical chemical structure of SIL-IS leads to identical chromatographic behavior.
Matrix Effect Compensation ExcellentVariable, dependent on chromatographic separationCo-elution ensures both analyte and IS are affected by the same matrix components.
Accuracy Typically 91.7% to 107%[7][8]Typically 91.9% to 117.17%[9][10][11]More reliable correction for variability often leads to higher accuracy.
Precision (%RSD) < 15%[7][8]3.8% to 10.11%[9][10][11]Both can achieve acceptable precision with robust method validation.
Cost HigherLowerSynthesis of stable isotope-labeled compounds is more complex and expensive.
Regulatory Acceptance Gold standard, highly preferred[3]Acceptable if properly validated[9]Regulatory bodies recognize the superior performance of SIL-IS.

Experimental Design: A Self-Validating System

A robust bioanalytical method is a self-validating system. The choice of internal standard is a cornerstone of this system. Below is a representative experimental protocol for the quantification of Vincristine in human plasma, adaptable for either a deuterated or analog internal standard.

Step-by-Step Experimental Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Vincristine and the chosen internal standard (Vincristine-d3 or Vinblastine) in a suitable organic solvent (e.g., methanol).

    • Prepare separate working solutions for calibration standards and QCs by diluting the stock solutions. This is a critical step to avoid analytical bias from a single faulty stock solution.

    • Spike blank human plasma with the working solutions to create a calibration curve (typically 8-10 non-zero points) and at least three levels of QCs (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins. The cold temperature enhances precipitation efficiency.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition. This step ensures compatibility with the LC system and helps to focus the analytes at the head of the column.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system is recommended for high resolution and speed.

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm) is suitable for retaining Vincristine.[8]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice. The formic acid aids in protonation for positive ion mode mass spectrometry.

    • Flow Rate: A typical flow rate is 0.4 mL/min.[7]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Vincristine: e.g., 825.4 -> 765.4 m/z[10][11]

      • Vincristine-d3: e.g., 828.4 -> 768.4 m/z

      • Vinblastine: e.g., 811.4 -> 751.4 m/z[10][11]

      • Note: Specific transitions should be optimized for the instrument used.

  • Data Analysis and Validation:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

    • Quantify the Vincristine concentration in the QC and unknown samples using the regression equation.

    • Assess the method's performance based on regulatory guidelines for accuracy, precision, selectivity, matrix effect, and stability.[6][17][18]

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical differences between using a deuterated versus an analog internal standard.

Experimental_Workflow_for_Vincristine_Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample / Standard / QC add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into UHPLC reconstitute->inject sep Chromatographic Separation (C18 Column) inject->sep detect MS/MS Detection (MRM Mode) sep->detect integrate Peak Area Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for Vincristine quantification in plasma.

IS_Comparison_Logic cluster_deuterated Deuterated Internal Standard (Vincristine-d3) cluster_analog Analog Internal Standard (e.g., Vinblastine) d_props Physicochemical Properties: Nearly Identical to Vincristine d_chrom Chromatography: Co-elutes with Vincristine d_props->d_chrom d_matrix Matrix Effect: Experienced Equally by Analyte and IS d_chrom->d_matrix d_result Result: High Accuracy & Reliability d_matrix->d_result a_props Physicochemical Properties: Similar but Different from Vincristine a_chrom Chromatography: Different Retention Time a_props->a_chrom a_matrix Matrix Effect: Potentially Different for Analyte and IS a_chrom->a_matrix a_result Result: Acceptable if Validated, but Higher Risk of Inaccuracy a_matrix->a_result topic Choice of Internal Standard for Vincristine

Caption: Logical comparison of deuterated vs. analog internal standards.

Conclusion and Recommendation

The choice between a deuterated and an analog internal standard for Vincristine quantification is a balance between analytical rigor, cost, and availability.

  • Deuterated Internal Standard (Vincristine-d3): Unquestionably the superior choice, providing the most accurate and reliable data by effectively compensating for matrix effects and other sources of variability. It is the recommended option for regulated bioanalysis in clinical trials and for studies demanding the highest level of accuracy.

  • Analog Internal Standard (e.g., Vinblastine): A viable and cost-effective alternative. However, its use requires meticulous method development and thorough validation to ensure that any differences in chromatographic behavior and ionization efficiency between the IS and Vincristine do not compromise data integrity. This approach is suitable for research applications where the highest level of accuracy is not the primary objective, but careful validation is still essential.

Ultimately, the decision rests on the specific requirements of the study. For researchers and drug development professionals, understanding the fundamental differences in how these internal standards perform is key to generating robust, reproducible, and defensible bioanalytical data for Vincristine.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Hu, Z., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B, 1171, 122591. [Link]

  • Rahim, A. A., et al. (2021). Quantification of Vincristine and its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Zhang, G., et al. (2016). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Annals of Clinical & Laboratory Science, 46(5), 546-552. [Link]

  • Lee, C. M., et al. (2019). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer. IU Indianapolis ScholarWorks. [Link]

  • Thomas, A., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84. [Link]

  • Hu, Z., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PubMed Central. [Link]

  • Barbot, A., et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. ResearchGate. [Link]

  • Barbot, A., et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 123-128. [Link]

  • van der Nagel, B. C. H., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Journal of Chromatography B, 1198, 123249. [Link]

  • Sadeeshkumar, D., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(18), 5859. [Link]

  • Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-149. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Venn, R. F., et al. (2004). Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. Figshare. [Link]

  • de Ridder, W. I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2681-2688. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Frost, B. M., et al. (2003). The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS. ResearchGate. [Link]

  • Dr. Abid Kamal. (2020, September 23). Vincristine & Vinblastine - Production, Estimation and Utilization. YouTube. [Link]

  • Webb, M. S., et al. (1998). Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1117-1125. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Abid, K., et al. (2013). Simultaneous determination of Vincristine and Vinblastine in Vinca rosea leaves by High Performance Thin Layer Chromatography. International Journal of Drug Development & Research, 5(3), 341-348. [Link]

  • Jackson, D. V., Jr., & Bender, R. A. (1979). Differential activity of Vincristine and Vinblastine against cultured cells. Cancer Research, 39(11), 4346-4349. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Vincristine-d3 Sulfate is a deuterated internal standard used primarily in LC-MS/MS bioanalysis.[1][2] While it is an isotope-labeled analog, it possesses the same potent toxicological profile as the parent drug, Vincristine.

  • Primary Hazard: Potent Cytotoxic & Antineoplastic Agent.

  • Mechanism of Toxicity: Microtubule destabilization (binds to tubulin), arresting cell division in metaphase.[3][4]

  • Critical Warning: There is NO safety exemption for deuterated isotopes. The addition of three deuterium atoms (

    
    ) changes the mass-to-charge ratio (
    
    
    
    ) for detection but does not alter the biological binding affinity or toxicity.

Immediate Action Required: Treat all Vincristine-d3 Sulfate (solids, solutions, and contaminated PPE) as RCRA Hazardous Waste . In many jurisdictions, this falls under "P-listed" equivalent acute hazardous waste protocols or specific Cytotoxic Waste streams (often color-coded Black or Yellow depending on concentration).[1]

Regulatory Framework & The "Isotope Rule"
2.1 The "Isotope Rule"

A common misconception in analytical chemistry is that labeled standards (mg or


g quantities) are exempt from bulk waste regulations. This is false.
  • Rule: Regulatory bodies (EPA, OSHA, EU ECHA) classify isotopes based on the chemical properties of the parent structure.

  • Implication: A spill of Vincristine-d3 is legally and safety-wise identical to a spill of clinical Vincristine.

2.2 Waste Classification Codes
AgencyClassificationCode/CategoryRequirement
US EPA (RCRA) Hazardous WasteCharacteristic (Toxic) or Listed (Context dependent)Incineration (High Temp)
NIOSH Hazardous DrugGroup 1 (Antineoplastic)Segregated Handling
EU / UK Cytotoxic WasteEWC 18 01 08Purple/Yellow Stream (Incineration)

*Note: While Vincristine is not explicitly "P-listed" (like P042 Epinephrine) by CAS number in 40 CFR 261.33, it is universally managed as Acute Hazardous Waste due to its


 and teratogenicity. Always default to the strictest "Acute/Cytotoxic" waste stream available in your facility.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Vials, PPE, Weighing Boats)

Context: Used for empty stock vials, contaminated gloves, and bench paper.

  • Segregation: Do NOT place in general trash or standard "Red Bag" biohazard waste (autoclaving does not destroy chemical cytotoxins).

  • Container: Use a rigid, puncture-proof container labeled "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE" .

    • Standard Color:Black (Bulk/RCRA Hazardous) or Yellow (Trace/Clinical), depending on facility permits.

  • "RCRA Empty" Standard:

    • A vial is only considered "empty" if less than 3% of the weight remains.

    • Best Practice: Rinse the vial with a solvent (methanol/acetonitrile) into your liquid waste stream (Protocol B) to render the glass "trace" waste.

  • Seal & Label: Double-bag soft waste (gloves) before placing in the rigid container.

Protocol B: Liquid Waste (Stock Solutions, Rinsate)

Context: Expired internal standards, LC-MS/MS effluent, or unused working solutions.

  • No Drain Disposal: Under NO circumstances can Vincristine-d3 be poured down the sink.

  • Collection: Collect in a dedicated High-Density Polyethylene (HDPE) or Glass carboy.

  • Labeling: Label clearly:

    DANGER: HAZARDOUS CHEMICAL WASTE CONTAINS: VINCRISTINE-d3 SULFATE (CYTOTOXIC) DO NOT AUTOCLAVE

  • Solvent Compatibility: Ensure the carrier solvent (often Methanol or Acetonitrile) is compatible with the waste container.

  • Final Destruction: This stream must be sent for High-Temperature Incineration (>1000°C) .

Spill Management & Chemical Deactivation

If a spill occurs (solid powder or liquid stock), immediate chemical deactivation is required before cleanup to minimize exposure.

The Deactivation Agent: Sodium Hypochlorite (Bleach) 5.25%

  • Mechanism:[3][4][5][6][7][8][9] Strong oxidation cleaves the vinca alkaloid indole-dihydroindole bond, destroying the pharmacophore.

Spill Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[9][10]

  • PPE: Double nitrile gloves, gown, safety goggles, and N95/P100 respirator (if powder).

  • Contain: Cover liquid spill with absorbent pads.

  • Deactivate:

    • Gently pour 10% Bleach solution (freshly prepared) over the pads/area.

    • Wait Time: Allow to react for 15–20 minutes .

  • Clean: Wipe up with fresh absorbent material.

  • Rinse: Clean area with water, then detergent to remove bleach residue.

  • Dispose: All cleanup materials go into the Cytotoxic Waste bin (Protocol A).

Decision Logic (Visualization)

The following diagram outlines the decision process for segregating Vincristine-d3 waste streams.

VincristineDisposal cluster_legend Key Start Waste Generation: Vincristine-d3 Sulfate TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Stock, Rinsate, Effluent) TypeCheck->Liquid Solutions Solid Solid Waste (Vials, Gloves, Paper) TypeCheck->Solid Items Spill Spill / Contamination TypeCheck->Spill Accident BulkContainer Black Bin / HazWaste Carboy (Bulk Cytotoxic Waste) Liquid->BulkContainer No Drain Disposal TraceCheck Is Vial 'RCRA Empty'? (<3% residue) Solid->TraceCheck Deactivate Chemical Deactivation (Apply 10% Bleach -> 20 mins) Spill->Deactivate Immediate Action TraceCheck->BulkContainer No (Residue Left) TraceContainer Yellow Bin / Trace Waste (If permitted by site EHS) TraceCheck->TraceContainer Yes (Empty) Deactivate->BulkContainer Dispose Residue FinalFate Final Destruction: High-Temp Incineration (>1000°C) BulkContainer->FinalFate TraceContainer->FinalFate Legend1 Critical Decision Legend2 High Hazard Path

Caption: Decision matrix for segregating Vincristine-d3 Sulfate waste streams to ensure compliance with RCRA and NIOSH standards.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[11] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

  • World Health Organization (WHO). (2019). Safe management of wastes from health-care activities: A summary.[Link]

Sources

Personal protective equipment for handling Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Scientific Context)

As researchers, we often treat deuterated internal standards like Vincristine-d3 Sulfate as mere "reagents" due to the milligram quantities involved.[1] This is a critical error. Vincristine-d3 Sulfate is not just an analytical standard; it is a potent, isotope-labeled cytotoxic vinca alkaloid. [1][2]

The addition of the deuterium isotope (


) does not mitigate the biological activity of the parent compound. Vincristine is a vesicant  (causes severe tissue blistering) and a neurotoxin  that inhibits microtubule formation.[2] It is fatal if administered intrathecally and highly toxic if inhaled as a lyophilized powder—the exact form in which you likely receive this standard.

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety ecosystem designed to protect both the operator and the integrity of this high-value analytical standard.[2]

Part 2: Risk Stratification & PPE Ecosystem[2]
The Hazard Profile

Before selecting PPE, we must quantify the risk. Vincristine Sulfate falls into Control Band 4/5 (High Potency/Cytotoxic).[2]

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H300Fatal if swallowedZero-tolerance for hand-to-mouth transfer vectors.[1][2][3]
Reproductive Toxicity H360DMay damage the unborn childMandatory exclusion for pregnant personnel without medical clearance.
Skin Corrosion H314/315Causes severe burns/irritationVesicant nature requires impervious barriers.[2]
Germ Cell Mutagenicity H341Suspected of causing genetic defectsDNA interaction requires strict containment.
The PPE Specification Matrix

Standard nitrile examination gloves are insufficient. You must utilize gloves tested specifically against chemotherapy drugs under ASTM D6978 , which is significantly more stringent than the general chemical resistance standard (EN 374).[1][2]

  • ASTM D6978 Threshold: Breakthrough detection at 0.01 µg/cm²/min (100x more sensitive than standard tests).[2]

Table 1: Mandatory PPE Configuration

Protection ZoneComponentSpecification / StandardScientific Rationale
Respiratory Engineering Control (Primary)Class II, Type A2 (or higher) Biological Safety Cabinet (BSC)Primary Barrier: HEPA filtration captures particulates; negative pressure protects the user.[1][2]
Respiratory PPE (Secondary)N95 (minimum) or N100/P100 RespiratorRedundancy: In the event of a power failure or airflow disruption in the BSC, this prevents inhalation of lyophilized powder.
Dermal (Hands) Double Gloving Outer: Nitrile (ASTM D6978 compliant, >240 min breakthrough).[1][2][4] Inner: Nitrile (Bright color for breach detection).[2]Permeation Kinetics: Vincristine can permeate standard latex.[2] Double gloving creates a sacrificial outer layer and a visual indicator for tears.[2]
Dermal (Body) GownPolyethylene-coated polypropylene (impervious), closed front, long sleeves with elastic cuffs.[1][2]Aerosol Deposition: Prevents "dusting" of the standard onto street clothes, which could migrate outside the lab.
Ocular Eye ProtectionChemical Splash Goggles (ANSI Z87.1+)Vesicant Risk: Safety glasses have gaps.[2] Aerosolized vincristine can cause corneal ulceration; a seal is required.[2]
Part 3: Operational Protocols
Protocol A: The "Static-Free" Weighing Workflow

Context: Vincristine-d3 Sulfate is often supplied as a lyophilized powder.[2] These powders are prone to static charge, causing "fly-away" particles that can contaminate the scale and the user.

  • Preparation:

    • Activate the Biological Safety Cabinet (BSC) 15 minutes prior to use.

    • Wipe down all surfaces with 70% Isopropanol (IPA).[2]

    • Critical Step: Place a polonium static eliminator or ionizing bar inside the BSC near the balance. This neutralizes the charge on the dry powder, preventing aerosolization.

  • Donning Sequence (The "Clean-to-Dirty" Flow):

    • Wash hands.[2][5][6][7]

    • Don inner gloves (Bright Orange/Green).[2]

    • Don impervious gown (Cuffs over inner gloves).[2]

    • Don N95/P100 respirator and goggles.[2]

    • Don outer gloves (Extended cuff, pulled over the gown cuff).[1][2]

  • Handling:

    • Open the vial only inside the BSC.

    • Use a disposable anti-static spatula.[2]

    • Weighing: Weigh directly into a tared amber volumetric flask (Vincristine is light-sensitive). Do not use weighing boats if possible to minimize transfer steps.[2]

    • Solvation: Add solvent (e.g., Methanol/Water) immediately to the flask to trap the powder in solution. Once in solution, the inhalation risk drops significantly, though dermal risk remains.[1]

Protocol B: Waste & Disposal (RCRA Compliance)

Vincristine is a U-Listed Waste (U246) .[2] It cannot be disposed of in standard biohazard bins.

  • Trace Waste: Empty vials, syringes, and gloves must go into a Yellow Chemotherapy Waste Bin (incineration only).[1][2]

  • Bulk Waste: Unused stock solutions must be collected in a dedicated hazardous waste container labeled "U246 - Toxic."[2]

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for handling high-potency internal standards.

SafetyProtocol cluster_controls Hierarchy of Containment Risk Hazard: Vincristine-d3 Sulfate (Vesicant, Neurotoxin, U246) Eng Engineering Control: Class II BSC (Negative Pressure) + Static Neutralizer Risk->Eng Mitigated by Admin Admin Control: Restricted Access Area Medical Surveillance Eng->Admin Supported by PPE PPE Barrier: Double Nitrile Gloves (ASTM D6978) Impervious Gown + Goggles Admin->PPE Reinforced by Action Operational Action: Weighing & Reconstitution PPE->Action Protects Safe Outcome: Safe High-Purity Standard Action->Safe Protocol Adhered Fail Exposure Event: Inhalation/Dermal Contact Action->Fail Breach of Protocol Fail->Risk Re-evalutate

Caption: Figure 1: The "Defense in Depth" model for Vincristine-d3 handling. Note that PPE is the final barrier, not the primary control.[1]

Part 5: Emergency Response

In case of Glove Breach:

  • Stop: Immediately cease all movement to prevent spreading material.[2]

  • Doff: Remove outer gloves inside the BSC. Inspect inner gloves.[2][4][6]

  • Wash: If inner gloves are compromised, remove them and wash hands with soap and cool water (warm water opens pores) for 15 minutes.[2]

  • Report: Notify the safety officer.

In case of Spill (Powder):

  • Isolate: Cover the spill with an absorbent pad dampened with water (to prevent dust generation).[2]

  • Clean: Wipe from the outside in using 10% bleach (deactivation) followed by water.[2]

  • Dispose: All cleanup materials are U246 hazardous waste .

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2][8][9] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention.[2][8] [Link][2]

  • ASTM International. (2020).[2] ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. [Link][2][10][11]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (U-List). [Link][2]

  • PubChem. Vincristine Sulfate (Compound Summary). National Library of Medicine. [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.